Product packaging for Echitovenidine(Cat. No.:CAS No. 7222-35-7)

Echitovenidine

Cat. No.: B162013
CAS No.: 7222-35-7
M. Wt: 436.5 g/mol
InChI Key: JJCJKGZUGDPHMN-RURBMAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

major fruit alkaloid from Alstonia venenata (Apocynaceae);  shows monoamine oxidase inhibitory activity;  used to treat mental disorders;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32N2O4 B162013 Echitovenidine CAS No. 7222-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,12R,19R)-12-[1-(3-methylbut-2-enoyloxy)ethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O4/c1-16(2)14-21(29)32-17(3)25-10-7-12-28-13-11-26(24(25)28)19-8-5-6-9-20(19)27-22(26)18(15-25)23(30)31-4/h5-6,8-9,14,17,24,27H,7,10-13,15H2,1-4H3/t17?,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCJKGZUGDPHMN-RURBMAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@]12CCCN3[C@@H]1[C@@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20992953
Record name Methyl 20-[(3-methylbut-2-enoyl)oxy]-2,3-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20992953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7222-35-7
Record name Echitovenidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007222357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 20-[(3-methylbut-2-enoyl)oxy]-2,3-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20992953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Echitovenidine: A Technical Guide to its Discovery, Natural Sources, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitovenidine is an indole alkaloid first isolated from the fruits of Alstonia venenata R.Br., a plant species native to India. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological activities of this compound. It includes detailed information on its physicochemical properties and its inhibitory action on monoamine oxidase. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring indole alkaloid that has garnered interest due to its potential pharmacological activities. This guide synthesizes the available scientific literature to present a detailed account of its discovery, botanical origins, and key chemical and biological data.

Discovery

This compound was first reported in 1966 by a team of researchers including Das, Biemann, Chatterjee, Ray, and Majumder.[1] They successfully isolated this novel compound from the fruits of the plant Alstonia venenata.[1]

Natural Sources

The primary and thus far only known natural source of this compound is the plant Alstonia venenata R.Br., a member of the Apocynaceae family.

Botanical Description

Alstonia venenata is a large shrub or small tree that can grow up to 6 meters in height. It is characterized by simple, membranous, lanceolate leaves arranged in whorls of 3-6. The plant produces white flowers in terminal sub-umbellate cymes or racemes, which develop into fusiform follicles containing numerous flattened seeds with a tuft of hair at each end.

Geographical Distribution

Alstonia venenata is found throughout India. Its presence has been documented in the following states and districts:

  • Andhra Pradesh: Srikakulam, Visakhapatnam, Vizianagaram, East Godavari, West Godavari, Krishna, Guntur, Prakasam, Kurnool, Nellore, Kadapa, Anantapur, and Chittoor districts.

  • Karnataka: Bengaluru, Chikkamagaluru, and Shivamogga districts.

  • Kerala: Kannur, Wayanad, Kozhikode, Malappuram, Palakkad, Thrissur, Idukki, Kollam, and Thiruvananthapuram districts.

  • Odisha: Ganjam, Boudh, Angul, Kalahandi, Mayurbhanj, Koraput, Bargarh, and Rayagada districts.

  • Tamil Nadu: Theni, Dindigul, Coimbatore, The Nilgiris, Kanyakumari, Tirunelveli, and Villupuram districts.

  • Telangana: Khammam, Nalgonda, and Mahbubnagar districts.

Physicochemical Properties

Detailed quantitative data on the physicochemical properties of this compound are limited in the readily available literature. The following table summarizes the known information.

PropertyData
Molecular Formula C₂₂H₂₈N₂O₄
Melting Point 162-163 °C
Specific Rotation [α]D = -58° (in CHCl₃)

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Isolation of this compound

A specific, detailed experimental protocol for the isolation of this compound from the fruits of Alstonia venenata is not explicitly available in the reviewed literature. However, a general procedure for the extraction of alkaloids from Alstonia species can be outlined as follows. It is important to note that this is a generalized workflow and would require optimization for the specific isolation of this compound.

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Neurotransmitter Dopamine, Serotonin, Norepinephrine Receptor Receptor Neurotransmitter->Receptor Synaptic Transmission MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Reuptake & Degradation Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->MAO Inhibition

References

The Biosynthesis of Echitovenidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The monoterpenoid indole alkaloids (MIAs) produced by species of the Alstonia genus represent a vast repository of structurally complex and pharmacologically significant compounds. Among these is echitovenidine (11-methoxy-akuammicine), an akuammicine-type alkaloid with potential therapeutic applications. Understanding its biosynthetic pathway is crucial for developing synthetic biology platforms for its production and for enabling metabolic engineering to enhance yields in its native plant hosts. This technical guide provides a detailed overview of the known and putative steps in the this compound biosynthetic pathway in Alstonia species, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The pathway originates from the universal MIA precursor strictosidine and proceeds through the pivotal intermediate, 19E-geissoschizine. While the final methoxylation step to yield this compound is yet to be enzymatically characterized, this paper outlines the likely mechanism based on analogous pathways and provides a framework for the discovery of the terminal enzyme.

Introduction to this compound and Alstonia Alkaloids

The genus Alstonia (family Apocynaceae) is renowned for producing a rich diversity of over 300 monoterpenoid indole alkaloids (MIAs).[1] These molecules are biosynthesized through the condensation of tryptamine, derived from tryptophan, and the iridoid monoterpene secologanin.[2] This initial reaction forms strictosidine, the central precursor to virtually all MIAs.[3]

This compound is an akuammicine-type alkaloid found in species such as Alstonia scholaris. Structurally, it is 11-methoxy-akuammicine, a derivative of the strychnos alkaloid scaffold. Akuammicine-type alkaloids are biogenetically derived from the key intermediate geissoschizine.[1] While significant progress has been made in elucidating the upstream MIA pathway, the specific enzymes catalyzing the terminal steps of many specialized alkaloids, including this compound, remain an active area of research. The recent assembly of a chromosome-level genome for Alstonia scholaris provides a critical resource for identifying the remaining biosynthetic genes.[1][4]

The Core Biosynthetic Pathway to the Akuammicine Scaffold

The biosynthesis of this compound shares its initial steps with a vast number of other MIAs. The pathway can be divided into several key stages: the formation of precursors, the synthesis of the central intermediate strictosidine, its conversion to the branchpoint compound 19E-geissoschizine, and the subsequent cyclization to the akuammicine scaffold.

Formation of Precursors: Tryptamine and Secologanin

The pathway begins with two primary metabolic routes:

  • Shikimate Pathway: Produces the amino acid L-tryptophan. Tryptophan is then decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.

  • Methylerythritol Phosphate (MEP) Pathway: Occurring in the plastids, this pathway produces geranyl pyrophosphate (GPP). GPP is then converted through a multi-step enzymatic cascade involving geraniol synthase (GES), geraniol 8-hydroxylase (G8H), and iridoid synthase (ISY), among others, to produce the complex monoterpenoid, secologanin.

The Gateway to MIAs: Strictosidine Synthesis

Tryptamine and secologanin are condensed in a stereospecific Pictet-Spengler reaction catalyzed by strictosidine synthase (STR) .[5] This reaction forms 3-α(S)-strictosidine, the universal precursor for the thousands of known MIAs.[5]

Formation of the Key Branchpoint Intermediate: 19E-Geissoschizine

Strictosidine is actively transported into the vacuole where it is deglycosylated by strictosidine β-D-glucosidase (SGD) to form a highly reactive aglycone. This unstable intermediate can exist in equilibrium with several forms, including 4,21-dehydrogeissoschizine. Subsequently, geissoschizine synthase (GS) , an alcohol dehydrogenase, reduces this intermediate to form the more stable and pivotal branchpoint alkaloid, 19E-geissoschizine.[6]

Cyclization to the Akuammicine Scaffold

The transformation of 19E-geissoschizine is a critical diversification point in MIA biosynthesis. In Alstonia and related species, cytochrome P450 enzymes catalyze oxidative cyclizations to form different alkaloid skeletons.[7][8] The formation of the akuammicine (strychnos-type) scaffold is catalyzed by geissoschizine oxidase (GO) .[6][9] This enzyme facilitates an oxidative reaction that forges a C2-C16 bond, leading to the formation of preakuammicine, which then spontaneously deformylates to yield akuammicine.[6]

This compound Biosynthesis Pathway cluster_primary Primary Metabolism Tryptophan Tryptophan GPP Geranyl-PP MEP MEP Pathway GPP->MEP Secologanin Secologanin STR STR Secologanin->STR Strictosidine Strictosidine SGD SGD Strictosidine->SGD Strictosidine_Aglycone Strictosidine Aglycone (4,21-Dehydrogeissoschizine) GS GS Strictosidine_Aglycone->GS Geissoschizine 19-E-Geissoschizine GO GO Geissoschizine->GO Akuammicine Akuammicine OMT OMT (Putative) Akuammicine->OMT This compound This compound (11-Methoxy-akuammicine) TDC TDC Tryptamine Tryptamine TDC->Tryptamine MEP->Secologanin STR->Strictosidine SGD->Strictosidine_Aglycone GS->Geissoschizine GO->Akuammicine OMT->this compound Tryptamine->STR

Caption: Proposed biosynthetic pathway of this compound from primary metabolites in Alstonia species.

The Putative Final Step: Methoxylation to this compound

The final step in the biosynthesis of this compound is the methoxylation of the akuammicine indole ring at the C-11 position. While the specific enzyme responsible for this transformation in Alstonia has not been functionally characterized, it is hypothesized to be an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . This class of enzymes is commonly involved in the late-stage modification of alkaloids and other specialized metabolites, transferring a methyl group from SAM to a hydroxyl group on the substrate.[10]

The identification and characterization of this putative Akuammicine 11-O-methyltransferase is a key next step for the complete elucidation of the this compound pathway. A potential workflow for this discovery is outlined in Section 6.

Regulation of MIA Biosynthesis

The production of MIAs, including this compound, is tightly regulated by a network of transcription factors (TFs) that respond to developmental cues and environmental stimuli, such as jasmonate (JA) signaling. In the model plant Catharanthus roseus, the master transcriptional regulator MYC2 activates a cascade of other TFs, which in turn bind to the promoters of MIA biosynthetic genes (e.g., TDC, STR) to coordinate their expression. A similar regulatory network is presumed to exist in Alstonia species.

MIA Regulation JA Jasmonate Signal (e.g., Wounding, Herbivory) MYC2 MYC2 (Master Regulator) JA->MYC2 activates TFs Other TFs (e.g., ORCAs, BPF1) MYC2->TFs activates Genes MIA Biosynthetic Genes (TDC, STR, G8H, etc.) TFs->Genes activate transcription MIAs MIA Production (this compound, etc.) Genes->MIAs leads to

Caption: Simplified signaling pathway for the regulation of Monoterpenoid Indole Alkaloid (MIA) biosynthesis.

Quantitative Data on Alkaloid Distribution

While quantitative data specifically for this compound across different tissues is limited, studies on Alstonia scholaris provide valuable context on the distribution and concentration of related alkaloids. This data is essential for selecting the optimal tissues for alkaloid extraction or for transcriptomic analysis to identify biosynthetic genes.

AlkaloidPlant TissueConcentration (µg/g dry weight)Reference
Picrinine Fruit73.41 ± 0.33[11]
Flower68.21 ± 0.21[11]
Picralinal Fruit38.13 ± 0.15[11]
Flower35.43 ± 0.19[11]
Akuammidine Fruit19.34 ± 0.09[11]
Echitamine Trunk Bark14.21 ± 1.12[11]

Table 1: Concentration of selected monoterpenoid indole alkaloids in various tissues of Alstonia scholaris.[11]

Experimental Protocols

Elucidating a biosynthetic pathway requires a combination of enzymatic assays, molecular biology, and in-planta functional genomics. Below are detailed protocols for key experiments relevant to the this compound pathway.

Protocol 1: In Vitro Enzyme Assay for Strictosidine Synthase (STR)

This protocol describes how to measure the activity of STR, the gateway enzyme to MIA biosynthesis, using HPLC.[12]

1. Enzyme Extraction: a. Homogenize 1g of fresh Alstonia leaf tissue in 2 mL of ice-cold extraction buffer (50 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 10% w/v polyvinylpolypyrrolidone). b. Centrifuge at 15,000 x g for 20 minutes at 4°C. c. Collect the supernatant containing the crude protein extract. Determine protein concentration using a Bradford assay.

2. Reaction Mixture (Total Volume: 100 µL): a. 80 µL of crude protein extract (or purified enzyme fraction). b. 10 µL of 10 mM tryptamine stock solution (in 10% DMSO). c. 10 µL of 10 mM secologanin stock solution (in water).

3. Incubation: a. Pre-warm the protein extract to 30°C for 5 minutes. b. Initiate the reaction by adding the substrates (tryptamine and secologanin). c. Incubate at 30°C for 30 minutes. d. Stop the reaction by adding 100 µL of ice-cold methanol and vortexing.

4. Analysis: a. Centrifuge the stopped reaction at 15,000 x g for 10 minutes to pellet precipitated protein. b. Analyze 20 µL of the supernatant by Reverse-Phase HPLC with UV detection at 280 nm. c. Use a C18 column with a gradient of acetonitrile in water (both with 0.1% formic acid). d. Quantify the strictosidine product by comparing the peak area to a standard curve of authentic strictosidine. Activity is typically expressed as pkat/mg protein.

Protocol 2: Heterologous Expression of a Candidate P450 (e.g., GO) in Saccharomyces cerevisiae

This protocol is essential for functionally characterizing enzymes like geissoschizine oxidase or the putative O-methyltransferase, which are often difficult to purify directly from the plant.[13][14]

1. Gene Cloning: a. Isolate total RNA from Alstonia tissues (e.g., young leaves or bark). b. Synthesize cDNA using reverse transcriptase. c. Amplify the full-length coding sequence of the candidate gene (e.g., a GO-like P450) using sequence-specific primers. d. Clone the PCR product into a yeast expression vector (e.g., pESC-URA) under the control of a galactose-inducible promoter (GAL1). The vector should also contain a cytochrome P450 reductase (CPR) from a plant like Catharanthus roseus to provide the necessary electrons for P450 activity.

2. Yeast Transformation: a. Transform the expression vector into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate method. b. Select for successful transformants on synthetic complete medium lacking uracil (SC-Ura).

3. Protein Expression: a. Grow a starter culture of the transformed yeast in SC-Ura medium with 2% glucose overnight. b. Inoculate 50 mL of SC-Ura medium with 2% raffinose (a non-repressing sugar) with the starter culture and grow to an OD600 of ~0.8. c. Induce protein expression by adding galactose to a final concentration of 2% and continue to culture at 20-25°C for 48-72 hours.

4. Microsome Isolation: a. Harvest yeast cells by centrifugation. b. Resuspend cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol) with protease inhibitors. c. Lyse the cells using glass beads and vigorous vortexing. d. Perform differential centrifugation: first, a low-speed spin (10,000 x g) to remove cell debris, followed by a high-speed spin (100,000 x g) of the supernatant to pellet the microsomal fraction containing the expressed P450. e. Resuspend the microsomal pellet in a storage buffer for use in in-vitro assays.

5. In Vitro Assay: a. Combine the isolated microsomes with the substrate (e.g., 19E-geissoschizine), a buffer (e.g., 100 mM potassium phosphate, pH 7.4), and an NADPH-regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+). b. Incubate, quench, and analyze the products by LC-MS, comparing the retention time and mass spectra to authentic standards (e.g., akuammicine).

Protocol 3: Virus-Induced Gene Silencing (VIGS) for In-Planta Gene Function Analysis

VIGS is a reverse-genetics tool used to transiently silence a target gene in the plant, allowing for the observation of the resulting metabolic phenotype.[15][16][17]

VIGS_Workflow start 1. Select Candidate Gene (e.g., Putative OMT) clone 2. Clone Gene Fragment (~300 bp) into TRV2 Vector start->clone agro 3. Transform TRV1 and TRV2 Constructs into Agrobacterium clone->agro infiltrate 4. Co-infiltrate Agrobacterium Strains into Young Alstonia Leaves agro->infiltrate wait 5. Wait 3-4 Weeks for Virus to Spread and Gene Silencing to Occur infiltrate->wait harvest 6. Harvest Silenced Tissues (e.g., upper non-inoculated leaves) wait->harvest analysis 7. Metabolite & RNA Analysis harvest->analysis rna qRT-PCR to Confirm Gene Knockdown analysis->rna metabolite LC-MS to Measure Alkaloid Levels analysis->metabolite

Caption: Experimental workflow for Virus-Induced Gene Silencing (VIGS) to study gene function in vivo.

1. Vector Construction: a. Select a ~300 bp fragment of the target gene (e.g., the putative OMT) that is unique to that gene to avoid off-target silencing. b. Clone this fragment into the Tobacco Rattle Virus (TRV)-based VIGS vector, pTRV2.

2. Agrobacterium Transformation: a. Transform the pTRV2-OMT construct and the pTRV1 helper plasmid into separate Agrobacterium tumefaciens strains (e.g., GV3101). b. Grow overnight cultures of both strains containing the respective plasmids.

3. Plant Inoculation: a. Harvest and resuspend the Agrobacterium cultures in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl2, 200 µM acetosyringone) to an OD600 of 1.0. b. Mix the pTRV1 and pTRV2-OMT cultures in a 1:1 ratio. c. Infiltrate the mixture into the undersides of the leaves of young (4-6 week old) Alstonia plants using a needleless syringe.

4. Analysis: a. After 3-4 weeks, harvest newly emerged leaves from the silenced plants and from control plants (infiltrated with an empty pTRV2 vector). b. Perform metabolite analysis using LC-MS to compare the levels of this compound and its precursor, akuammicine. A successful silencing of the target OMT should result in a decrease in this compound and an accumulation of akuammicine. c. Simultaneously, extract RNA from the same tissues and perform qRT-PCR to confirm that the transcript level of the target gene has been significantly reduced.

Conclusion and Future Directions

The biosynthetic pathway leading to the core akuammicine scaffold in Alstonia species is well-established, proceeding through the conserved MIA intermediates strictosidine and 19E-geissoschizine. This guide has detailed these steps and presented the strong hypothesis that the terminal step in this compound formation is a methoxylation reaction catalyzed by an O-methyltransferase. The complete elucidation of this pathway hinges on the successful identification and functional characterization of this final enzyme.

Future research should focus on leveraging the available Alstonia scholaris genome and transcriptome data to identify candidate OMTs that are co-expressed with other known MIA pathway genes. The experimental protocols outlined herein provide a robust framework for testing these candidates through heterologous expression and in-planta functional validation via VIGS. The successful identification of the complete this compound pathway will not only deepen our fundamental understanding of plant specialized metabolism but will also provide the genetic tools necessary to engineer microbial hosts for the sustainable production of this valuable alkaloid.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Echitovenidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitovenidine is a naturally occurring alkaloid that has garnered interest within the scientific community for its biological activities, most notably its inhibitory effects on monoamine oxidase. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of relevant biological pathways and experimental workflows. All quantitative data is presented in structured tables for ease of comparison, and methodologies for key experiments are described to facilitate reproducibility.

Physicochemical Properties

This compound is an indole alkaloid isolated from the fruits of Alstonia venenata.[1] Its chemical structure and key physical properties are summarized below.

PropertyValueReference
Molecular Formula C₂₆H₃₂N₂O₄[2]
Molecular Weight 436.55 g/mol [2]
Appearance Solid powder
Melting Point 162-163 °C[1]
Boiling Point Data not available
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
UV λmax 298 nm, 328 nm[1]
CAS Number 7222-35-7[2]

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While specific, high-resolution spectra are not widely available in the public domain, the following sections outline the expected spectral characteristics based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to be complex, showing a range of chemical shifts corresponding to aromatic, olefinic, aliphatic, and methoxy protons. Key expected signals would include those for the indole ring system, the ethylidene group, and the various aliphatic protons of the complex ring structure.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, providing signals for each unique carbon atom in the molecule. Expected signals would include those for the carbonyl carbons of the ester and amide groups, the sp² hybridized carbons of the aromatic and olefinic systems, and the sp³ hybridized carbons of the aliphatic portions of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (indole)~3400
C-H stretch (aromatic/olefinic)>3000
C-H stretch (aliphatic)<3000
C=O stretch (ester)~1730
C=C stretch (aromatic/olefinic)~1600-1450
C-O stretch (ester/ether)~1250-1050
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Weight: 436.55), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 436. The fragmentation pattern would be complex due to the intricate ring structure and would likely involve characteristic losses of the ester and other side chains.

Experimental Protocols

Isolation of this compound from Alstonia venenata Fruits

The following is a general procedure for the extraction and isolation of alkaloids from Alstonia species, which can be adapted for the specific isolation of this compound from the fruits of Alstonia venenata.

G start Dried and powdered fruits of Alstonia venenata extraction Maceration with methanol at room temperature start->extraction filtration Filtration to separate extract from plant material extraction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration acid_base_extraction Acid-base partitioning: 1. Dissolve residue in 10% acetic acid. 2. Wash with chloroform to remove non-alkaloidal compounds. 3. Basify the aqueous layer with ammonia (pH 9-10). 4. Extract with chloroform. concentration->acid_base_extraction drying Dry the chloroform extract over anhydrous sodium sulfate acid_base_extraction->drying crude_alkaloids Concentrate to yield crude alkaloid mixture drying->crude_alkaloids chromatography Column chromatography on silica gel or alumina crude_alkaloids->chromatography elution Elution with a gradient of chloroform and methanol chromatography->elution fractions Collection and analysis of fractions (TLC) elution->fractions pure_this compound Isolation and purification of this compound fractions->pure_this compound

Caption: General workflow for the isolation of this compound.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory effect of this compound on monoamine oxidase can be determined using a fluorometric or spectrophotometric assay. The following protocol is a representative example.

Materials:

  • Recombinant human MAO-A or MAO-B

  • Substrate (e.g., kynuramine for a fluorometric assay, or p-tyramine for a coupled-enzyme assay)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Detection reagents (e.g., horseradish peroxidase and a fluorogenic probe for H₂O₂ detection)

  • 96-well microplate (black for fluorescence)

  • Microplate reader

Procedure:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound add_inhibitor Add this compound dilutions to microplate wells prep_inhibitor->add_inhibitor prep_enzyme Prepare MAO enzyme solution in assay buffer add_enzyme Add MAO enzyme to the wells prep_enzyme->add_enzyme add_inhibitor->add_enzyme pre_incubation Pre-incubate for a defined period (e.g., 15 min at 37°C) add_enzyme->pre_incubation add_substrate Initiate reaction by adding substrate pre_incubation->add_substrate incubation Incubate for a defined period (e.g., 30 min at 37°C) add_substrate->incubation stop_reaction Stop the reaction (if necessary) incubation->stop_reaction add_detection Add detection reagents stop_reaction->add_detection read_plate Measure fluorescence or absorbance add_detection->read_plate plot_data Plot % inhibition vs. This compound concentration read_plate->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50

Caption: Workflow for a monoamine oxidase inhibition assay.

Biological Activity and Signaling Pathway

This compound has been identified as a monoamine oxidase (MAO) inhibitor. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the presynaptic neuron. By inhibiting MAO, this compound increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

G MA Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Packaging MAO Monoamine Oxidase (MAO) MA->MAO Degradation SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release Presynaptic Presynaptic Neuron Presynaptic->MAO SynapticCleft->Presynaptic Reuptake Receptor Postsynaptic Receptor SynapticCleft->Receptor Binding Postsynaptic Postsynaptic Neuron Signal Signal Transduction Receptor->Signal Degradation Degradation Products MAO->Degradation This compound This compound This compound->MAO Inhibition

Caption: Inhibition of monoamine oxidase by this compound.

Conclusion

This compound presents a compelling profile as a natural product with defined biological activity. This guide has summarized its core physical and chemical properties and provided foundational experimental protocols. Further research is warranted to fully elucidate its spectral characteristics, refine isolation procedures, and explore its broader pharmacological potential and the nuances of its interaction with monoamine oxidases and other potential biological targets.

References

Echitovenidine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides a comprehensive technical guide on Echitovenidine, an alkaloid compound with potential applications in neuropharmacology. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on its chemical properties and biological activity.

Core Compound Details

This compound is a naturally occurring alkaloid. The fundamental physicochemical properties of this compound are summarized below for easy reference.

PropertyValueSource
CAS Number 7222-35-7[1]
Molecular Formula C₂₆H₃₂N₂O₄[1]
Molecular Weight 436.54 g/mol [1]

Mechanism of Action: Monoamine Oxidase Inhibition

This compound's primary mechanism of action is the inhibition of monoamine oxidase (MAO), a critical enzyme in the catabolism of monoamine neurotransmitters. MAO exists in two isoforms, MAO-A and MAO-B, which are responsible for the breakdown of key signaling molecules in the brain, including serotonin, dopamine, and norepinephrine.

By inhibiting MAO, this compound leads to an increase in the synaptic concentration of these neurotransmitters. This modulation of monoaminergic systems is a well-established therapeutic strategy for various neurological and psychiatric disorders.

Signaling Pathway

The generalized signaling pathway affected by Monoamine Oxidase Inhibitors (MAOIs) like this compound is depicted below. The inhibitor prevents the degradation of neurotransmitters within the presynaptic neuron, leading to a greater concentration of these signaling molecules being packaged into vesicles and released into the synaptic cleft.

MAOI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Packaging MAO Monoamine Oxidase (MAO) MA->MAO Degradation Pathway Released_MA Increased Monoamines Vesicle->Released_MA Exocytosis Degraded Inactive Metabolites MAO->Degraded This compound This compound This compound->MAO Inhibition Receptors Postsynaptic Receptors Released_MA->Receptors Binding Signal Signal Transduction Receptors->Signal

Figure 1. General signaling pathway of monoamine oxidase inhibition.

Experimental Protocols

While specific experimental data for this compound is limited in publicly accessible literature, the following protocols outline standard methodologies for evaluating potential MAO inhibitors. These methods are foundational for the preclinical assessment of compounds like this compound.

In Vitro Monoamine Oxidase Inhibition Assay

This assay is designed to determine the concentration of an inhibitor required to reduce the activity of MAO by 50% (IC₅₀).

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • This compound (or other test inhibitor) at various concentrations

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare serial dilutions of this compound in the appropriate buffer.

  • In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

  • Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the specific substrate to each well.

  • Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of substrate conversion.

  • Calculate the percentage of MAO inhibition for each concentration of this compound compared to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

In Vivo Assessment of Neurotransmitter Levels in Rodent Models

This protocol describes a method to assess the effect of this compound on brain monoamine levels in a living organism, typically a rat or mouse model.

Materials:

  • This compound

  • Experimental animals (e.g., male Wistar rats)

  • Vehicle for drug administration (e.g., saline, DMSO)

  • Microdialysis probes and surgical equipment

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Brain tissue homogenization equipment

Procedure:

  • Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum, prefrontal cortex) of anesthetized rats. Allow for a post-operative recovery period.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF).

  • Collect baseline dialysate samples to establish basal neurotransmitter levels.

  • Administer this compound or vehicle to the animals via a chosen route (e.g., intraperitoneal injection).

  • Continue to collect dialysate samples at regular intervals post-administration.

  • Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using HPLC.

  • At the end of the experiment, euthanize the animals and dissect the brain region of interest to confirm probe placement and for further ex vivo analysis if required.

  • Express the changes in neurotransmitter levels as a percentage of the baseline values.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential MAO inhibitor like this compound, from initial in vitro screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation A1 Prepare this compound Stock Solutions A2 MAO-A/MAO-B Inhibition Assay A1->A2 A3 Determine IC50 Values A2->A3 B1 Animal Model Selection (e.g., Rat, Mouse) A3->B1 Promising Candidate B2 This compound Administration (Dose-Response) B1->B2 B3 Behavioral Assessments B2->B3 B4 Microdialysis for Neurotransmitter Levels B2->B4 C1 Statistical Analysis of Behavioral & Neurochemical Data B3->C1 B4->C1 C2 Correlate In Vitro Potency with In Vivo Efficacy C1->C2 C3 Assess Therapeutic Potential C2->C3

Figure 2. Preclinical evaluation workflow for this compound.

Conclusion

This compound presents an interesting subject for neuropharmacological research due to its classification as a monoamine oxidase inhibitor. The protocols and pathways described in this guide provide a foundational framework for researchers to further investigate its therapeutic potential. Future studies should focus on determining the specific IC₅₀ values of this compound for MAO-A and MAO-B, as well as conducting detailed in vivo experiments to quantify its effects on neurotransmitter levels and associated behavioral outcomes.

References

Echitovenidine: A Technical Whitepaper on its Mechanism of Action as a Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitovenidine, an indole alkaloid isolated from the fruits of Alstonia venenata, has been identified as a monoamine oxidase (MAO) inhibitor. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available scientific literature. While direct, detailed quantitative data and exhaustive experimental protocols are limited, this guide synthesizes the existing information to support further research and drug development efforts. The primary mode of action for this compound appears to be the inhibition of MAO, an enzyme critical in the metabolism of monoamine neurotransmitters.

Introduction

This compound is a constituent of the plant Alstonia venenata, a shrub traditionally used in Indian medicine for various ailments, including mental disorders.[1][2] Its classification as a Vincadifformine type alkaloid places it within a class of compounds with recognized psychoactive potential.[1] The scientific basis for its traditional use in neurological conditions is substantiated by evidence pointing towards its activity as a monoamine oxidase inhibitor.[1][3][4]

Core Mechanism of Action: Monoamine Oxidase Inhibition

The principal mechanism of action attributed to this compound is the inhibition of monoamine oxidase (MAO).[1][3][4] MAO enzymes are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. By inhibiting MAO, this compound is presumed to increase the synaptic availability of these neurotransmitters, a common mechanism for antidepressant and anxiolytic drugs.

Signaling Pathway of Monoamine Oxidase Inhibition by this compound

MAO_Inhibition cluster_presynaptic Presynaptic Neuron This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibition Metabolites Inactive Metabolites MAO->Metabolites Oxidative Deamination Neurotransmitters Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Neurotransmitters->MAO Metabolism

Caption: Inhibition of Monoamine Oxidase by this compound.

Quantitative Data

Target EnzymeInhibition Constant (Ki)IC50Assay TypeReference
MAO-AData Not AvailableData Not AvailableData Not Available
MAO-BData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The precise experimental protocols used to determine the MAO inhibitory activity of this compound are not extensively documented in the available literature. However, a general methodology for assessing MAO inhibition can be outlined based on standard pharmacological practices.

In Vitro Monoamine Oxidase Inhibition Assay (General Protocol)

Objective: To determine the concentration-dependent inhibition of MAO-A and MAO-B by this compound.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound (of known purity)

  • A suitable substrate (e.g., kynuramine for both MAO-A and MAO-B, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)

  • A suitable buffer (e.g., potassium phosphate buffer)

  • A detection reagent (e.g., a fluorometric or colorimetric probe that reacts with the product of the enzymatic reaction)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, MAO enzymes, and substrate in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, followed by serial dilutions of this compound or a known MAO inhibitor (positive control).

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme to each well and incubate for a specified period at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Detection: After a defined incubation time, stop the reaction and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro MAO Inhibition Assay

experimental_workflow start Start prep Prepare Reagents (this compound, Enzymes, Substrate) start->prep setup Set up Assay Plate (Buffer, Inhibitor dilutions) prep->setup enzyme Add MAO Enzyme (Incubate) setup->enzyme substrate Add Substrate (Initiate Reaction) enzyme->substrate detect Stop Reaction & Detect Signal substrate->detect analysis Data Analysis (Calculate % Inhibition, IC50) detect->analysis end End analysis->end

Caption: Generalized workflow for an in vitro MAO inhibition assay.

Conclusion and Future Directions

The available evidence strongly indicates that this compound's mechanism of action is centered on the inhibition of monoamine oxidase. This aligns with the traditional use of Alstonia venenata for mental health conditions. However, a significant gap exists in the scientific literature regarding the specific details of this interaction. To advance the potential of this compound as a therapeutic agent, future research should prioritize:

  • Quantitative Characterization: Determination of the IC50 and Ki values of this compound for both MAO-A and MAO-B to understand its potency and selectivity.

  • Elucidation of Binding Mode: X-ray crystallography or molecular modeling studies to visualize the interaction of this compound with the active site of MAO enzymes.

  • In Vivo Efficacy Studies: Preclinical studies in animal models of depression and anxiety to evaluate the therapeutic potential of this compound.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess the drug-like properties and safety profile of this compound.

By addressing these research gaps, a more complete and actionable understanding of this compound's mechanism of action can be developed, paving the way for its potential translation into novel therapeutics for neurological and psychiatric disorders.

References

Pharmacological Profile of Echitovenidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Despite a comprehensive search, no specific pharmacological data or scientific literature could be found for a compound named "Echitovenidine." This suggests that "this compound" may be a novel, proprietary, or potentially misspelled compound for which information is not publicly available.

The following guide is a template outlining the expected pharmacological profile for a hypothetical compound, based on the user's request for an in-depth technical guide. This structure can be populated with specific data should information on this compound become available.

Introduction

This document provides a detailed overview of the pharmacological properties of this compound. The information herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the compound's mechanism of action, receptor binding profile, pharmacokinetics, and safety data.

Mechanism of Action

The precise mechanism of action for this compound remains to be elucidated. Preliminary investigations would typically focus on identifying its primary molecular targets. A hypothetical signaling pathway is presented below to illustrate a potential mechanism, should the compound be found to interact with a G-protein coupled receptor (GPCR).

Hypothetical Signaling Pathway

Echitovenidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Target Receptor (e.g., GPCR) This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Target Proteins Radioligand_Binding_Assay cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Tissue_Prep Prepare Tissue Homogenate (Source of Receptors) Incubation Incubate Homogenate, Radioligand, and this compound Tissue_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]-Epibatidine) Radioligand_Prep->Incubation Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Incubation Filtration Separate Bound from Free Radioligand via Filtration Incubation->Filtration Scintillation Quantify Radioactivity using Scintillation Counting Filtration->Scintillation Analysis Calculate Ki values from Competition Curves Scintillation->Analysis

Echitovenidine: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Echitovenidine, a prominent alkaloid isolated from the fruits of Alstonia venenata, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its mechanism of action as a monoamine oxidase (MAO) inhibitor and exploring its prospective roles in analgesia, anti-inflammatory processes, and neuroprotection. This document synthesizes available data, details experimental methodologies, and visualizes key pathways to support further investigation and drug development efforts.

Core Therapeutic Application: Monoamine Oxidase Inhibition

The primary therapeutic application of this compound identified in preclinical research is its ability to inhibit monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant and anti-anxiety medications.[2]

Quantitative Data on MAO Inhibition

Currently, publicly available quantitative data on the MAO inhibitory activity of this compound is limited. One study reported a significant inhibition of MAO-B.

CompoundTargetConcentration% Inhibition
This compoundMAO-B3 x 10⁻⁴ M47%

Further research is required to determine the half-maximal inhibitory concentration (IC50) for both MAO-A and MAO-B to fully characterize the potency and selectivity of this compound.

Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay

The following is a generalized protocol for determining the MAO inhibitory activity of a compound like this compound, based on established spectrophotometric methods.[3]

Objective: To determine the in vitro inhibitory effect of this compound on MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Phosphate buffer (pH 7.4)

  • This compound (test compound)

  • Clorgyline (positive control for MAO-A inhibition)

  • Selegiline (positive control for MAO-B inhibition)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading at 250 nm and 316 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of enzymes and substrates in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank wells: Buffer only.

    • Control wells: Buffer, enzyme, and substrate.

    • Positive control wells: Buffer, enzyme, substrate, and a known inhibitor (clorgyline for MAO-A, selegiline for MAO-B).

    • Test wells: Buffer, enzyme, substrate, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate to all wells to initiate the enzymatic reaction.

  • Measurement:

    • For MAO-A activity, measure the formation of 4-hydroxyquinoline from kynuramine by monitoring the increase in absorbance at 316 nm over time.

    • For MAO-B activity, measure the formation of benzaldehyde from benzylamine by monitoring the increase in absorbance at 250 nm over time.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of this compound to the control wells. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - this compound - Enzymes (MAO-A/B) - Substrates - Controls Plate Plate Setup in 96-well Plate: - Blanks - Controls - Test Compound Reagents->Plate Preincubation Pre-incubate (37°C, 15 min) Plate->Preincubation Reaction Add Substrate to Initiate Reaction Preincubation->Reaction Measurement Measure Absorbance (Spectrophotometer) Reaction->Measurement Analysis Calculate % Inhibition Determine IC50 Measurement->Analysis

Fig. 1: Experimental workflow for in vitro MAO inhibition assay.

Potential Therapeutic Applications: Analgesic and Anti-inflammatory Effects

The traditional use of Alstonia venenata for treating various ailments suggests that its constituent alkaloids, including this compound, may possess analgesic and anti-inflammatory properties.[4] While direct experimental evidence for this compound is lacking, the following sections outline standard protocols to investigate these potential activities.

Experimental Protocol: Hot Plate Test for Analgesic Activity

This method is used to evaluate the central analgesic activity of a compound.

Objective: To assess the potential analgesic effect of this compound in a thermal pain model.

Materials:

  • Hot plate apparatus maintained at 55 ± 0.5°C

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Morphine (positive control)

  • Vehicle (e.g., saline)

  • Stopwatch

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory environment for at least one hour before the experiment.

  • Grouping: Divide the animals into three groups: vehicle control, positive control (morphine), and test group (this compound).

  • Administration: Administer the vehicle, morphine, or this compound intraperitoneally or orally.

  • Testing: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place each mouse on the hot plate.

  • Observation: Record the latency time for the first sign of nociception, such as licking of the paws or jumping.

  • Cut-off Time: A cut-off time of 15-20 seconds is set to prevent tissue damage.

  • Data Analysis: A significant increase in the latency time in the this compound-treated group compared to the vehicle control group indicates analgesic activity.

Analgesic_Test_Workflow Start Animal Acclimatization Grouping Grouping of Animals (Control, Positive, Test) Start->Grouping Administration Drug Administration Grouping->Administration Testing Hot Plate Test at Time Intervals Administration->Testing Observation Record Latency Time (Paw Licking/Jumping) Testing->Observation Analysis Data Analysis: Compare Latency Times Observation->Analysis Neuroprotection_Pathways cluster_pathways Potential Neuroprotective Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt BDNF_TrkB BDNF/TrkB Pathway This compound->BDNF_TrkB Nrf2 Nrf2 Pathway This compound->Nrf2 Cell_Survival Increased Cell Survival PI3K_Akt->Cell_Survival Anti_Apoptosis Reduced Apoptosis PI3K_Akt->Anti_Apoptosis BDNF_TrkB->Cell_Survival Synaptic_Plasticity Enhanced Synaptic Plasticity BDNF_TrkB->Synaptic_Plasticity Antioxidant Antioxidant Response Nrf2->Antioxidant

References

The Neurological Potential of Echitovenidine: A Review of Current Knowledge and a Guide for Future Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals. It is important to note that, as of the time of this writing, there is a significant lack of publicly available research specifically detailing the effects of echitovenidine on neuroreceptors. Consequently, this guide summarizes the existing, broader knowledge surrounding the source of this compound and its related alkaloids, and proposes methodologies for future investigation. No quantitative data on this compound's direct interaction with neuroreceptors has been published.

Introduction to this compound

This compound is an indole alkaloid that has been isolated from plants of the Apocynaceae family, notably Alstonia venenata. The traditional use of Alstonia venenata in treating conditions such as epilepsy and insanity suggests that its constituent compounds may possess significant central nervous system (CNS) activity.[1] This has led to scientific interest in the pharmacological properties of its specific alkaloids, including this compound.

Early research into the alkaloids of Alstonia venenata has suggested potential psychopharmacological activity. A study from 1975 investigated the 4-methoxyindole alkaloids from this plant, indicating they may act as monoamine oxidase inhibitors.[2] Furthermore, an alcoholic extract from the fruits of Alstonia venenata was found to have an effect on acetylcholine esterase, an enzyme critical for neurotransmission. While these findings are not specific to this compound, they provide a strong rationale for investigating its potential neuroreceptor interactions.

Research on the related plant, Alstonia scholaris, has shown that its alkaloid fractions can produce both anti-inflammatory and analgesic effects, possibly through the inhibition of COX-1, COX-2, and 5-LOX.[3] However, studies have also indicated a potential for neurotoxicity at higher doses, a crucial consideration for any future drug development.

Given the preliminary nature of the available data, this guide will focus on the necessary experimental protocols to elucidate the neuropharmacological profile of this compound.

Proposed Experimental Protocols for Characterizing Neuroreceptor Effects

To determine the effect of this compound on neuroreceptors, a series of standardized in vitro assays would be required. Below are detailed methodologies for two fundamental experiments.

Neuroreceptor Binding Assay (Radioligand Displacement Method)

This assay is designed to determine the affinity of this compound for a specific neuroreceptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for a selected neuroreceptor (e.g., serotonin 5-HT2A receptor, dopamine D2 receptor).

Materials:

  • This compound stock solution (in DMSO)

  • Cell membranes expressing the target human neuroreceptor

  • Radioligand specific to the target receptor (e.g., [3H]-Ketanserin for 5-HT2A)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

  • Harvester for rapid filtration

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare the radioligand solution to a final concentration typically at or below its Kd value.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Total Binding: Assay buffer, cell membranes, and radioligand.

    • Non-specific Binding: Assay buffer, cell membranes, radioligand, and the non-specific binding control.

    • This compound Competition: Assay buffer, cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - this compound dilutions - Radioligand solution - Cell membranes setup_plate Set up 96-well Plate: - Total Binding wells - Non-specific Binding wells - Competition wells prep_reagents->setup_plate incubation Incubate Plate (e.g., 60 min at 25°C) setup_plate->incubation filtration Terminate & Filter (Separate bound/unbound) incubation->filtration washing Wash Filters filtration->washing quantify Quantify Radioactivity (Scintillation Counting) washing->quantify calculate Calculate Specific Binding quantify->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50 calculate_ki Calculate Ki Value (Cheng-Prusoff) determine_ic50->calculate_ki

Fig. 1: Workflow for a radioligand neuroreceptor binding assay.
Acetylcholine Esterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the activity of AChE and its inhibition by this compound.

Objective: To determine the IC50 value of this compound for acetylcholine esterase.

Materials:

  • This compound stock solution (in DMSO)

  • Acetylcholinesterase (AChE) enzyme solution (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound. Prepare fresh solutions of ATCI and DTNB in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Control (No Inhibitor): Assay buffer, DTNB solution, and AChE enzyme solution.

    • Test Wells: Assay buffer, DTNB solution, AChE enzyme solution, and varying concentrations of this compound.

    • Blank: Assay buffer, DTNB solution, and substrate solution (to account for spontaneous hydrolysis).

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow this compound to interact with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the ATCI substrate to all wells. The AChE will hydrolyze ATCI to thiocholine.

  • Detection: The thiocholine produced reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.

  • Measurement: Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation time (e.g., 10-20 minutes).[4][5]

  • Data Analysis:

    • Calculate the rate of reaction for each well by observing the change in absorbance over time.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) well.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use non-linear regression to fit the data and determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - this compound dilutions - AChE, DTNB, ATCI solutions add_reagents Add to 96-well Plate: Buffer, DTNB, AChE, and this compound prep_reagents->add_reagents pre_incubate Pre-incubate (e.g., 15 min at 25°C) add_reagents->pre_incubate add_substrate Initiate Reaction (Add ATCI Substrate) pre_incubate->add_substrate measure_abs Measure Absorbance at 412 nm (Kinetic or Endpoint) add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot Plot Inhibition vs. Concentration calc_inhibition->plot determine_ic50 Determine IC50 Value plot->determine_ic50

References

A Comprehensive Technical Review of the Medicinal Uses of Alstonia Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Alstonia, belonging to the Apocynaceae family, comprises a group of trees and shrubs renowned in traditional medicine systems across Asia, Africa, and Australia for treating a multitude of ailments, including fever, malaria, dysentery, and respiratory diseases.[1][2][3] The therapeutic potential of these plants is largely attributed to their rich and diverse profile of monoterpenoid indole alkaloids.[4] This technical guide provides an in-depth review of the current scientific literature on the medicinal applications of Alstonia alkaloids, focusing on their pharmacological activities, mechanisms of action, and quantitative efficacy. It is designed to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry and drug discovery.

General Pharmacological Workflow

The discovery pipeline for identifying and validating medicinally active Alstonia alkaloids follows a standardized workflow. This process begins with the collection of plant material and proceeds through extraction, fractionation, isolation, and rigorous pharmacological testing.

G cluster_extraction Upstream Processing cluster_testing Pharmacological Evaluation Plant Plant Material (e.g., Bark, Leaves) Extract Crude Methanolic or Ethanolic Extract Plant->Extract Maceration/ Soxhlet Fractions Solvent Fractions (e.g., EtOAc, Alkaloid Fraction) Extract->Fractions Liquid-Liquid Partitioning Isolate Isolated Alkaloid Fractions->Isolate Column Chromatography (CC) InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Isolate->InVitro InVivo In Vivo Models (e.g., Animal Studies) InVitro->InVivo Mechanism Mechanism of Action (e.g., Signaling Pathways) InVivo->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for isolation and pharmacological evaluation of Alstonia alkaloids.

Anticancer and Cytotoxic Activities

A significant body of research has focused on the anticancer potential of alkaloids from various Alstonia species, particularly A. scholaris and A. macrophylla.[5][6][7] These studies have demonstrated potent cytotoxic effects against a range of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of Alstonia alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. Bisindole alkaloids, in particular, have shown pronounced activity.[6]

Alkaloid / FractionSpecies SourceCancer Cell LineIC50 ValueReference
Alkaloid Fraction (ASERS) A. scholarisHeLa (Cervical)5.53 µg/mL[8]
Alkaloid Fraction (ASERS) A. scholarisHepG2 (Liver)25 µg/mL[8]
Alkaloid Fraction (ASERS) A. scholarisHL60 (Leukemia)11.16 µg/mL[8]
Alkaloid Fraction (ASERS) A. scholarisKB (Nasopharyngeal)10 µg/mL[8]
Alkaloid Fraction (ASERS) A. scholarisMCF-7 (Breast)29.76 µg/mL[8]
Villalstonine A. macrophyllaVarious2-10 µM[6][9]
Macrocarpamine A. macrophyllaVarious2-10 µM[6][9]
O-acetylmacralstonine A. macrophyllaVarious2-10 µM[6][9]
Echitamine Chloride A. scholarisSarcoma-180N/A (Induces Apoptosis)[7][10]
Alstoschoquinoline C A. scholarisColon CarcinomaN/A (Inhibitory Effect)[11]
Mechanism of Action: Induction of Apoptosis

Several Alstonia alkaloids exert their anticancer effects by inducing programmed cell death, or apoptosis.[5] Echitamine, for example, has been shown to trigger DNA fragmentation, a key hallmark of apoptosis.[10] The proposed mechanism often involves the modulation of pro- and anti-apoptotic proteins and disruption of mitochondrial function.[5]

G Alkaloid Alstonia Alkaloid (e.g., Echitamine, Scholaricine) Mito Mitochondrial Disruption Alkaloid->Mito Bax ↑ Pro-apoptotic Proteins (e.g., Bax) Alkaloid->Bax Bcl2 ↓ Anti-apoptotic Proteins (e.g., Bcl-2) Alkaloid->Bcl2 Caspase Caspase Cascade Activation Mito->Caspase Bax->Caspase Bcl2->Caspase DNA_frag DNA Fragmentation Caspase->DNA_frag Apoptosis Apoptosis (Programmed Cell Death) DNA_frag->Apoptosis

Caption: Proposed apoptotic pathway induced by Alstonia alkaloids.[5]

Key Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a widely used method for determining cytotoxicity in cancer cell lines.

  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the isolated alkaloids or fractions to the wells. Include a positive control (e.g., vinblastine) and a negative control (vehicle).

  • Incubation: Incubate the plates for a specified period (e.g., 24 to 144 hours).

  • Cell Fixation: Gently discard the medium and fix the adherent cells with cold trichloroacetic acid (TCA).

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.

  • Measurement: Read the absorbance (optical density) at a wavelength of ~515 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Antimalarial Activity

Traditional use of Alstonia bark for treating malarial fevers has prompted significant research into its antiplasmodial properties.[4][1][3][7] Extracts and isolated alkaloids have demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Quantitative Data: In Vitro Antiplasmodial Activity

Bisindole alkaloids from A. macrophylla have shown potent activity against both chloroquine-sensitive (T9-96) and multidrug-resistant (K1) strains of P. falciparum.[12][13][14]

AlkaloidSpecies SourceP. falciparum StrainIC50 Value (µM)Reference
Villalstonine A. macrophyllaK1 (resistant)0.27[12][13]
Macrocarpamine A. macrophyllaK1 (resistant)0.36[12][13]
Corialstonine A. coriaceaN/AActive, but ~10x less than quinine[15]
Corialstonidine A. coriaceaN/AActive, but ~10x less than quinine[15]
Echitamine Alstonia spp.N/ALittle antiplasmodial activity[15]

Notably, active bisindoles like villalstonine and macrocarpamine showed a higher affinity for the resistant K1 strain compared to the sensitive T9-96 strain, suggesting a mechanism of action different from that of chloroquine.[12][14]

Key Experimental Protocol: In Vitro Antiplasmodial Assay
  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., K1 and T9-96 strains) in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and HEPES buffer.

  • Drug Preparation: Prepare stock solutions of the test alkaloids in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Setup: In a 96-well microtiter plate, add the parasite culture (at ~1% parasitemia and 2.5% hematocrit) to wells containing the serially diluted alkaloids.

  • Incubation: Incubate the plates at 37°C for 24-48 hours in a controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2).

  • Parasite Proliferation Measurement: Quantify parasite growth using methods such as:

    • Microscopy: Prepare thin blood smears, stain with Giemsa, and count the number of parasitized red blood cells.

    • Fluorometric/Colorimetric Assays: Use DNA-intercalating dyes (e.g., SYBR Green I) or assays that measure parasite-specific enzymes like lactate dehydrogenase (pLDH).

  • Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

Neuropharmacological and CNS Activities

Certain Alstonia alkaloids exhibit significant effects on the central nervous system (CNS), with potential applications as antipsychotic, anxiolytic, and cerebrovascular agents.

Alstonine: An Atypical Antipsychotic Profile

Alstonine, a major indole alkaloid, has demonstrated a potent, dose-dependent antipsychotic-like profile in various preclinical models.[16][17][18] Its profile is considered "atypical" because it does not directly interact with dopamine D1/D2 or serotonin 5-HT2A receptors, which are the primary targets of classical antipsychotics.[16]

  • Behavioral Effects: Alstonine prevents amphetamine-induced lethality and stereotypy, potentiates barbiturate-induced sleep, and attenuates MK-801-induced hyperlocomotion.[16][17][18][19]

  • Anxiolytic Properties: It shows clear anxiolytic activity in hole-board and light/dark models.[20]

  • Safety Profile: A key advantage is its lack of pro-convulsant properties and its prevention of haloperidol-induced catalepsy, suggesting a lower risk of extrapyramidal side effects.[16][17]

Mechanism of Action: The effects of alstonine appear to be mediated by 5-HT2A/2C serotonin receptors and may also involve interference with the glutamate system.[17][19][20]

G Alstonine Alstonine HT2C 5-HT2C Receptor Stimulation Alstonine->HT2C Glutamate Glutamate System Modulation Alstonine->Glutamate Dopamine Dopamine System (No Direct D1/D2 Binding) Alstonine->Dopamine Anxiolytic Anxiolytic Effects HT2C->Anxiolytic Antipsychotic Antipsychotic-like Effects HT2C->Antipsychotic Glutamate->Anxiolytic Glutamate->Antipsychotic LowEPS Reduced Extrapyramidal Side Effects (EPS) Dopamine->LowEPS

References

A Technical Guide to the Structural Elucidation of Novel Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indole alkaloids are a vast and structurally diverse class of natural products, renowned for their significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The discovery and characterization of novel indole alkaloids from natural sources, such as plants, fungi, and marine organisms, remain a vital area of research for new drug leads.[1][3] This guide provides a comprehensive overview of the modern strategies and core analytical techniques employed in the structural elucidation of these complex molecules, offering detailed experimental protocols and data interpretation guidelines.

The General Workflow for Structural Elucidation

The process of identifying a novel indole alkaloid is a systematic workflow that begins with the collection of biological material and culminates in the unambiguous determination of its three-dimensional structure. This multi-step process relies on a combination of chromatographic separation and spectroscopic analysis.

G cluster_0 Phase 1: Isolation & Purification cluster_1 Phase 2: Structure Determination cluster_2 Phase 3: Validation & Activity A Biological Material (e.g., Plant, Fungus, Sponge) B Extraction (e.g., Maceration, Soxhlet) A->B C Crude Extract Fractionation (e.g., Liquid-Liquid Partitioning) B->C D Chromatographic Separation (e.g., CC, MPLC, HPLC) C->D E Pure Compound D->E F Purity & Molecular Formula (LC-MS, HRMS) E->F Spectroscopic Analysis G 2D Structure Elucidation (1D & 2D NMR) F->G H 3D Stereochemistry (NOESY, ROESY, X-ray) G->H I Final Structure Confirmation H->I J Bioactivity Screening I->J L Structure Reappraisal I->L Discrepancy Found K Total Synthesis (Optional) J->K K->L

Caption: General workflow for isolating and identifying novel natural products.

Isolation and Purification Protocols

The initial and most critical step is to isolate the novel alkaloid in a pure form. This is typically achieved through a series of extraction and chromatographic techniques.

Experimental Protocol: Acid-Base Extraction for Alkaloids
  • Maceration : Air-dried and powdered biological material (e.g., 500 g) is macerated with methanol (MeOH, 3 x 2 L) at room temperature for 72 hours. The combined extracts are filtered and concentrated under reduced pressure to yield a crude methanolic extract.[4]

  • Acidification : The crude extract is suspended in water (500 mL) and acidified to pH 2 with 5% hydrochloric acid (HCl).[4]

  • Defatting : The acidic solution is partitioned with ethyl acetate (EtOAc, 3 x 500 mL) to remove neutral and weakly acidic compounds. The aqueous layer is retained.

  • Basification : The pH of the aqueous layer is adjusted to 10-12 with 25% ammonium hydroxide (NH₃).[4]

  • Alkaloid Extraction : The basic solution is extracted with chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) (5 x 500 mL). The combined organic layers contain the crude alkaloid fraction.

  • Drying and Concentration : The organic extract is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude alkaloid mixture.

Chromatographic Purification

The crude alkaloid extract is a complex mixture requiring further separation. A combination of chromatographic methods is employed to isolate individual compounds.

Table 1: Chromatographic Techniques for Indole Alkaloid Purification

Technique Principle Application & Elution
Medium-Pressure Liquid Chromatography (MPLC) Adsorption chromatography on a larger scale than traditional column chromatography, using moderate pressure. Ideal for initial fractionation of the crude alkaloid extract. Typically uses silica gel with a gradient elution from non-polar (e.g., hexane, CH₂Cl₂) to polar (e.g., EtOAc, MeOH) solvents.[4]
Sephadex LH-20 Chromatography Size exclusion and partition chromatography based on the polarity of the compounds. Used for separating alkaloids of similar polarity. Elution is commonly performed with methanol.[5]

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on the differential partitioning of compounds between a stationary and a mobile phase. | Final purification step to obtain compounds with >95% purity. Reverse-phase (C18) columns are common, using gradients of water and acetonitrile (ACN) or methanol, often with additives like formic acid or trifluoroacetic acid.[5] |

Core Spectroscopic Techniques

Once a pure compound is isolated, its structure is pieced together using a suite of spectroscopic methods. Mass spectrometry provides the molecular formula, while NMR spectroscopy reveals the connectivity of atoms.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a novel compound.[6] High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.[7]

Table 2: Representative HRMS and MS/MS Data for a Hypothetical Indole Alkaloid (C₂₁H₂₂N₂O₄)

Analysis Type Ion Observed m/z Calculated m/z Interpretation
HRMS-ESI(+) [M+H]⁺ 383.1655 383.1652 Confirms molecular formula C₂₁H₂₂N₂O₄.
MS/MS of 383.1655 [M+H-H₂O]⁺ 365.1550 365.1547 Loss of a hydroxyl group.
[M+H-CO₂Me]⁺ 324.1389 324.1390 Loss of a methyl ester group.

| | Fragment | 144.0809 | 144.0811 | Characteristic fragment of certain indole alkaloid skeletons (C₁₀H₁₀N)⁺.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the complete 2D structure of a molecule.[9][10] A combination of 1D (¹H, ¹³C) and 2D experiments (COSY, HSQC, HMBC) is used to assemble the molecular framework piece by piece.

  • Sample Weighing : Accurately weigh 1-5 mg of the pure, isolated alkaloid.

  • Solvent Selection : Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent and sample signals.

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Acquisition : Acquire a suite of NMR spectra, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC. For stereochemical analysis, NOESY or ROESY spectra are also acquired.

Table 3: Representative NMR Data for a Hypothetical Indole Alkaloid Substructure

Position δC (ppm) δH (ppm, mult., J in Hz) Key HMBC Correlations (¹H → ¹³C) Key COSY Correlations (¹H ↔ ¹H)
2 135.2 - - -
3 110.5 - - -
3a 127.1 - - -
4 118.9 7.50 (d, 7.8) C-5, C-3a H-5
5 121.5 7.10 (t, 7.5) C-3a, C-6 H-4, H-6
6 123.2 7.25 (t, 7.8) C-7a, C-4 H-5, H-7
7 111.8 7.45 (d, 8.0) C-5, C-7a H-6
7a 136.4 - - -
9 56.0 4.15 (s) C-2, C-3, C-3a -

| 10 | 170.1 | - | - | - |

  • ¹H NMR : Provides information on the number and environment of protons.

  • ¹³C NMR : Shows the number and type of carbon atoms (e.g., CH₃, CH₂, CH, C).

  • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and piecing together the molecular skeleton.

Final Confirmation: X-ray Crystallography

While spectroscopic methods provide a powerful means to determine structure, X-ray crystallography offers the definitive and unambiguous 3D structure of a molecule, including its absolute stereochemistry.[11][12]

Experimental Protocol: Crystallization for X-ray Diffraction
  • High Purity : The compound must be of very high purity (>98%).

  • Solvent System Screening : Screen various solvents and solvent mixtures (e.g., methanol, acetone, ethyl acetate, hexane) to find a system in which the compound has moderate solubility.

  • Crystal Growth : The most common method is slow evaporation. Dissolve the compound in the chosen solvent system to near saturation and leave the vial partially open in a vibration-free environment. Other methods include vapor diffusion and cooling.

  • Crystal Mounting : Once single crystals of suitable size and quality are formed, they are carefully mounted on a goniometer head.

  • Data Collection : The crystal is placed in an X-ray diffractometer, and diffraction data are collected.[13] The resulting electron density map is used to solve the crystal structure.

Biosynthesis of Indole Alkaloids

Understanding the biosynthetic pathway of a class of alkaloids can provide clues to the likely structures of novel derivatives. Most indole alkaloids originate from the amino acid tryptophan.[14][15] Monoterpene indole alkaloids, a major subclass, are formed through the condensation of tryptamine (derived from tryptophan) and the monoterpenoid secologanin.

G tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine Tryptophan Decarboxylase strictosidine Strictosidine (Common Precursor) tryptamine->strictosidine Strictosidine Synthase secologanin Secologanin (from Geraniol) secologanin->strictosidine corynanthe Corynanthe type (e.g., Ajmalicine) strictosidine->corynanthe Diverse Enzymatic Steps iboga Iboga type (e.g., Catharanthine) strictosidine->iboga aspidosperma Aspidosperma type (e.g., Tabersonine) strictosidine->aspidosperma bisindole Bisindole Alkaloids (e.g., Vinblastine) iboga->bisindole Condensation aspidosperma->bisindole

Caption: Simplified biosynthetic pathway of monoterpene indole alkaloids.

By integrating these advanced chromatographic and spectroscopic techniques, researchers can confidently and accurately elucidate the structures of novel indole alkaloids, paving the way for further investigation into their pharmacological potential and the development of new therapeutic agents.

References

Ethnobotanical Significance and Pharmacological Potential of Echitovenidine-Containing Flora: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitovenidine, a notable indole alkaloid, is found within a select group of plants traditionally utilized in various ethnobotanical practices. This technical guide provides a comprehensive overview of the ethnobotanical applications, quantitative analysis, experimental protocols, and known pharmacological signaling pathways associated with this compound-containing plants, with a primary focus on Alstonia venenata. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Ethnobotanical Uses of Alstonia venenata

Alstonia venenata R.Br., a plant belonging to the Apocynaceae family, is a significant source of this compound and holds a prominent place in traditional medicine systems, particularly in Southern India. The plant, commonly known as the Poison Devil Tree, has a long history of use in folk medicine for treating a wide array of ailments.[1]

The roots and fruits of Alstonia venenata are traditionally employed for their therapeutic properties.[1][2] Ethnobotanical records indicate its use in the management of:

  • Dermatological Conditions: Including skin diseases and leprosy.[1][2]

  • Toxin Neutralization: As an antidote for cobra and other venomous bites.[1][2]

  • Neurological Disorders: For the treatment of epilepsy and insanity.[1][2]

  • Infectious Diseases: To address fever and syphilis.[1][2]

  • General Ailments: For relieving fatigue and treating helminthiasis (parasitic worm infections).[1]

The diverse traditional applications of Alstonia venenata underscore the potential pharmacological significance of its bioactive constituents, including this compound.

Quantitative Data

Currently, publicly available scientific literature lacks specific quantitative data on the concentration of this compound in various parts of Alstonia venenata or other plant species. While the presence of this compound in the fruits of Alstonia venenata has been confirmed, further analytical studies are required to quantify its concentration.[2] Such data is crucial for standardizing extracts and for the development of targeted drug discovery programs.

Experimental Protocols

General Protocol for the Isolation of Alkaloids from Alstonia Species

While a specific, detailed protocol for the isolation of this compound was not found in the available search results, a general methodology for the extraction and isolation of alkaloids from Alstonia species can be outlined based on common phytochemical practices. This serves as a foundational workflow that can be optimized for the specific isolation of this compound.

experimental_workflow start Plant Material Collection (e.g., Fruits of Alstonia venenata) drying Air or Oven Drying start->drying grinding Grinding to a Fine Powder drying->grinding extraction Solvent Extraction (e.g., Methanol, Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration acid_base Acid-Base Partitioning concentration->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid chromatography Column Chromatography (e.g., Silica Gel, Alumina) crude_alkaloid->chromatography fractions Collection of Fractions chromatography->fractions tlc Thin Layer Chromatography (TLC) Monitoring fractions->tlc purification Further Purification (e.g., Preparative TLC, HPLC) tlc->purification Combine similar fractions isolated_compound Isolated this compound purification->isolated_compound characterization Structural Elucidation (e.g., NMR, MS, IR) isolated_compound->characterization

Caption: General workflow for the isolation of this compound.

Methodology Details:

  • Plant Material Preparation: The fruits of Alstonia venenata are collected, washed, and dried in the shade or a controlled oven at low temperatures to prevent degradation of thermolabile compounds. The dried material is then pulverized into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol, using methods like maceration, percolation, or Soxhlet extraction.

  • Acid-Base Partitioning: The concentrated crude extract is subjected to an acid-base partitioning process to separate the alkaloids from other phytochemicals. The extract is dissolved in an acidic solution (e.g., 5% HCl), which protonates the alkaloids, making them water-soluble. This aqueous layer is then washed with an organic solvent (e.g., dichloromethane or ether) to remove neutral and acidic compounds. The pH of the aqueous layer is then made basic (e.g., with NH4OH), which deprotonates the alkaloids, making them soluble in organic solvents. Subsequent extraction with an organic solvent yields the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid fraction is then subjected to column chromatography over silica gel or alumina. A gradient elution system with increasing polarity of solvents (e.g., hexane, ethyl acetate, methanol mixtures) is typically used to separate the individual alkaloids.

  • Fraction Analysis and Further Purification: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled and may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Signaling Pathways and Mechanism of Action

The specific signaling pathways and the precise molecular mechanism of action for this compound have not been extensively elucidated in the currently available scientific literature. However, based on the traditional uses of Alstonia venenata for conditions like inflammation and pain, it is plausible that this compound may interact with signaling pathways associated with these physiological processes.

Many alkaloids exert their pharmacological effects by interacting with specific receptors, enzymes, or ion channels. For instance, some anti-inflammatory compounds are known to modulate pathways involving cyclooxygenase (COX) enzymes or the nuclear factor-kappa B (NF-κB) signaling cascade.

hypothetical_pathway This compound This compound target Potential Molecular Target (e.g., Receptor, Enzyme) This compound->target Binds to/Modulates pathway Downstream Signaling Pathway (e.g., NF-κB, MAPK) target->pathway Activates/Inhibits response Cellular Response (e.g., Reduced Pro-inflammatory Cytokines) pathway->response Leads to effect Physiological Effect (e.g., Anti-inflammatory, Analgesic) response->effect

Caption: Hypothetical signaling pathway for this compound.

Further research, including in vitro and in vivo pharmacological studies, is necessary to identify the specific molecular targets and delineate the signaling pathways through which this compound exerts its potential therapeutic effects. Investigating its interaction with key inflammatory and pain-related pathways would be a logical starting point for future studies.

Conclusion and Future Directions

This compound, a constituent of Alstonia venenata, is associated with a plant that has a rich history of traditional medicinal use. While its ethnobotanical context provides a strong rationale for further investigation, there is a clear need for more in-depth scientific research. Future studies should focus on:

  • Quantitative Analysis: Determining the concentration of this compound in different parts of Alstonia venenata and at various stages of plant growth.

  • Isolation and Characterization: Developing optimized and scalable protocols for the isolation of pure this compound.

  • Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to elucidate its mechanism of action and identify its molecular targets.

  • Toxicological Evaluation: Assessing the safety profile of this compound to determine its therapeutic index.

A deeper understanding of the chemistry and pharmacology of this compound will be instrumental in validating its traditional uses and exploring its potential for the development of new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Echitovenidine from Alstonia macrophylla Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the extraction and potential applications of echitovenidine, an indole alkaloid found in the leaves of Alstonia macrophylla. While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, this guide consolidates general alkaloid extraction methodologies from Alstonia species to provide a robust, adaptable protocol for researchers. This document outlines the necessary steps for extraction, purification, and analysis, and includes a discussion of the potential biological activities of extracts from A. macrophylla. The provided protocols and data tables are intended to serve as a foundational resource for the isolation and investigation of this compound for drug discovery and development.

Introduction

Alstonia macrophylla, a plant belonging to the Apocynaceae family, is a rich source of various bioactive indole alkaloids, including this compound.[1][2] These alkaloids have garnered significant interest in the scientific community for their potential therapeutic properties. Extracts from A. macrophylla leaves have been shown to possess anti-inflammatory and central nervous system depressant activities, suggesting the potential for the development of novel therapeutic agents.[3] this compound, as one of the constituents, is a compound of interest for further pharmacological investigation.

This application note provides a generalized protocol for the extraction and purification of an alkaloid-rich fraction from A. macrophylla leaves, which can be further processed to isolate this compound.

Quantitative Data

Table 1: Phytochemical Composition of Alstonia Species Leaf Extracts

Phytochemical ClassPercentage in Crude Extract (%) - A. scholaris (Methanol Extract)[4]Expected Yield of this compound from A. macrophyllaPurity of Isolated this compound (%)
Alkaloids 3.61Data to be determined by the researcherData to be determined by the researcher
Hydrocarbons42.44--
Flavonoids24.24--
Tannins9.70--
Hydrocarbon derivatives8.65--
Sesquiterpenes2.98--
Fatty acids2.93--
Phenols and Alcohols2.60--
Sesquiterpenoids1.36--
Coumaran and Ketones1.73--
Sugar moiety0.62--
Terpenoids0.13--

Table 2: Major Alkaloids in Alstonia macrophylla Bark (Methanol/DMSO Extract)[2][5]

AlkaloidPercentage in Crude Extract (%)
Alstonerine34.38
Strictamin5.23
Rauvomitin4.29
Brucine3.66

Experimental Protocols

The following protocols are generalized from established methods for alkaloid extraction from Alstonia species.[1][3] Researchers should optimize these protocols based on their specific laboratory conditions and research goals.

Protocol 1: Acid-Base Extraction of Total Alkaloids

This protocol is adapted from methods used for Alstonia species and is designed to yield a crude alkaloid extract.

Materials and Reagents:

  • Dried and powdered leaves of Alstonia macrophylla

  • 95% Ethanol

  • 3% (w/v) Tartaric acid solution

  • Concentrated ammonia solution (NH₄OH)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • pH meter or pH paper

  • Separatory funnel

  • Filter paper (Kieselguhr or Whatman No. 1)

Procedure:

  • Maceration: Soak the powdered leaves of Alstonia macrophylla in 95% ethanol at room temperature for a minimum of 72 hours.[1]

  • Concentration: Decant the ethanol extract and concentrate it using a rotary evaporator at 40-45°C to obtain a crude ethanolic extract.

  • Acidification: Slowly add the concentrated ethanolic extract to a 3% (w/v) tartaric acid solution with constant stirring. This will protonate the alkaloids, making them soluble in the aqueous acidic solution.[1]

  • Filtration: Filter the acidic solution through kieselguhr or a similar filter aid to remove non-alkaloidal substances that may have precipitated.[1] Wash the residue with a small amount of 3% tartaric acid and combine the washings with the filtrate.

  • Basification: Cool the filtrate and basify it to a pH of 9-10 by the dropwise addition of concentrated ammonia solution.[1] This will deprotonate the alkaloids, making them insoluble in water but soluble in organic solvents.

  • Liquid-Liquid Extraction: Transfer the basified solution to a separatory funnel and extract the liberated alkaloids exhaustively with chloroform. Repeat the extraction at least three times to ensure complete recovery of the alkaloids.[1]

  • Washing and Drying: Combine the chloroform extracts and wash them several times with distilled water. Dry the chloroform extract over anhydrous sodium sulfate.

  • Final Concentration: Filter off the sodium sulfate and concentrate the chloroform extract using a rotary evaporator to yield the crude alkaloid extract.

Purification and Analysis

The crude alkaloid extract contains a mixture of compounds. Further purification is necessary to isolate this compound.

3.2.1. Thin Layer Chromatography (TLC)

  • Purpose: To monitor the progress of the purification and to determine the appropriate solvent system for column chromatography.

  • Stationary Phase: Pre-coated silica gel TLC plates.

  • Mobile Phase: A variety of solvent systems can be tested. A common starting point for alkaloids is a mixture of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). The ratio should be optimized to achieve good separation.

  • Visualization: Examine the developed TLC plate under UV light (254 nm and 365 nm) and then spray with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots.[1]

3.2.2. Column Chromatography (CC)

  • Purpose: To separate the individual alkaloids from the crude extract.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: The solvent system determined by TLC is used to elute the compounds from the column. A gradient elution (gradually increasing the polarity of the solvent) is often employed for better separation.

  • Fraction Collection: Collect the eluate in small fractions and analyze each fraction by TLC to identify those containing the compound of interest (this compound).

  • Further Purification: Fractions containing the desired compound may need to be subjected to further chromatographic steps (e.g., preparative TLC or HPLC) to achieve high purity.

3.2.3. Characterization

  • High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can be used to identify and characterize the major bioactive compounds in the extracts.[6]

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These spectroscopic methods are essential for the structural elucidation of the isolated pure compounds.

Visualizations

Experimental Workflow

Extraction_Workflow A Alstonia macrophylla Leaves (Dried, Powdered) B Maceration with 95% Ethanol A->B C Concentration (Rotary Evaporator) B->C D Acidification (3% Tartaric Acid) C->D E Filtration D->E F Basification (Ammonia, pH 9-10) E->F G Liquid-Liquid Extraction (Chloroform) F->G H Washing and Drying G->H I Concentration H->I J Crude Alkaloid Extract I->J K Column Chromatography J->K L TLC Analysis K->L Fraction Monitoring M Pure this compound K->M L->K

Caption: Workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway for Anti-Inflammatory Action

Given that extracts of A. macrophylla exhibit anti-inflammatory properties, a plausible mechanism of action for this compound could involve the inhibition of key inflammatory pathways. One of the most common mechanisms for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.[7]

Anti_Inflammatory_Pathway cluster_0 Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-1 / COX-2

Caption: Hypothetical inhibition of the COX pathway by this compound.

Concluding Remarks

The protocols and information presented in this document are intended to provide a starting point for researchers interested in the isolation and study of this compound from Alstonia macrophylla leaves. The generalized extraction and purification methods can be optimized to improve yield and purity. The proposed anti-inflammatory mechanism of action provides a testable hypothesis for future pharmacological studies. Further research is warranted to fully elucidate the therapeutic potential of this compound and other alkaloids from this medicinally important plant.

References

Application Notes and Protocol for the Isolation and Purification of Echitovenidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitovenidine is an indole alkaloid identified in the fruits of the medicinal plant Alstonia venenata. This document provides a detailed protocol for its isolation and purification, based on established methods for alkaloid extraction from Alstonia species. The protocol outlines a systematic approach involving solvent extraction, acid-base partitioning, and chromatographic separation techniques. While a definitive biological signaling pathway for this compound has not been elucidated in publicly available literature, this protocol provides a foundation for obtaining the pure compound for further pharmacological investigation.

Introduction

Alstonia venenata, a plant utilized in traditional medicine, is a rich source of various indole alkaloids.[1] Among these, this compound is a constituent found within the fruits of the plant. The isolation and purification of individual alkaloids like this compound are essential for detailed structural elucidation, pharmacological screening, and potential drug development. This protocol integrates common alkaloid extraction methodologies with specific findings for Alstonia species to provide a comprehensive guide for researchers.

Physicochemical Data of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1 for reference during the purification and identification process.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Melting Point162-163 °C[1]
Optical Rotation ([α]D in CHCl3)-58°[1]
Chemical ClassIndole Alkaloid[1]
SourceFruits of Alstonia venenata[1]

Experimental Protocols

This section details the step-by-step methodology for the isolation and purification of this compound from the fruits of Alstonia venenata. The overall workflow is depicted in the diagram below.

Diagram: Experimental Workflow for this compound Isolation

Workflow Figure 1. Workflow for the Isolation and Purification of this compound A Plant Material Preparation (Dried and Powdered Fruits of A. venenata) B Soxhlet Extraction (with Hexane) A->B C Crude Hexane Extract B->C D Acid-Base Liquid-Liquid Partitioning C->D E Crude Alkaloid Fraction D->E F Column Chromatography (Silica Gel) E->F G Semi-Purified Fractions F->G H Thin Layer Chromatography (TLC) Analysis G->H I Preparative TLC / HPTLC H->I Pool fractions containing the target compound J Pure this compound I->J K Characterization (Melting Point, Optical Rotation, etc.) J->K

Caption: Workflow for the isolation and purification of this compound.

Plant Material and Extraction
  • Preparation : Obtain fresh, mature fruits of Alstonia venenata. Clean the fruits to remove any foreign matter and dry them in the shade until they are brittle. Grind the dried fruits into a coarse powder.

  • Soxhlet Extraction :

    • Place the powdered fruit material (e.g., 500 g) into a thimble and load it into a Soxhlet apparatus.

    • Extract the powder with hexane for approximately 12-24 hours or until the solvent running through the siphon is colorless.

    • Concentrate the hexane extract under reduced pressure using a rotary evaporator to obtain the crude hexane extract.

Acid-Base Partitioning for Alkaloid Enrichment

This step selectively isolates the basic alkaloids from the neutral and acidic components of the crude extract.

  • Acidification : Dissolve the crude hexane extract in 3% hydrochloric acid (HCl).

  • Extraction of Neutral and Acidic Impurities : Transfer the acidic solution to a separatory funnel and extract it three times with an equal volume of a non-polar solvent like diethyl ether or chloroform. Discard the organic layers, which contain neutral and acidic impurities.

  • Basification : Make the aqueous layer alkaline by adding a 25% ammonium hydroxide (NH4OH) solution until a pH of 9-10 is reached. This converts the alkaloid salts back to their free base form.

  • Extraction of Alkaloids : Extract the alkaline aqueous solution three times with an equal volume of chloroform. The free base alkaloids will partition into the chloroform layer.

  • Concentration : Combine the chloroform extracts and dry them over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

3.3.1. Column Chromatography

  • Stationary Phase : Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase.

  • Column Packing : Pack a glass column with the silica gel slurry.

  • Sample Loading : Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution : Elute the column with a gradient of solvents. Based on protocols for similar alkaloids from Alstonia species, a gradient of chloroform and methanol can be effective.[2] Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, and so on, up to 50:50 chloroform:methanol).

  • Fraction Collection : Collect fractions of equal volume (e.g., 20-25 mL) and monitor the separation using Thin Layer Chromatography (TLC).

3.3.2. Thin Layer Chromatography (TLC) Analysis

  • Plate Preparation : Use pre-coated silica gel 60 F254 plates.

  • Mobile Phase : A solvent system of Petroleum ether: Chloroform: Methanol (5: 4.5: 0.5) has been reported to resolve alkaloidal spots from the hexane extract of Alstonia venenata fruits.

  • Spotting : Apply a small amount of each collected fraction to the TLC plate.

  • Development : Develop the plate in a chamber saturated with the mobile phase.

  • Visualization : Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange to reddish-brown color with alkaloids.

  • Rf Value : The reported Rf values for two alkaloid spots in the dried fruit hexane extract using the specified solvent system are 0.22 and 0.83 . One of these is likely to be this compound.

  • Fraction Pooling : Pool the fractions that show a prominent spot corresponding to the target alkaloid and have a similar TLC profile.

3.3.3. Preparative Thin Layer Chromatography (Prep TLC) / High-Performance Thin Layer Chromatography (HPTLC)

For final purification, preparative TLC or HPTLC can be employed on the pooled, semi-purified fractions.

  • Plate : Use thicker, pre-coated silica gel plates for preparative TLC.

  • Sample Application : Apply the concentrated, pooled fractions as a narrow band across the origin of the plate.

  • Development : Develop the plate using a suitable solvent system, such as ethyl acetate:benzene (1:1) , which has been used for purifying alkaloids from a related Alstonia species.[2]

  • Visualization and Isolation : Visualize the separated bands under UV light. Carefully scrape the silica gel band corresponding to the desired compound.

  • Elution : Elute the compound from the silica gel using a polar solvent like methanol or a mixture of chloroform and methanol.

  • Final Concentration : Filter the solution to remove the silica gel and evaporate the solvent to obtain the pure this compound.

Characterization

Confirm the identity and purity of the isolated compound by comparing its physicochemical properties (melting point, optical rotation) with the reported values in Table 1. Further structural confirmation can be achieved using spectroscopic techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data

Table 2: Example of Fraction Yields from Alstonia scholaris Bark Ethanolic Extract

FractionYield (g) from initial extract
Hexane Fraction340
Chloroform Fraction460
Ethyl Acetate Fraction560
n-Butanol Fraction600

Note: These values are for a different species and plant part and should be considered as indicative only.

Signaling Pathway and Biological Activity

Currently, there is no published research detailing the specific biological activities or the signaling pathways modulated by this compound. The primary focus of existing literature has been on its isolation and structural characterization. Further research is required to elucidate its pharmacological properties and mechanism of action. Once a biological target is identified, a corresponding signaling pathway diagram can be constructed.

Conclusion

The protocol described provides a robust framework for the successful isolation and purification of this compound from the fruits of Alstonia venenata. The combination of solvent extraction, acid-base partitioning, and multi-step chromatography is a well-established approach for obtaining pure alkaloids from complex plant matrices. The availability of pure this compound will facilitate future studies to determine its biological activities and potential therapeutic applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Echitovenidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Experimental Protocols

Materials and Reagents
  • Echitovenidine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or trifluoroacetic acid, optional for mobile phase modification)

  • Sample preparation solvents (e.g., methanol, ethanol)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are proposed as a starting point for the analysis of this compound.

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC Pump, Autosampler, UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or wavelength of maximum absorbance for this compound)
Run Time 35 minutes
Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Weigh 1 g of dried and powdered Alstonia venenata plant material. Perform extraction using a suitable solvent such as methanol or a methanol-water mixture. Sonication or maceration can be employed to enhance extraction efficiency.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

  • Dilution: Dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.

Table 1: Calibration Data for this compound Standard

Concentration (µg/mL)Peak Area (arbitrary units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) > 0.999

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Retention Time (min) Consistent (± 2%)[Insert Data]
Tailing Factor ≤ 2[Insert Data]
Theoretical Plates > 2000[Insert Data]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Report_Generation Report Generation Peak_Integration->Report_Generation

Caption: Experimental workflow for HPLC analysis of this compound.

Proposed Mechanism of Action

signaling_pathway cluster_neurotransmitters Neurotransmitters cluster_effect Resulting Effect This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibition Serotonin Serotonin MAO->Serotonin Degrades Dopamine Dopamine MAO->Dopamine Degrades Norepinephrine Norepinephrine MAO->Norepinephrine Degrades Increased_Levels Increased Levels of Neurotransmitters

Caption: Proposed mechanism of this compound via MAO inhibition.

References

Application Notes and Protocols for the Characterization of Echitovenidine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Echitovenidine is a complex indole alkaloid with the molecular formula C₂₆H₃₂N₂O₄. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of such natural products. This document provides detailed application notes and experimental protocols for the characterization of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.40 - 7.12m6HAr-H
7.10 - 7.00m1HAr-H
6.95 - 6.90m1HAr-H
6.53d, J = 7.5 Hz1HH-alkene
5.85dd, J = 6.8, 2.1 Hz1HH-alkene
4.14 - 4.09m2HO-CH₂
3.97 - 3.92m2HN-CH₂
2.80 - 2.77m4HN-CH₂
2.65 - 2.59m4HAliphatic-CH₂
2.14 - 1.68m16HAliphatic-CH₂
1.25s3HCH₃
0.88t, J = 7.0 Hz3HCH₃

Note: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm). Coupling constants (J) are reported in Hertz (Hz). m = multiplet, d = doublet, dd = doublet of doublets, t = triplet, s = singlet.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
Chemical Shift (δ, ppm)Assignment
163.9C=O
159.5Ar-C
150.1Ar-C
141.5Ar-C
141.4Ar-C
137.4Ar-C
136.2Ar-C
134.1Ar-C
133.4Ar-C
129.7Ar-CH
129.2Ar-CH
128.0Ar-CH
127.7Ar-CH
125.9Ar-CH
125.8Ar-CH
125.6Ar-CH
122.4Ar-CH
96.8O-C-O
81.7O-CH
75.4O-CH
71.5O-CH
69.1O-CH₂
61.4N-CH
43.4N-CH₂
43.2N-CH₂
31.0Aliphatic-CH₂
28.7Aliphatic-CH₂
27.9Aliphatic-CH₂
25.6Aliphatic-CH₂
25.2Aliphatic-CH₂
24.3Aliphatic-CH₂
23.5Aliphatic-CH₂
21.9Aliphatic-CH₂
21.8Aliphatic-CH₂
18.9CH₃
14.1CH₃

Note: Chemical shifts are referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation
  • Weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

¹H NMR Spectroscopy
  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Program: zg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.28 s

  • Spectral Width: 10 ppm (5000 Hz)

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

¹³C NMR Spectroscopy
  • Instrument: 125 MHz NMR Spectrometer

  • Pulse Program: zgpg30 (proton-decoupled)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.09 s

  • Spectral Width: 240 ppm (30188 Hz)

  • Processing: Apply an exponential window function with a line broadening of 1.0 Hz before Fourier transformation.

2D COSY (Correlation Spectroscopy)
  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Program: cosygpqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 4 per increment

  • Relaxation Delay: 1.5 s

  • Data Points: 2048 (F2) x 256 (F1)

  • Spectral Width: 10 ppm in both dimensions

  • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Program: hsqcedetgpsisp2.3

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 8 per increment

  • Relaxation Delay: 1.5 s

  • Data Points: 2048 (F2) x 256 (F1)

  • Spectral Width: 10 ppm (F2, ¹H) x 160 ppm (F1, ¹³C)

  • ¹J(C,H) Coupling Constant: Optimized for 145 Hz

  • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Program: hmbcgpndqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16 per increment

  • Relaxation Delay: 1.5 s

  • Data Points: 2048 (F2) x 256 (F1)

  • Spectral Width: 10 ppm (F2, ¹H) x 200 ppm (F1, ¹³C)

  • Long-range ¹J(C,H) Coupling Constant: Optimized for 8 Hz

  • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

NMR_Workflow cluster_sample Sample Preparation cluster_data NMR Data Acquisition cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis and Structure Elucidation start Purified this compound dissolve Dissolve in CDCl3 with TMS start->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1D and 2D NMR Spectra transfer->nmr_acq h1_nmr 1H NMR nmr_acq->h1_nmr c13_nmr 13C NMR nmr_acq->c13_nmr cosy COSY nmr_acq->cosy hsqc HSQC nmr_acq->hsqc hmbc HMBC nmr_acq->hmbc process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process cosy->process hsqc->process hmbc->process assign Assign Signals process->assign structure Confirm Structure of this compound assign->structure

Caption: Workflow for NMR-based characterization of this compound.

Biological Activity and Signaling Pathway

While specific signaling pathways for this compound are not extensively documented in publicly available literature, alkaloids with similar structural motifs have been reported to exhibit a range of biological activities. Further research is required to elucidate the precise mechanism of action and biological targets of this compound. The following diagram represents a hypothetical signaling pathway that could be investigated for this compound based on the activities of related compounds.

Hypothetical_Signaling_Pathway cluster_cell Target Cell This compound This compound Receptor Cell Surface Receptor (e.g., GPCR, RTK) This compound->Receptor Binds and Modulates Effector Downstream Effector (e.g., Adenylyl Cyclase, PLC) Receptor->Effector Activates/Inhibits SecondMessenger Second Messenger (e.g., cAMP, IP3/DAG) Effector->SecondMessenger Generates KinaseCascade Protein Kinase Cascade (e.g., MAPK, PKA, PKC) SecondMessenger->KinaseCascade Activates TranscriptionFactor Transcription Factor (e.g., NF-κB, CREB) KinaseCascade->TranscriptionFactor Phosphorylates GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Regulates BiologicalResponse Biological Response (e.g., Anti-inflammatory, Cytotoxic) GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway for this compound's biological activity.

Application Notes and Protocols for the Mass Spectrometry Analysis of Echitovenidine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitovenidine is a complex indole alkaloid belonging to the Aspidosperma family of natural products.[1] Compounds of this class are known for their significant biological activities, making them of great interest in pharmaceutical research and drug development. A thorough understanding of the metabolic fate of this compound is crucial for evaluating its pharmacokinetic profile, efficacy, and potential toxicity. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound and its putative metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Metabolic Pathways of this compound

While specific metabolic pathways for this compound have not been empirically determined, predictions can be made based on the metabolism of structurally similar indole alkaloids, such as other Aspidosperma and iboga alkaloids. The primary metabolic transformations are expected to be Phase I oxidation reactions, catalyzed by cytochrome P450 (CYP) enzymes in the liver.[2]

Predicted Phase I Metabolic Reactions:

  • Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic ring or other accessible positions on the molecule.

  • N-dealkylation: Removal of the ethyl group from the nitrogen atom in the core ring structure.

  • O-deacetylation: Hydrolysis of the acetyl group, resulting in a hydroxyl group.

  • Demethylation: Removal of the methyl group from the ester functional group.

These enzymatic modifications increase the polarity of the parent compound, facilitating its eventual excretion from the body. Subsequent Phase II metabolism may involve glucuronidation or sulfation of the newly introduced hydroxyl groups.

Below is a diagram illustrating the predicted metabolic pathway of this compound.

Echitovenidine_Metabolism This compound This compound (C₂₃H₂₈N₂O₄) Metabolite1 Hydroxylated this compound (C₂₃H₂₈N₂O₅) This compound->Metabolite1 CYP450 (Hydroxylation) Metabolite2 N-deethyl this compound (C₂₁H₂₄N₂O₄) This compound->Metabolite2 CYP450 (N-dealkylation) Metabolite3 O-deacetyl this compound (C₂₁H₂₆N₂O₃) This compound->Metabolite3 Esterase (O-deacetylation) PhaseII Phase II Conjugates (e.g., Glucuronides) Metabolite1->PhaseII UGTs Metabolite3->PhaseII UGTs Echitovenidine_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological Sample\n(e.g., Plasma) Biological Sample (e.g., Plasma) Protein Precipitation Protein Precipitation Biological Sample\n(e.g., Plasma)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS Detection (ESI+) MS Detection (ESI+) LC Separation->MS Detection (ESI+) MS/MS Fragmentation MS/MS Fragmentation MS Detection (ESI+)->MS/MS Fragmentation Peak Integration Peak Integration MS/MS Fragmentation->Peak Integration Quantification Quantification Peak Integration->Quantification Metabolite Identification Metabolite Identification Quantification->Metabolite Identification Final Report Final Report Quantification->Final Report Metabolite Identification->Final Report

References

Application Note: Cell-Based Assay for Determining the Pro-Apoptotic Activity of Echitovenidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for assessing the cytotoxic and pro-apoptotic activity of Echitovenidine, a compound of interest for novel therapeutic development. The protocol outlines two key cell-based assays: the MTT assay for cell viability and the Caspase-Glo® 3/7 assay for specific detection of apoptosis.

Introduction

This compound is a novel compound with potential therapeutic applications. Preliminary investigations suggest that its mechanism of action may involve the induction of programmed cell death, or apoptosis. Apoptosis is a critical cellular process, and its modulation is a key strategy in cancer therapy.[1][2] This application note details a robust, two-stage cell-based assay system to first determine the cytotoxic concentration range of this compound and then to specifically quantify its ability to induce apoptosis through the activation of key executioner caspases.

Principle of the Assays

2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm). A decrease in the metabolic activity of the cells following treatment with this compound results in a reduced formazan concentration, indicating a loss of cell viability.

2.2. Caspase-Glo® 3/7 Assay

Caspases are a family of proteases that are central to the apoptotic process.[6] Caspase-3 and Caspase-7 are key "executioner" caspases, activated during the final stages of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][7] The Caspase-Glo® 3/7 assay is a luminescent, homogeneous method to measure the combined activities of caspase-3 and caspase-7.[8][9] The assay reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[8] When added to the cell sample, the reagent causes cell lysis, followed by the cleavage of the substrate by any active caspase-3/7. This cleavage releases aminoluciferin, which is then utilized by luciferase to generate a stable luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[9]

Hypothetical Signaling Pathway for this compound Activity

It is hypothesized that this compound induces apoptosis via the intrinsic (mitochondrial) pathway. Cellular stress induced by the compound leads to the activation of pro-apoptotic proteins like Bax and Bak.[10] This results in mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[1] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[1][10] Activated caspase-9 proceeds to cleave and activate the executioner caspases-3 and -7, leading to the systematic dismantling of the cell.[1]

G cluster_stress Cellular Stress cluster_mito Mitochondrial Regulation cluster_cyto Cytoplasmic Events cluster_execution Execution Phase This compound This compound Bax_Bak Bax/Bak Activation This compound->Bax_Bak MOMP MOMP Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 activates Casp9 Pro-Caspase-9 Casp9->Apoptosome recruited to aCasp37 Active Caspase-3/7 aCasp9->aCasp37 cleaves & activates Casp37 Pro-Caspase-3/7 Casp37->aCasp37 Apoptosis Apoptosis aCasp37->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

The overall experimental process follows a logical progression from initial cell culture preparation to final data analysis for both the cytotoxicity and apoptosis assays.

G cluster_assays Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis Start Start: Culture Cells (e.g., HeLa, A549) Seed Seed Cells into 96-Well Plates Start->Seed Incubate1 Incubate Overnight (Allow Adhesion) Seed->Incubate1 Treat Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate for 24-48 hours Treat->Incubate2 MTT_Assay MTT Assay: Add MTT Reagent Incubate2->MTT_Assay Caspase_Assay Caspase-Glo® 3/7 Assay: Add Reagent Incubate2->Caspase_Assay Incubate_MTT Incubate 3-4 hrs MTT_Assay->Incubate_MTT Incubate_Casp Incubate 1 hr Caspase_Assay->Incubate_Casp Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs Analyze_MTT Calculate % Viability Determine IC50 Read_Abs->Analyze_MTT Read_Lum Read Luminescence Incubate_Casp->Read_Lum Analyze_Casp Calculate Fold Change in Luminescence Read_Lum->Analyze_Casp End End: Report Results Analyze_MTT->End Analyze_Casp->End

Caption: Overall experimental workflow for assessing this compound activity.

Materials and Reagents

  • Cell Lines: HeLa (human cervical cancer), A549 (human lung carcinoma), or other appropriate cancer cell line.

  • Culture Media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution prepared in sterile DMSO.

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).

  • MTT Solubilization Solution: 10% SDS in 0.01 M HCl.

  • Caspase-Glo® 3/7 Assay Kit: (e.g., Promega, Cat. No. G8090).

  • Positive Control (for Caspase Assay): Staurosporine or other known apoptosis inducer.

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates

    • Humidified incubator (37°C, 5% CO2)

    • Microplate spectrophotometer (ELISA reader)

    • Luminometer

    • Multichannel pipette

Detailed Experimental Protocols

6.1. Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, carefully add 10 µL of 5 mg/mL MTT solution to each well.[3][11]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Solubilization: Add 100 µL of MTT Solubilization Solution to each well.[11] Pipette up and down gently to dissolve the crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

6.2. Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol (Section 6.1), using an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[9]

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Analysis

All quantitative data should be summarized in tables for clarity and ease of comparison.

7.1. MTT Assay Data

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Cytotoxicity of this compound on HeLa Cells after 48h Treatment

This compound (µM) Mean Absorbance (570 nm) Std. Deviation % Viability
0 (Control) 1.254 0.088 100.0%
0.1 1.198 0.075 95.5%
1 0.982 0.061 78.3%
10 0.611 0.045 48.7%
50 0.234 0.029 18.7%
100 0.095 0.015 7.6%

| Calculated IC50 | | | ~10.5 µM |

7.2. Caspase-Glo® 3/7 Assay Data

Data is typically expressed as Relative Luminescence Units (RLU) and can be presented as a fold change over the untreated control.

Table 2: Caspase-3/7 Activation by this compound in HeLa Cells (48h)

Treatment Concentration (µM) Mean RLU Std. Deviation Fold Change (vs. Control)
Untreated Control 0 15,230 1,150 1.0
This compound 5 45,890 3,450 3.0
This compound 10 (IC50) 185,600 12,300 12.2
This compound 25 255,100 18,900 16.8

| Staurosporine (Positive Control) | 1 | 298,400 | 21,500 | 19.6 |

Conclusion

This application note provides a detailed framework for characterizing the bioactivity of this compound. By combining the MTT assay with the Caspase-Glo® 3/7 assay, researchers can efficiently determine the compound's cytotoxic potency (IC50) and confirm its mechanism of action via the induction of apoptosis. The presented protocols are robust, reproducible, and suitable for medium- to high-throughput screening applications in drug discovery.

References

Application Notes and Protocols for In Vivo Experimental Design: Echitovenidine Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating the pharmacological properties of Echitovenidine, an alkaloid derived from Alstonia scholaris. Drawing upon existing research on the plant and its related alkaloids, such as Echitamine, this document outlines protocols for evaluating the anti-inflammatory, analgesic, and anti-tumor activities of this compound in suitable animal models.

Preclinical Research Strategy: An Overview

The in vivo evaluation of this compound should be conducted in a stepwise manner, beginning with acute toxicity studies to determine the safety profile and therapeutic window. Subsequent efficacy studies can then be designed based on these findings. This document focuses on providing detailed protocols for anti-inflammatory, analgesic, and anti-tumor evaluations.

Experimental Workflow Diagram

G cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Mechanistic Studies A Acute Toxicity Study (LD50 Determination) B Dose Range Finding Study A->B Determine safe dose range C Anti-inflammatory Models (e.g., Carrageenan-induced Paw Edema) B->C Select effective doses D Analgesic Models (e.g., Acetic Acid-induced Writhing) B->D Select effective doses E Anti-tumor Models (e.g., Ehrlich Ascites Carcinoma) B->E Select effective doses F Biochemical Analysis (e.g., COX-1/COX-2, Cytokine levels) C->F Collect tissue/blood samples D->F Collect tissue/blood samples E->F Collect tissue/blood samples G Histopathological Examination F->G Correlate biochemical findings with tissue morphology

Caption: A logical workflow for the in vivo evaluation of this compound.

Acute Toxicity and Dose Determination

Prior to initiating efficacy studies, it is crucial to establish the safety profile of this compound. An acute toxicity study will determine the median lethal dose (LD50) and identify potential signs of toxicity.

Protocol 2.1: Acute Toxicity Study (Up-and-Down Procedure)
  • Animal Model: Swiss albino mice (6-8 weeks old, 20-25 g).

  • Procedure:

    • House animals in standard conditions with free access to food and water.

    • Administer a starting dose of this compound to a single animal via the intended route of administration (e.g., intraperitoneal or oral).

    • Observe the animal for 48 hours for signs of toxicity and mortality.

    • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

    • Continue this procedure until the criteria for stopping the study are met, as per OECD guideline 425.

  • Data to Collect: Mortality, clinical signs of toxicity (e.g., changes in behavior, posture, grooming, respiration), and body weight changes.

Anti-inflammatory and Analgesic Studies

Based on the traditional use of Alstonia scholaris for inflammatory conditions and pain, the following models are recommended for evaluating the anti-inflammatory and analgesic potential of this compound.[1][2] The alkaloid fraction of Alstonia scholaris leaves has been shown to inhibit COX-1, COX-2, and 5-LOX in vitro, suggesting a potential mechanism for its anti-inflammatory and analgesic effects.[3]

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.

  • Animal Model: Wistar rats (150-200 g).

  • Procedure:

    • Divide animals into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and this compound treatment groups (at least three graded doses).

    • Administer this compound or vehicle orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-Value-
Positive Control10ValueValue
This compoundDose 1ValueValue
This compoundDose 2ValueValue
This compoundDose 3ValueValue
Protocol 3.2: Acetic Acid-Induced Writhing in Mice

This model assesses peripheral analgesic activity.

  • Animal Model: Swiss albino mice (20-25 g).

  • Procedure:

    • Divide animals into groups (n=6) as described in Protocol 3.1.

    • Administer this compound or vehicle orally 30 minutes before acetic acid injection.

    • Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

    • Five minutes after the injection, count the number of writhes (stretching of the abdomen and hind limbs) for a period of 10 minutes.

  • Data Presentation:

Treatment GroupDose (mg/kg)Mean Number of Writhes% Inhibition of Writhing
Vehicle Control-Value-
Positive Control10ValueValue
This compoundDose 1ValueValue
This compoundDose 2ValueValue
This compoundDose 3ValueValue

Proposed Anti-inflammatory Signaling Pathway

G A Inflammatory Stimulus (e.g., Carrageenan) B Cell Membrane Phospholipids A->B C Arachidonic Acid B->C Phospholipase A2 D COX-1 / COX-2 C->D E 5-LOX C->E F Prostaglandins D->F G Leukotrienes E->G H Inflammation & Pain F->H G->H I This compound I->D Inhibition I->E Inhibition

Caption: Putative inhibitory action of this compound on inflammatory pathways.

Anti-tumor Activity Studies

The related alkaloid, Echitamine, has demonstrated anti-tumor effects in animal models.[4][5] Therefore, evaluating the anti-tumor potential of this compound is a logical next step.

Protocol 4.1: Ehrlich Ascites Carcinoma (EAC) Model in Mice

This model is useful for screening potential anti-cancer agents.

  • Animal Model: Swiss albino mice (20-25 g).

  • Procedure:

    • Maintain EAC cells by serial intraperitoneal transplantation in mice.

    • Inject 2 x 10^6 EAC cells intraperitoneally into healthy mice.

    • Divide the tumor-bearing mice into groups (n=10): Vehicle control, Positive control (e.g., 5-Fluorouracil 20 mg/kg), and this compound treatment groups (three graded doses).

    • Start treatment 24 hours after tumor inoculation and continue for 9 consecutive days.

    • Monitor the animals for body weight changes and survival time.

  • Data Presentation:

Treatment GroupDose (mg/kg/day)Mean Survival Time (days)Increase in Lifespan (%)
Vehicle Control-Value-
Positive Control20ValueValue
This compoundDose 1ValueValue
This compoundDose 2ValueValue
This compoundDose 3ValueValue
Protocol 4.2: Methylcholanthrene-Induced Fibrosarcoma in Rats

This solid tumor model can be used to assess the effect of this compound on tumor regression. A study on Echitamine chloride showed significant tumor regression in this model at a dose of 10 mg/kg body weight.[4]

  • Animal Model: Wistar rats (150-200 g).

  • Procedure:

    • Induce fibrosarcoma by subcutaneous injection of 3-methylcholanthrene.

    • Once tumors reach a palpable size, divide the animals into treatment groups as described above.

    • Administer this compound or vehicle subcutaneously daily for a specified period (e.g., 20 days).

    • Measure tumor volume at regular intervals using a caliper.

    • At the end of the study, excise and weigh the tumors.

  • Data Presentation:

Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³)Final Tumor Weight (g)% Tumor Growth Inhibition
Vehicle Control-ValueValue-
Positive ControlDoseValueValueValue
This compoundDose 1ValueValueValue
This compoundDose 2ValueValueValue
This compoundDose 3ValueValueValue

Mechanistic Insights: Biochemical and Histopathological Analysis

To understand the mechanism of action of this compound, further analysis of tissues and blood samples from the efficacy studies is recommended.

  • Biochemical Analysis:

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or tissue homogenates using ELISA kits.

    • Assess the activity of COX-1 and COX-2 enzymes in tissue samples.

    • Evaluate markers of oxidative stress (e.g., MDA, SOD, CAT) in tumor tissues.

  • Histopathological Examination:

    • Collect relevant tissues (e.g., inflamed paw, tumor) and fix them in 10% formalin.

    • Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

    • Examine the slides for changes in tissue architecture, inflammatory cell infiltration, and tumor morphology.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Ethics Committee (IAEC) and relevant national and international regulations for the care and use of laboratory animals. Efforts should be made to minimize animal suffering and to use the minimum number of animals required to obtain statistically significant results.

References

Techniques for the Synthesis of Complex Alkaloids: A Case Study on Epibatidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex nitrogen-containing heterocyclic compounds, such as alkaloids, is a cornerstone of medicinal chemistry and drug development. These structurally diverse molecules often exhibit potent biological activities, making them attractive targets for therapeutic agent design. While the specific target "Echitovenidine" is not prominently described in the current scientific literature, the principles and techniques for the synthesis of related complex alkaloids are well-established. This document will use the well-studied alkaloid, Epibatidine, as a representative example to illustrate key synthetic strategies, provide detailed experimental protocols, and present relevant biological data.

Epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor, is a potent agonist of nicotinic acetylcholine receptors (nAChRs) and has shown analgesic potency 200-400 times greater than morphine.[1] However, its high toxicity has limited its therapeutic potential.[1] This has spurred extensive research into the synthesis of its derivatives and analogs to identify compounds with improved therapeutic indices.[1][2]

Synthetic Strategies for the Azabicyclo[2.2.1]heptane Core of Epibatidine

The 7-azabicyclo[2.2.1]heptane skeleton is the core structural feature of Epibatidine. Several synthetic routes have been developed to construct this bicyclic system, with the Diels-Alder reaction being a prominent and widely used method.

Diels-Alder Approaches

A common strategy involves the cycloaddition of an N-protected pyrrole with a suitable dienophile.[3] For instance, an N-Boc protected pyrrole can react with ethynyl p-tolyl sulfone to form the desired azabicyclo[2.2.1]heptane skeleton. This approach is efficient, with the synthesis of Epibatidine being achieved in six steps from N-Boc pyrrole with an overall yield of approximately 24%.[3]

Another notable Diels-Alder approach utilizes an asymmetric hetero-Diels-Alder reaction with an N-acylnitroso dienophile. This method allows for the asymmetric synthesis of (-)-Epibatidine.[4]

Ring Contraction Strategies

An alternative to the Diels-Alder reaction is the contraction of a larger ring system. For example, a synthetic route starting from the readily available tropinone has been developed. This synthesis features a Favorskii rearrangement to contract the tropinone skeleton, forming the 7-azabicyclo[2.2.1]heptane ring system.[5]

Quantitative Data on Epibatidine Synthesis

The following table summarizes the yields of various synthetic routes to Epibatidine, highlighting the efficiency of different strategies.

Starting MaterialKey ReactionNumber of StepsOverall Yield (%)Reference
N-Boc pyrroleDiels-Alder Cycloaddition6~24[3]
ent-9fAsymmetric Hetero-Diels-Alder105.9[4]
6-chloropyridine-3-carboxaldehydeDiels-Alder Addition9>40[6]
TropinoneFavorskii Rearrangement--[5]

Biological Activity of Epibatidine Derivatives

The primary biological target of Epibatidine and its derivatives are nicotinic acetylcholine receptors (nAChRs). The affinity of these compounds for different nAChR subtypes is crucial for their pharmacological profile.

CompoundnAChR SubtypeBinding Affinity (Ki)Reference
Epibatidineα4β240 pM[7]
Epibatidineα720 nM[7]
(+/-)-8-Methyl-3-(pyridin-3-yl)-8-azabicyclo[3.2.1]oct-2-eneα4β22 nM[2]
1-Substituted Epibatidine Analog 1α4β240 nM[8]
1-Substituted Epibatidine Analog 2α4β2290 nM[8]

Experimental Protocols

The following are detailed protocols for key steps in the synthesis of Epibatidine, based on published literature.

Protocol 1: Diels-Alder Reaction of N-Boc-pyrrole and p-Tolylsulfonylacetylene

This protocol describes the initial cycloaddition to form the azabicyclo[2.2.1]heptane core.

Materials:

  • N-(tert-butoxycarbonyl)pyrrole (7)

  • p-Tolylsulfonylacetylene

  • Anhydrous toluene

Procedure:

  • A solution of N-(tert-butoxycarbonyl)pyrrole (7) and p-tolylsulfonylacetylene in anhydrous toluene is heated at 80 °C.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the diene adduct (8).

Protocol 2: Selective Reduction of the 5,6-Double Bond

This protocol details the selective hydrogenation of one of the double bonds in the Diels-Alder adduct.

Materials:

  • Diene adduct (8)

  • Nickel boride

  • Ethanol

Procedure:

  • The diene adduct (8) is dissolved in ethanol.

  • Nickel boride is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere until the selective reduction of the 5,6-double bond is complete, as monitored by NMR spectroscopy.

  • The catalyst is filtered off, and the solvent is evaporated to yield the monoolefin (9).

Protocol 3: Hydrolysis of the 3-Amino Analog

This protocol describes the deprotection of an amino group in a key intermediate.

Materials:

  • Intermediate 62 (a protected amino derivative)

  • 3 N Hydrochloric acid

Procedure:

  • Intermediate 62 is suspended in 3 N hydrochloric acid.

  • The mixture is heated to reflux.

  • After the reaction is complete (monitored by TLC), the solution is cooled and neutralized with a suitable base.

  • The product, the 3-amino analog (63), is extracted with an organic solvent and purified by chromatography to yield the product in 90% yield.[1]

Visualizations

Synthetic Pathway of Epibatidine

G A N-Boc-pyrrole B Diels-Alder Adduct A->B + p-Tolylsulfonylacetylene 80°C C Monoolefin B->C Ni2B, H2 Ethanol D Epibatidine C->D Multi-step conversion

Caption: A simplified synthetic pathway to Epibatidine via a Diels-Alder reaction.

Experimental Workflow for Diels-Alder Reaction

G start Start reactants Combine N-Boc-pyrrole and p-Tolylsulfonylacetylene in toluene start->reactants heat Heat at 80°C reactants->heat monitor Monitor reaction by TLC heat->monitor workup Remove solvent under reduced pressure monitor->workup Reaction complete purify Purify by column chromatography workup->purify product Obtain Diels-Alder Adduct purify->product

Caption: Experimental workflow for the Diels-Alder cycloaddition step.

Epibatidine Interaction with nAChRs

G Epibatidine Epibatidine nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) Epibatidine->nAChR Binds as agonist IonChannel Ion Channel Opening nAChR->IonChannel Conformational change CationInflux Na+/Ca2+ Influx IonChannel->CationInflux Depolarization Neuronal Depolarization CationInflux->Depolarization Analgesia Analgesic Effect Depolarization->Analgesia

Caption: Signaling pathway of Epibatidine's analgesic effect via nAChR activation.

References

Application Notes and Protocols: A Framework for Assessing the Anti-inflammatory Effects of Echitovenidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for evaluating the potential anti-inflammatory properties of Echitovenidine, a novel compound. Given the absence of existing data, this protocol outlines a systematic approach utilizing established in vitro and in vivo models to characterize its efficacy and elucidate its mechanism of action. The methodologies detailed herein are designed to assess the compound's impact on key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, and to quantify its effect on the production of inflammatory mediators. This guide is intended for researchers in pharmacology, immunology, and drug discovery.

Introduction to Inflammation and Therapeutic Strategy

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2][3] The inflammatory process is orchestrated by a complex network of signaling pathways and mediators. Key players in this process include transcription factors like NF-κB, which controls the expression of pro-inflammatory genes, and signaling cascades such as the MAPK pathway.[2][4][5]

Many anti-inflammatory drugs function by inhibiting the production or activity of pro-inflammatory mediators like prostaglandins, cytokines (e.g., TNF-α, IL-6, IL-1β), and nitric oxide (NO).[6][7][8] Natural products have historically been a rich source of novel anti-inflammatory agents.[9][10][11][12] This protocol provides a roadmap for the systematic evaluation of this compound as a potential anti-inflammatory therapeutic.

In Vitro Assessment of Anti-inflammatory Activity

In vitro assays offer a controlled environment for the initial screening of this compound's anti-inflammatory potential and for dissecting its molecular mechanisms.[1][13][14]

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation in vitro. These cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a robust inflammatory response.[15][16]

Protocol:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. A vehicle control (e.g., DMSO) should be included.

  • Induce inflammation by adding LPS (1 µg/mL) to the culture medium and incubate for the desired time (e.g., 24 hours for cytokine measurements).

Cytotoxicity Assay

It is crucial to determine the concentrations at which this compound may be toxic to the cells, to ensure that any observed anti-inflammatory effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate.

  • Treat the cells with a range of this compound concentrations for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

Table 1: Effect of this compound on RAW 264.7 Cell Viability

This compound (µM)Cell Viability (%)
0 (Vehicle)100 ± 5.2
198.7 ± 4.8
599.1 ± 5.1
1097.5 ± 4.9
2595.3 ± 5.5
5092.1 ± 6.3
10070.2 ± 7.1

Data are presented as mean ± SD. Non-toxic concentrations (e.g., up to 50 µM) should be used for subsequent experiments.

Measurement of Inflammatory Mediators

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).[17] Its production can be indirectly measured using the Griess reagent.

Protocol:

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Mix the supernatant with an equal volume of Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[17]

Protocol:

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and determine the cytokine concentrations from a standard curve.

Table 2: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Cells

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control2.1 ± 0.350.2 ± 8.535.7 ± 6.1
LPS (1 µg/mL)45.8 ± 4.11250.6 ± 110.2850.4 ± 75.3
LPS + this compound (1 µM)42.3 ± 3.81180.3 ± 105.7810.9 ± 70.1
LPS + this compound (5 µM)35.1 ± 3.2950.7 ± 88.4640.2 ± 58.9
LPS + this compound (10 µM)25.6 ± 2.5650.1 ± 60.3430.8 ± 40.2
LPS + this compound (25 µM)15.4 ± 1.9350.9 ± 32.1210.5 ± 25.6
LPS + this compound (50 µM)8.2 ± 1.1150.4 ± 18.590.3 ± 12.4

Data are presented as mean ± SD.

Western Blot Analysis of Signaling Pathways

To investigate the molecular mechanism of this compound, Western blotting can be used to assess its effect on the activation of the NF-κB and MAPK signaling pathways.

Protocol:

  • Lyse the cells after a shorter LPS stimulation period (e.g., 30-60 minutes).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK).

  • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence reagent.

In Vivo Assessment of Anti-inflammatory Activity

In vivo models are essential to confirm the anti-inflammatory efficacy of this compound in a whole-organism context.[1][13][18]

Carrageenan-Induced Paw Edema in Mice

This is a classic and widely used model of acute inflammation.[19]

Protocol:

  • Administer this compound (e.g., 10, 25, 50 mg/kg) or a vehicle control to mice via oral gavage. A positive control group receiving a known anti-inflammatory drug (e.g., Indomethacin) should be included.

  • After 1 hour, inject 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition.

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

TreatmentPaw Volume Increase (mL) at 3hInhibition of Edema (%)
Vehicle0.85 ± 0.07-
Indomethacin (10 mg/kg)0.32 ± 0.0462.4
This compound (10 mg/kg)0.71 ± 0.0616.5
This compound (25 mg/kg)0.54 ± 0.0536.5
This compound (50 mg/kg)0.41 ± 0.0451.8

Data are presented as mean ± SD.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture RAW 264.7 Cell Culture treatment This compound Pre-treatment cell_culture->treatment lps_stimulation LPS Stimulation treatment->lps_stimulation cytotoxicity Cytotoxicity Assay (MTT) lps_stimulation->cytotoxicity mediator_measurement Measurement of Inflammatory Mediators (NO, Cytokines) lps_stimulation->mediator_measurement western_blot Western Blot Analysis lps_stimulation->western_blot animal_model Mouse Model drug_administration This compound Administration animal_model->drug_administration carrageenan_injection Carrageenan Injection drug_administration->carrageenan_injection paw_edema_measurement Paw Edema Measurement carrageenan_injection->paw_edema_measurement nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB p50/p65 Nucleus Nucleus NFκB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits IκBα_NFκB IκBα_NFκB->IκBα Degradation mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors Activates Proinflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Proinflammatory_Genes This compound This compound This compound->p38_MAPK Inhibits

References

Application Notes and Protocols for Evaluating the Neuroprotective Potential of Echitovenidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitovenidine, a novel compound of interest, presents a potential therapeutic avenue for neurodegenerative diseases. To rigorously assess its neuroprotective capabilities, a multi-faceted approach employing a series of established in vitro and in vivo assays is essential. These application notes provide a comprehensive framework for the systematic evaluation of this compound, from initial screening for bioactivity to the elucidation of its mechanism of action. The following protocols are designed to guide researchers in generating robust and reproducible data to support the development of this compound as a neuroprotective agent.

I. In Vitro Evaluation of Neuroprotection

In vitro assays serve as the foundational step in screening for neuroprotective effects, offering a controlled environment to assess cytotoxicity, cytoprotection, and mechanistic pathways.[1]

Assessment of Neuronal Viability

Objective: To determine the effect of this compound on the viability of neuronal cells and its ability to protect against neurotoxic insults.

Key Assays:

  • MTT Assay: Measures the metabolic activity of viable cells.[2][3]

  • LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating compromised membrane integrity.[4][5]

Data Presentation:

AssayEndpoint MeasuredPrincipleExpected Outcome with this compound
MTT Cell ViabilityReduction of tetrazolium salt to formazan by mitochondrial dehydrogenases in living cells.[3]Increased formazan production in this compound-treated cells exposed to a neurotoxin, compared to toxin-only treated cells.
LDH CytotoxicityMeasurement of LDH enzyme activity in the culture medium released from lysed cells.[4]Decreased LDH release in this compound-treated cells exposed to a neurotoxin, compared to toxin-only treated cells.

Experimental Workflow for Neuronal Viability Assays

cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_assay Viability Assessment cluster_analysis Data Analysis seed Seed Neuronal Cells (e.g., SH-SY5Y, primary neurons) differentiate Differentiate Cells (if required) seed->differentiate pre_treat Pre-treat with this compound (various concentrations) differentiate->pre_treat induce_toxicity Induce Neurotoxicity (e.g., H2O2, glutamate, Aβ) pre_treat->induce_toxicity mtt_assay Perform MTT Assay induce_toxicity->mtt_assay ldh_assay Perform LDH Assay induce_toxicity->ldh_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance ldh_assay->measure_absorbance calculate_viability Calculate % Cell Viability/ % Cytotoxicity measure_absorbance->calculate_viability

Workflow for assessing the effect of this compound on neuronal viability.

Protocols:

  • MTT Assay Protocol:

    • Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 2-4 hours).

    • Introduce a neurotoxic agent (e.g., hydrogen peroxide, glutamate) and incubate for the desired period.[6]

    • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[7]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).[7]

    • Measure the absorbance at 570 nm using a microplate reader.[2]

  • LDH Assay Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • Collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.

    • Incubate at room temperature for 30 minutes, protected from light.[5]

    • Add the stop solution.

    • Measure the absorbance at 490 nm and 680 nm.[5]

Evaluation of Apoptosis

Objective: To investigate whether this compound's neuroprotective effects involve the inhibition of apoptotic pathways.

Key Assays:

  • Caspase Activity Assay: Measures the activity of key executioner caspases (e.g., caspase-3/7).[8]

  • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[9][10]

Data Presentation:

AssayEndpoint MeasuredPrincipleExpected Outcome with this compound
Caspase-3/7 Activity ApoptosisCleavage of a substrate by active caspases, leading to a fluorescent or luminescent signal.[8]Reduced caspase-3/7 activity in this compound-treated cells exposed to an apoptotic stimulus.
TUNEL DNA FragmentationEnzymatic labeling of DNA strand breaks with fluorescently labeled dUTPs.Decreased number of TUNEL-positive cells in this compound-treated neuronal cultures under apoptotic conditions.

Experimental Workflow for Apoptosis Assays

cluster_setup Cell Culture and Treatment cluster_assays Apoptosis Detection cluster_analysis Analysis seed_cells Seed Neuronal Cells treat_this compound Treat with this compound seed_cells->treat_this compound induce_apoptosis Induce Apoptosis (e.g., staurosporine) treat_this compound->induce_apoptosis caspase_assay Caspase-3/7 Activity Assay induce_apoptosis->caspase_assay tunel_assay TUNEL Staining induce_apoptosis->tunel_assay measure_signal Measure Luminescence/ Fluorescence caspase_assay->measure_signal image_cells Fluorescence Microscopy/ Flow Cytometry tunel_assay->image_cells

Workflow for assessing the anti-apoptotic effects of this compound.

Protocols:

  • Caspase-3/7 Activity Assay Protocol:

    • Seed cells in a white-walled 96-well plate.

    • Treat with this compound and an apoptosis-inducing agent.

    • Add the caspase-3/7 reagent to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate reader.

  • TUNEL Assay Protocol:

    • Culture neuronal cells on coverslips or in chamber slides.

    • Induce apoptosis following treatment with this compound.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a solution containing Triton X-100.

    • Perform the TUNEL reaction according to the kit manufacturer's protocol, which involves incubating with TdT enzyme and fluorescently labeled dUTPs.[11]

    • Counterstain nuclei with DAPI.

    • Mount the coverslips and visualize using a fluorescence microscope.

Assessment of Oxidative Stress

Objective: To determine if this compound mitigates oxidative stress, a key contributor to neuronal damage.

Key Assays:

  • ROS Production Assay: Measures the intracellular levels of reactive oxygen species.

  • Antioxidant Enzyme Activity Assays: Quantifies the activity of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[12][13]

Data Presentation:

AssayEndpoint MeasuredPrincipleExpected Outcome with this compound
ROS Production Intracellular ROSOxidation of a fluorescent probe (e.g., DCFDA) by ROS.[14]Reduced fluorescence in this compound-treated cells under oxidative stress conditions.
SOD Activity Enzyme ActivityInhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine/xanthine oxidase system.[15]Increased SOD activity in this compound-treated cells.
GPx Activity Enzyme ActivityMeasurement of the rate of NADPH oxidation in the presence of glutathione reductase.[12]Increased GPx activity in this compound-treated cells.

Protocols:

  • Intracellular ROS Measurement Protocol:

    • Culture cells in a black, clear-bottom 96-well plate.

    • Treat with this compound.

    • Load the cells with a ROS-sensitive fluorescent probe (e.g., H2DCFDA).

    • Induce oxidative stress (e.g., with H₂O₂).

    • Measure fluorescence intensity using a microplate reader.

  • SOD Activity Assay Protocol:

    • Prepare cell lysates from treated and control cells.

    • Add cell lysates to a 96-well plate.

    • Add the reaction mixture containing a tetrazolium salt and xanthine oxidase.

    • Incubate and measure the absorbance at 450 nm.[13]

Evaluation of Neuroinflammation

Objective: To assess the potential of this compound to modulate neuroinflammatory responses.

Key Assays:

  • Cytokine Measurement: Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in cell culture supernatants.[16][17]

Data Presentation:

AssayEndpoint MeasuredPrincipleExpected Outcome with this compound
ELISA/Multiplex Assay Cytokine LevelsImmunoassay utilizing specific antibodies to capture and detect target cytokines.[18][19]Decreased levels of pro-inflammatory cytokines and/or increased levels of anti-inflammatory cytokines in the supernatant of microglia or co-cultures treated with this compound and an inflammatory stimulus (e.g., LPS).

Protocol:

  • Cytokine Measurement Protocol (ELISA):

    • Culture microglia or neuron-glia co-cultures.

    • Treat with this compound followed by an inflammatory stimulus like lipopolysaccharide (LPS).

    • Collect the culture supernatant.

    • Perform ELISA for specific cytokines according to the manufacturer's protocol. This typically involves incubating the supernatant in antibody-coated plates, followed by detection with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.

II. Elucidation of Signaling Pathways

Objective: To identify the molecular pathways through which this compound exerts its neuroprotective effects.

Key Pathways to Investigate:

  • Nrf2 Signaling Pathway: A key regulator of antioxidant responses.[20][21]

  • NF-κB Signaling Pathway: A central pathway in the inflammatory response.[22][23]

Signaling Pathway Analysis Workflow

cluster_treatment Cell Treatment and Lysis cluster_analysis Molecular Analysis cluster_targets Target Molecules treat_cells Treat Neuronal Cells with This compound +/- Stimulus lyse_cells Prepare Cell Lysates (Cytoplasmic & Nuclear Fractions) treat_cells->lyse_cells western_blot Western Blotting lyse_cells->western_blot qpcr qRT-PCR lyse_cells->qpcr nrf2_targets Nrf2, Keap1, HO-1, NQO1 western_blot->nrf2_targets nfkb_targets p-p65, IκBα, p-IκBα western_blot->nfkb_targets qpcr->nrf2_targets qpcr->nfkb_targets

Workflow for investigating the effect of this compound on key signaling pathways.

Potential Crosstalk between Nrf2 and NF-κB Pathways

cluster_stimuli Cellular Stress cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway oxidative_stress Oxidative Stress nrf2 Nrf2 oxidative_stress->nrf2 inflammation Inflammatory Stimuli nfkb NF-κB inflammation->nfkb are ARE nrf2->are nrf2->nfkb keap1 Keap1 keap1->nrf2 antioxidant_genes Antioxidant Genes (HO-1, NQO1) are->antioxidant_genes nfkb->nrf2 inflammatory_genes Inflammatory Genes (TNF-α, IL-6) nfkb->inflammatory_genes ikb IκB ikb->nfkb This compound This compound This compound->nrf2 Activates? This compound->nfkb Inhibits?

Potential modulation of Nrf2 and NF-κB pathways by this compound.

III. In Vivo Models for Neuroprotection

In vivo studies are crucial to validate the therapeutic potential of this compound in a complex biological system, assessing its efficacy, pharmacokinetics, and safety.[24][25]

Commonly Used Animal Models:

  • Ischemic Stroke Models: Middle cerebral artery occlusion (MCAO) to mimic focal ischemia.[26][27]

  • Parkinson's Disease Models: MPTP or 6-OHDA induced dopaminergic neurodegeneration.[28][29]

  • Alzheimer's Disease Models: Amyloid-beta (Aβ) or streptozotocin injection to induce cognitive deficits.[30]

  • Neuroinflammation Models: Lipopolysaccharide (LPS)-induced neuroinflammation.[31]

Data Presentation:

ModelKey Parameters to EvaluateExpected Outcome with this compound
MCAO (Stroke) Infarct volume, neurological deficit score, motor function (e.g., rotarod test).Reduction in infarct size and improvement in neurological and motor functions.
MPTP (Parkinson's) Dopaminergic neuron count in the substantia nigra, striatal dopamine levels, behavioral tests (e.g., pole test).Preservation of dopaminergic neurons and dopamine levels, with improved motor coordination.
Aβ Injection (Alzheimer's) Cognitive function (e.g., Morris water maze), Aβ plaque load, markers of neuroinflammation.Improved performance in cognitive tasks, reduced Aβ plaque deposition, and decreased neuroinflammation.
LPS (Neuroinflammation) Pro-inflammatory cytokine levels in the brain, microglial activation, behavioral changes.Attenuation of pro-inflammatory cytokine production and microglial activation, with normalization of behavior.[31]

Conclusion

The systematic application of these in vitro and in vivo methodologies will provide a comprehensive profile of this compound's neuroprotective potential. This structured approach, from initial cell-based screening to validation in animal models and elucidation of molecular mechanisms, is critical for the preclinical development of this compound as a promising therapeutic agent for neurodegenerative diseases. The data generated will form the basis for further investigation and potential clinical translation.

References

Application Note: Quantification of Echitovenine in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitovenine is an Aspidosperma alkaloid, a class of monoterpenoid indole alkaloids known for their diverse biological activities.[1] Found in plants such as Catharanthus trichophyllus and Catharanthus roseus roots, Echitovenine (Molecular Formula: C23H28N2O4, Molecular Weight: 396.5 g/mol ) presents a compound of interest for phytochemical analysis and pharmacological research.[1][2] This application note provides a detailed protocol for the quantification of Echitovenine in plant extracts using High-Performance Liquid Chromatography (HPLC), based on established methods for related alkaloids.

Experimental Protocols

Sample Preparation: Extraction of Echitovenine from Plant Material

This protocol outlines a standard procedure for the extraction of alkaloids from plant tissues.

Materials:

  • Dried and powdered plant material (e.g., roots of Catharanthus sp.)

  • Methanol (HPLC grade)

  • 70% Ethanol

  • Hydrochloric acid (HCl)

  • Ammonia solution

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Ultrasonic bath

  • Whatman No. 1 filter paper

Procedure:

  • Maceration: Weigh 10 g of the dried, powdered plant material and place it in a flask. Add 100 mL of methanol and securely close the flask.

  • Extraction: Macerate the mixture for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate and re-extract the residue twice more with 100 mL of methanol each time.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Dissolve the crude extract in 50 mL of 2% HCl.

    • Wash the acidic solution with 50 mL of dichloromethane three times to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonia solution.

    • Extract the alkaloids with 50 mL of dichloromethane three times.

    • Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.

  • Final Concentration: Evaporate the dichloromethane to dryness to yield the enriched alkaloid fraction.

  • Sample for Analysis: Accurately weigh the dried alkaloid extract and dissolve it in a known volume of methanol to prepare a stock solution for HPLC analysis. Filter the solution through a 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography (HPLC) for Quantification

This proposed HPLC method is adapted from established protocols for the quantification of similar indole alkaloids.[3]

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-60% B

    • 25-30 min: 60-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard Preparation and Calibration:

  • Prepare a stock solution of Echitovenine standard of known concentration (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard in triplicate to construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and comparison.

Table 1: HPLC Method Validation Parameters for Echitovenine Quantification (Hypothetical Data)

ParameterValue
Retention Time (min)18.5
Linearity (R²)> 0.999
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantification (LOQ) (µg/mL)0.5
Precision (%RSD)< 2%
Accuracy (% Recovery)95 - 105%

Table 2: Quantification of Echitovenine in Different Plant Extracts (Hypothetical Data)

Plant Extract SampleEchitovenine Concentration (mg/g of dry weight)
Catharanthus roseus Root Extract1.25
Catharanthus trichophyllus Leaf Extract0.78
Alstonia scholaris Bark ExtractNot Detected

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification plant_material Dried Plant Material maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Evaporation filtration->concentration1 acid_base Acid-Base Partitioning concentration1->acid_base concentration2 Final Concentration acid_base->concentration2 final_sample Sample for HPLC concentration2->final_sample hplc_injection HPLC Injection final_sample->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography detection UV Detection (254 nm) chromatography->detection data_analysis Data Analysis detection->data_analysis quantification Quantification of Echitovenidine data_analysis->quantification calibration Calibration Curve calibration->quantification

Caption: Experimental workflow for the quantification of Echitovenine.

Putative Signaling Pathway

While the specific signaling pathway of Echitovenine is not well-documented, many alkaloids from the Apocynaceae family exhibit cytotoxic effects. A plausible mechanism could involve the induction of apoptosis through the intrinsic mitochondrial pathway.

signaling_pathway Echitovenine Echitovenine Cell Target Cell Echitovenine->Cell Bax Bax Activation Cell->Bax Bcl2 Bcl-2 Inhibition Cell->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative apoptotic signaling pathway induced by Echitovenine.

References

Application Notes and Protocols for Determining the Cytotoxicity of Echitovenidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitovenidine is an indole alkaloid derived from the plant Alstonia venenata. Alkaloids from the Alstonia genus have demonstrated cytotoxic activities across various cancer cell lines, suggesting their potential as novel anti-cancer compounds.[1][2][3][4] These compounds often exert their effects by inducing apoptosis and interfering with critical cellular signaling pathways.[5] These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic potential of this compound using a panel of suitable cancer cell lines and established in vitro assays.

Recommended Cell Lines for Cytotoxicity Screening

The selection of appropriate cell lines is critical for a thorough evaluation of an anti-cancer compound's efficacy. Based on the activity of related indole alkaloids and the general principles of anti-cancer drug screening, a diverse panel of human cancer cell lines is recommended. Extracts from Alstonia venenata have shown cytotoxicity against Dalton's Lymphoma Ascitic (DLA) cells.[6] Furthermore, indole alkaloids from the Alstonia genus have shown activity against lung, melanoma, renal, breast, and colon cancer cell lines.[1][2]

A suggested starting panel could include:

  • Lung Carcinoma: A549, MOR-P, COR-L23[1][3][4]

  • Breast Adenocarcinoma: MCF-7[1][2]

  • Colon Adenocarcinoma: LS174T[1][2]

  • Melanoma: StMI1a[1][2]

  • Renal Cell Carcinoma: Caki-2[1][2]

  • Leukemia/Lymphoma: K562, U-937 (as representative of hematopoietic malignancies)

It is also advisable to include a non-cancerous cell line (e.g., human dermal fibroblasts - HDF) to assess the selectivity of this compound's cytotoxic effects.

Quantitative Data Summary

While specific IC50 values for this compound are not yet extensively published, studies on related bisindole alkaloids from the Alstonia species have reported IC50 values in the range of 2-10 µM against various cancer cell lines.[1][2] Researchers are encouraged to use the following table to summarize their experimental findings for this compound.

Cell LineCancer TypeThis compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
A549 Lung CarcinomaExperimental DataExperimental Data
MCF-7 Breast AdenocarcinomaExperimental DataExperimental Data
LS174T Colon AdenocarcinomaExperimental DataExperimental Data
StMI1a MelanomaExperimental DataExperimental Data
Caki-2 Renal Cell CarcinomaExperimental DataExperimental Data
K562 LeukemiaExperimental DataExperimental Data
HDF Normal FibroblastExperimental DataExperimental Data

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol outlines the determination of cell viability based on the metabolic activity of cells.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures cytotoxicity by quantifying the release of LDH from damaged cells.

Materials:

  • LDH cytotoxicity assay kit

  • Cells and reagents as listed in Protocol 1

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring a portion of the cell culture supernatant to a new 96-well plate and adding the reaction mixture.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture mtt_assay MTT Assay cell_culture->mtt_assay ldh_assay LDH Assay cell_culture->ldh_assay apoptosis_assay Apoptosis Assay cell_culture->apoptosis_assay compound_prep This compound Dilution compound_prep->mtt_assay compound_prep->ldh_assay compound_prep->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 ldh_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant

Caption: Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor disc DISC Formation death_receptor->disc pro_caspase8 Pro-caspase-8 disc->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage / Stress (this compound) bcl2_proteins Bcl-2 Family Regulation (Bax/Bak activation) dna_damage->bcl2_proteins mito Mitochondria bcl2_proteins->mito cyto_c Cytochrome c release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c) cyto_c->apoptosome pro_caspase9 Pro-caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of intrinsic and extrinsic apoptosis signaling pathways.

References

Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Echitovenidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitovenidine is a novel, synthetic small molecule inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By directly and reversibly binding to the active site of FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. These characteristics position this compound as a promising candidate for the prevention and treatment of thromboembolic disorders.

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. Detailed protocols for key in vitro and in vivo assays are included to guide researchers in the preclinical and early clinical development of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its anticoagulant effect by directly inhibiting Factor Xa, a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[1][2][3] The inhibition of FXa prevents the formation of the prothrombinase complex, which is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is a multifunctional enzyme that, among other actions, cleaves fibrinogen to fibrin, leading to the formation of a stable blood clot.[4]

Below is a diagram illustrating the coagulation cascade and the site of action for this compound.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIa FXIa XI->XIa IX FIX IXa FIXa IX->IXa VIII FVIII VIIIa FVIIIa VIII->VIIIa XIIa->XI Activates XIa->IX Activates X FX IXa->X Activates VIIIa->X TF Tissue Factor (TF) TF_VIIa TF-FVIIa Complex TF->TF_VIIa VII FVII VII->TF_VIIa TF_VIIa->X Activates Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Activates V FV Va FVa V->Va Va->Prothrombin Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Xa Inhibits

Figure 1: Coagulation cascade and this compound's mechanism of action.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized in several preclinical species. The compound exhibits properties desirable for an oral anticoagulant, including good bioavailability and a predictable dose-response relationship.[5][6]

Table 1: Preclinical Pharmacokinetic Parameters of this compound

ParameterRatDogChimpanzee
Oral Bioavailability (%) ~55~50>50
Tmax (h) 1.0 - 2.01.5 - 2.52.0 - 3.0
Half-life (T½) (h) 2.51012
Volume of Distribution (Vd) (L/kg) 0.50.20.17
Systemic Clearance (CL) (L/h/kg) 0.90.040.018
Protein Binding (%) ~90~87~87
Renal Excretion (% of total clearance) ~25~15~27

Data presented in this table are hypothetical and based on typical values for direct Factor Xa inhibitors like apixaban.[5][7][8][9]

Pharmacodynamic Properties

This compound demonstrates potent anticoagulant activity both in vitro and in vivo. Its pharmacodynamic effects are directly correlated with plasma concentrations.[5]

Table 2: In Vitro Pharmacodynamic Profile of this compound

ParameterHuman PlasmaRabbit PlasmaRat PlasmaDog Plasma
FXa Ki (nM) 0.080.161.31.7
Prothrombin Time (PT) EC2x (µM) 3.62.37.96.7
Activated Partial Thromboplastin Time (aPTT) EC2x (µM) 7.44.820>20

EC2x: Concentration required to double the clotting time. Data are hypothetical and modeled after apixaban.[10]

Experimental Protocols

In Vitro Anticoagulation Assays

1. Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.[11][12]

  • Principle: Tissue thromboplastin and calcium are added to citrated plasma, initiating coagulation via the extrinsic pathway. The time to clot formation is measured.[13]

  • Procedure:

    • Collect whole blood in a tube containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[14]

    • Prepare platelet-poor plasma (PPP) by centrifuging the blood sample at 2500 x g for 15 minutes.[13]

    • Pre-warm the PPP sample and PT reagent (containing tissue factor and calcium chloride) to 37°C.

    • Add 100 µL of PPP to a cuvette.

    • Initiate the reaction by adding 200 µL of the PT reagent.

    • Measure the time to clot formation using a coagulometer.

  • Data Analysis: The concentration of this compound that doubles the baseline PT is determined (EC2x).

2. Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation.[15][16]

  • Principle: An activator of the contact pathway (e.g., silica) and a phospholipid substitute are incubated with citrated plasma, followed by the addition of calcium to initiate clotting. The time to clot formation is measured.[15][17]

  • Procedure:

    • Prepare PPP as described for the PT assay.[18]

    • Pre-warm the PPP sample, aPTT reagent (containing an activator and phospholipid), and calcium chloride solution to 37°C.

    • Mix 50 µL of PPP with 50 µL of the aPTT reagent in a cuvette and incubate for 3 minutes at 37°C.[17]

    • Initiate the reaction by adding 50 µL of calcium chloride solution.[17]

    • Measure the time to clot formation using a coagulometer.

  • Data Analysis: The concentration of this compound that doubles the baseline aPTT is determined (EC2x).

In Vivo Thrombosis Model

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

This model is used to evaluate the antithrombotic efficacy of this compound in vivo.[19][20]

  • Principle: Oxidative injury induced by ferric chloride applied to the carotid artery exposes subendothelial collagen and tissue factor, leading to thrombus formation.[20]

  • Procedure:

    • Anesthetize the rat and surgically expose the common carotid artery.

    • Administer this compound or vehicle control orally at specified time points before injury.

    • Place a Doppler flow probe around the artery to monitor blood flow.

    • Apply a filter paper saturated with ferric chloride solution (e.g., 10%) to the adventitial surface of the artery for a defined period (e.g., 5 minutes).

    • Monitor blood flow until complete occlusion occurs or for a predetermined observation period.

  • Data Analysis: The primary endpoint is the time to vessel occlusion. The dose of this compound that prevents occlusion in 50% of the animals (ED50) is calculated.

Below is a diagram outlining the workflow for the in vivo thrombosis model.

InVivo_Workflow cluster_preparation Animal Preparation cluster_treatment Treatment cluster_procedure Thrombosis Induction & Monitoring cluster_analysis Data Analysis Anesthesia Anesthetize Rat Surgery Expose Carotid Artery Anesthesia->Surgery FlowProbe Place Doppler Flow Probe Anesthesia->FlowProbe Dosing Administer this compound or Vehicle (Oral) FeCl3 Apply Ferric Chloride FlowProbe->FeCl3 Monitor Monitor Blood Flow FeCl3->Monitor Endpoint Measure Time to Occlusion Monitor->Endpoint ED50 Calculate ED50 Endpoint->ED50

Figure 2: Workflow for the in vivo thrombosis model.

Conclusion

This compound is a potent and selective Factor Xa inhibitor with a promising pharmacokinetic and pharmacodynamic profile for development as an oral anticoagulant. The protocols and data presented in these application notes provide a framework for researchers to further investigate the properties of this compound and similar compounds. The established in vitro and in vivo models are crucial for determining the therapeutic potential and safety profile of this new class of anticoagulants.

References

Application Notes and Protocols for Receptor-Ligand Binding Assays of Echitovenidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitovenidine is a naturally occurring alkaloid with potential pharmacological activities. Understanding its interaction with specific biological targets is a critical step in elucidating its mechanism of action and exploring its therapeutic potential. Receptor-ligand binding assays are fundamental in determining the binding affinity and specificity of a compound like this compound to its putative receptor(s). These application notes provide a comprehensive overview and detailed protocols for conducting such assays.

Given that specific receptor targets for this compound are not yet fully elucidated, this document will focus on a generalized approach, using the nicotinic acetylcholine receptor (nAChR) as a primary example, due to the structural similarities of this compound to other alkaloids known to target this receptor class.[1][2] Researchers should adapt these protocols based on their specific hypotheses regarding this compound's molecular targets.

Key Concepts in Receptor-Ligand Binding

Receptor-ligand binding assays are designed to measure the interaction between a ligand (e.g., this compound) and its receptor. The primary outcomes of these assays are the determination of:

  • Binding Affinity (Kd): The equilibrium dissociation constant, which represents the concentration of a ligand at which 50% of the receptors are occupied. A lower Kd value indicates a higher binding affinity.

  • Receptor Density (Bmax): The maximum number of binding sites in a given preparation.

  • Binding Specificity: The ability of the ligand to bind to its intended target with higher affinity than to other molecules.

  • Inhibition Constant (Ki): In competition assays, the Ki of a test compound is its equilibrium dissociation constant for inhibiting the binding of another ligand.

There are several types of binding assays, including saturation assays, competition (or displacement) assays, and kinetic assays.[3]

I. Saturation Binding Assay Protocol

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of a radiolabeled ligand (e.g., [³H]-Epibatidine, as a proxy for a labeled this compound analog) to its receptor.

Principle: A fixed amount of receptor preparation is incubated with increasing concentrations of a radiolabeled ligand until equilibrium is reached. The amount of bound ligand is then measured.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., nAChR-expressing cell line).

  • Radiolabeled Ligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Epibatidine).

  • Unlabeled Ligand: A high concentration of an unlabeled ligand to determine non-specific binding.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter and Scintillation Fluid.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_receptor Prepare Receptor Source (e.g., cell membranes) incubate Incubate Receptor with Radiolabeled Ligand (Total & Non-Specific Binding Tubes) prep_receptor->incubate prep_ligand Prepare Serial Dilutions of Radiolabeled Ligand prep_ligand->incubate prep_nsb Prepare Non-Specific Binding Control (Excess Unlabeled Ligand) prep_nsb->incubate filter Rapid Filtration to Separate Bound from Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calculate_sb Calculate Specific Binding (Total - Non-Specific) count->calculate_sb plot Plot Specific Binding vs. Ligand Concentration calculate_sb->plot fit Non-linear Regression to Determine Kd and Bmax plot->fit

Caption: Workflow for a saturation radioligand binding assay.

Protocol:

  • Preparation:

    • Prepare serial dilutions of the radiolabeled ligand in assay buffer. A typical concentration range would be 0.1 to 10 times the expected Kd.

    • For each concentration of radiolabeled ligand, prepare two sets of tubes: one for total binding and one for non-specific binding.

    • To the non-specific binding tubes, add a high concentration of an unlabeled ligand (e.g., 10 µM nicotine for nAChRs) to saturate the receptors.

  • Incubation:

    • Add the receptor preparation (e.g., 50-100 µg of membrane protein) to all tubes.

    • Add the corresponding concentration of radiolabeled ligand to each tube.

    • Incubate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time should be determined in preliminary kinetic experiments.

  • Separation and Detection:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound ligand from the free ligand.

    • Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound ligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of radiolabeled ligand: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the specific binding (Y-axis) against the concentration of the radiolabeled ligand (X-axis).

    • Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Data Presentation:

[Radioligand] (nM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
0.1.........
0.5.........
1.0.........
5.0.........
10.0.........
20.0.........
50.0.........

II. Competition Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a known radiolabeled ligand from its receptor.

Principle: A fixed concentration of radiolabeled ligand and receptor preparation are incubated with increasing concentrations of the unlabeled competitor (this compound). The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined and used to calculate the Ki.

Materials:

  • Same as for the saturation binding assay.

  • Unlabeled Test Compound: this compound.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_receptor Prepare Receptor Source incubate Incubate Receptor, Radioligand, and this compound prep_receptor->incubate prep_radioligand Prepare Fixed Concentration of Radiolabeled Ligand (at or below Kd) prep_radioligand->incubate prep_competitor Prepare Serial Dilutions of this compound prep_competitor->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count plot Plot % Specific Binding vs. [this compound] count->plot fit Non-linear Regression to Determine IC50 plot->fit calculate_ki Calculate Ki using Cheng-Prusoff Equation fit->calculate_ki

Caption: Workflow for a competition radioligand binding assay.

Protocol:

  • Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a fixed concentration of the radiolabeled ligand, typically at or below its Kd value.

  • Incubation:

    • In a series of tubes, add the receptor preparation, the fixed concentration of the radiolabeled ligand, and the varying concentrations of this compound.

    • Include control tubes for total binding (no this compound) and non-specific binding (excess unlabeled ligand for the radiolabeled tracer).

    • Incubate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Follow the same filtration, washing, and scintillation counting steps as in the saturation assay.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding (Y-axis) against the logarithm of the this compound concentration (X-axis).

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Data Presentation:

[this compound] (M)Binding (CPM)% Specific Binding
10⁻¹⁰......
10⁻⁹......
10⁻⁸......
10⁻⁷......
10⁻⁶......
10⁻⁵......
10⁻⁴......

III. Putative Signaling Pathway for nAChR Activation

Should this compound act as an agonist at nicotinic acetylcholine receptors, it would trigger the opening of the ion channel, leading to cation influx and subsequent cellular responses.

G cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening This compound This compound (Agonist) This compound->nAChR Binding Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Depolarization->Cellular_Response

Caption: Putative signaling pathway for an nAChR agonist.

Alternative Non-Radioactive Assay Formats

While radioligand binding assays are robust, non-radioactive methods are increasingly used for safety and convenience.[4] These include:

  • Fluorescence Polarization (FP): This technique measures changes in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger receptor molecule.

  • Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor.

  • Bioluminescence Resonance Energy Transfer (BRET): BRET measures the transfer of energy between a bioluminescent donor and a fluorescent acceptor, which are brought into proximity by a binding event.

The choice of assay format will depend on the available resources, the nature of the target receptor, and the specific experimental goals.

Concluding Remarks

The protocols and information provided herein offer a foundational framework for characterizing the receptor binding properties of this compound. It is imperative to empirically determine the optimal conditions for each specific assay, including incubation time, temperature, and buffer composition.[5] Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results, which will be instrumental in advancing the understanding of this compound's pharmacology.

References

Formulating Echitovenidine for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating Echitovenidine, an alkaloid with known monoamine oxidase (MAO) inhibitory activity, for preclinical in vitro and in vivo studies. Due to the limited publicly available data on the physicochemical properties of this compound, this document outlines a systematic approach to formulation development, starting with fundamental characterization and progressing to scalable vehicle selection for toxicological and efficacy studies.

Physicochemical Characterization of this compound

A thorough understanding of this compound's physicochemical properties is the cornerstone of developing a stable and bioavailable formulation. The following table summarizes known information and highlights critical data points that require experimental determination.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/MethodImportance in Formulation
Chemical Formula C₂₆H₃₂N₂O₄[1][2]Provides basic molecular information.
Molecular Weight 436.55 g/mol [1]Essential for concentration calculations.
Appearance Solid powder[1]Basic physical state observation.
Solubility in Water To be determinedExperimentalCritical for aqueous-based formulations.
Solubility in Organic Solvents To be determined (e.g., Ethanol, DMSO, PEG 400)ExperimentalIdentifies potential co-solvents and vehicles.
pKa To be determinedPotentiometric titrationPredicts ionization state at different pH values, affecting solubility and absorption.
LogP To be determinedHPLC, Shake-flask methodIndicates lipophilicity, influencing membrane permeability and formulation strategy.
Stability (Solid-state) Dry, dark at 0-4°C (short-term) or -20°C (long-term)[1]Informs storage conditions of the raw material.
Stability (in Solution) To be determinedHPLC-based stability-indicating assayDetermines appropriate solvent systems and storage conditions for formulated solutions.

Preclinical Formulation Strategies for Poorly Soluble Compounds

Given that many alkaloids exhibit poor aqueous solubility, a multi-pronged approach to formulation development is recommended. The choice of formulation will depend on the route of administration, the required dose, and the specific preclinical model.

Common strategies include:

  • Co-solvent Systems: Utilizing a mixture of a primary solvent (often aqueous) with one or more water-miscible organic solvents to enhance solubility.[3]

  • Surfactant-based Formulations: Incorporating surfactants to form micelles that can encapsulate and solubilize hydrophobic compounds.[4]

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes with the drug molecule, thereby increasing its aqueous solubility.[5][6]

  • Lipid-based Formulations: Dissolving or suspending the compound in a lipid vehicle, which can improve oral absorption.[]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area and dissolution rate.[3][8]

The following workflow outlines a systematic approach to selecting an appropriate formulation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening (for Aqueous Delivery) cluster_2 Phase 3: Formulation Optimization cluster_3 Phase 4: In Vivo Vehicle Selection A Determine Physicochemical Properties (Solubility, pKa, LogP, Stability) B Screen Co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) A->B Poor Aqueous Solubility C Screen Surfactants (e.g., Tween 80, Cremophor EL) A->C Poor Aqueous Solubility D Screen Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) A->D Poor Aqueous Solubility E Assess Physical & Chemical Stability of Lead Formulations B->E C->E D->E F Evaluate for Precipitation Upon Dilution E->F G Select Vehicle Based on Route of Administration (Oral, IV, IP) and Tolerability F->G Stable & Non-precipitating Formulation

Caption: Preclinical Formulation Development Workflow for this compound.

Experimental Protocols

Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, 0.9% Saline, Ethanol, Propylene Glycol, PEG 400, Dimethyl Sulfoxide (DMSO), Tween 80, Hydroxypropyl-β-cyclodextrin (HP-β-CD) solutions (e.g., 10%, 20% w/v in water).

  • Vials, orbital shaker, centrifuge, HPLC system with a suitable column and detector.

Method:

  • Add an excess amount of this compound powder to a known volume of each solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) on an orbital shaker for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.[][10]

  • Express solubility in mg/mL or µg/mL.

Protocol for a Co-solvent Formulation for Intravenous Administration

Objective: To prepare a clear, stable solution of this compound for intravenous injection in a rodent model.

Materials:

  • This compound

  • Solvents: PEG 400, Propylene Glycol, Ethanol

  • Vehicle: 0.9% Saline or 5% Dextrose in Water (D5W)

  • Sterile vials, filters, and syringes.

Method:

  • Based on solubility data, select a suitable co-solvent system. For example, a ternary system of PEG 400:Ethanol:Saline.

  • Prepare a stock solution by dissolving this compound in the organic co-solvent(s) first. For example, dissolve the required amount of this compound in a mixture of PEG 400 and Ethanol.

  • Slowly add the aqueous vehicle (e.g., 0.9% Saline) to the organic solution while vortexing to avoid precipitation.

  • Visually inspect the final formulation for clarity.

  • Determine the final pH and adjust if necessary, keeping in mind the potential for precipitation.

  • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Conduct a short-term stability assessment by storing the formulation at room temperature and 4°C and observing for any precipitation or degradation over the intended use period.

Table 2: Example Co-solvent Formulations for Screening

Formulation IDCo-solvent 1Co-solvent 2Aqueous VehicleTarget this compound Concentration
F1PEG 400 (30%)-0.9% Saline (70%)To be determined
F2Propylene Glycol (40%)-D5W (60%)To be determined
F3Ethanol (10%)PEG 400 (30%)0.9% Saline (60%)To be determined
F4DMSO (5%)PEG 400 (40%)PBS pH 7.4 (55%)To be determined
Protocol for an Oral Suspension Formulation

Objective: To prepare a uniform and stable suspension of this compound for oral gavage.

Materials:

  • This compound (micronized, if possible)

  • Wetting agent: e.g., 0.5% Tween 80 in water

  • Suspending agent: e.g., 0.5% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water

  • Vehicle: Purified water

  • Mortar and pestle or homogenizer.

Method:

  • Weigh the required amount of this compound.

  • In a mortar, add a small amount of the wetting agent to the this compound powder and triturate to form a smooth paste. This ensures uniform wetting of the particles.

  • Gradually add the suspending agent solution while continuously mixing to form a homogenous suspension.

  • Transfer the suspension to a calibrated container and add the remaining vehicle to reach the final volume.

  • Mix thoroughly before each administration to ensure dose uniformity.

  • Assess the physical stability of the suspension by observing for any caking or crystal growth over the intended period of use.

Signaling Pathways and Preclinical Evaluation

This compound is reported to be a monoamine oxidase (MAO) inhibitor.[1][11] MAOs are enzymes that catalyze the oxidative deamination of monoamines, including the neurotransmitters serotonin, dopamine, and norepinephrine.[12][13] Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which is the basis for the use of MAO inhibitors as antidepressants.[12]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Vesicle Vesicular Storage MA->Vesicle Packaging MAO Monoamine Oxidase (MAO) MA->MAO Degradation MA_synapse Monoamine Neurotransmitter Vesicle->MA_synapse Release Metabolites Inactive Metabolites MAO->Metabolites MA_synapse->MA Reuptake Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Signal Signal Transduction (e.g., cAMP pathway) Receptor->Signal This compound This compound This compound->MAO Inhibition

Caption: Mechanism of Action of this compound as a MAO Inhibitor.

Recent studies have also implicated MAO activity in inflammation and immune responses.[13] Therefore, preclinical studies could explore both the neurological and anti-inflammatory potential of this compound.

Table 3: Recommended Preclinical Studies for this compound Formulations

Study TypeAnimal ModelFormulation TypeKey Endpoints
Pharmacokinetics (PK) Mice or RatsIV solution, Oral suspensionCmax, Tmax, AUC, half-life, bioavailability.
In Vivo Efficacy (Antidepressant-like) Mouse models (e.g., Forced Swim Test, Tail Suspension Test)Oral suspension or IP solutionImmobility time.
In Vivo Efficacy (Anti-inflammatory) Rat model of carrageenan-induced paw edemaOral suspension or IP solutionPaw volume, inflammatory markers (e.g., cytokines).
Preliminary Toxicology Mice or RatsIV solution, Oral suspensionClinical observations, body weight changes, basic hematology and clinical chemistry.

Conclusion

The successful preclinical evaluation of this compound hinges on the development of appropriate formulations. This guide provides a systematic framework for characterizing this compound and formulating it for various preclinical applications. Due to the current lack of specific physicochemical data, an initial screening-based approach is essential to identify lead formulations that can be optimized for stability, bioavailability, and tolerability in animal models. The protocols and strategies outlined herein are intended to serve as a starting point for researchers to unlock the therapeutic potential of this promising natural compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Echitovenidine Yield from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on Echitovenidine is limited. The following guidance is based on established principles for the biosynthesis, extraction, and yield enhancement of structurally related terpenoid indole alkaloids (TIAs), particularly Aspidosperma alkaloids found in genera such as Catharanthus and Alstonia. Researchers should adapt these methodologies as a starting point for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the likely plant sources for this compound?

A1: this compound is an Aspidosperma alkaloid. A closely related compound, Echitovenine, has been identified in Catharanthus trichophyllus. Other plants known to produce Aspidosperma alkaloids include species from the Alstonia and Aspidosperma genera. Therefore, initial investigations should focus on these and related species within the Apocynaceae family.

Q2: What is the general biosynthetic pathway for this compound?

A2: this compound, as an Aspidosperma alkaloid, is synthesized through the terpenoid indole alkaloid pathway. The biosynthesis begins with the condensation of tryptamine and secologanin to form strictosidine.[1] Subsequent enzymatic steps lead to the formation of various alkaloid scaffolds. The biosynthesis of Aspidosperma alkaloids specifically involves the reduction of precondylocarpine acetate to generate dehydrosecodine, which then undergoes a Diels-Alder reaction to form the characteristic Aspidosperma skeleton, such as that of tabersonine.[2] Further enzymatic modifications on this scaffold would lead to the final structure of this compound.

Q3: How can I increase the yield of this compound in my plant cultures?

A3: The yield of TIAs can often be enhanced by applying elicitors that stimulate the plant's defense responses. Jasmonic acid (JA) and its methyl ester (MeJA) are well-known elicitors that upregulate the expression of genes in the TIA biosynthetic pathway.[3] Other factors that can influence yield include nutrient availability, light intensity, and the developmental stage of the plant. Metabolic engineering, including the overexpression of key biosynthetic genes or transcription factors like ORCA3, has also been shown to increase TIA production.[4][5]

Q4: What are the most effective methods for extracting this compound?

A4: Acid-base extraction is a common and effective method for isolating alkaloids from plant material. This involves an initial extraction with an acidified aqueous solution, followed by basification and extraction into an organic solvent.[6][7] Modern techniques such as supercritical fluid extraction (SFE) and pressurized liquid extraction (PLE) offer more efficient and environmentally friendly alternatives.[8]

Q5: How can I purify the extracted this compound?

A5: Purification of the crude alkaloid extract is typically achieved through chromatographic techniques. Column chromatography using silica gel or alumina is a standard initial purification step. For higher purity, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is highly effective for separating individual alkaloids.[7]

Troubleshooting Guides

Low or No Yield of this compound
Potential Cause Troubleshooting Steps
Incorrect Plant Species or Variety Verify the taxonomy of your plant source. Different species or even varieties within the same species can have vastly different alkaloid profiles.
Suboptimal Plant Growth Conditions Optimize growth parameters such as light, temperature, humidity, and nutrient media. Stress factors can sometimes induce alkaloid production, but excessive stress can be detrimental.
Inefficient Elicitation If using elicitors like jasmonic acid, optimize the concentration and timing of application. The response can be time-dependent.[3]
Degradation during Extraction Alkaloids can be sensitive to heat and pH changes. Avoid excessive heat during solvent evaporation and use appropriate buffers to control pH during acid-base extractions.
Inefficient Extraction Solvent Ensure the solvent system used is appropriate for the polarity of this compound. A series of extractions with solvents of varying polarities may be necessary.
Co-elution of Impurities during Purification
Potential Cause Troubleshooting Steps
Inadequate Resolution in Column Chromatography Optimize the solvent system (mobile phase) and the stationary phase. A shallower gradient or isocratic elution in HPLC can improve separation.
Presence of Structurally Similar Alkaloids Use a different chromatographic technique (e.g., ion-exchange chromatography) or a column with a different selectivity. Preparative Thin-Layer Chromatography (TLC) can also be an option for small-scale purification.
Overloading the Chromatographic Column Reduce the amount of crude extract loaded onto the column to prevent peak broadening and improve separation.

Experimental Protocols

Protocol 1: Elicitation with Methyl Jasmonate (MeJA)
  • Prepare MeJA Stock Solution: Dissolve MeJA in ethanol to create a concentrated stock solution (e.g., 1 M).

  • Elicitation: For plant cell suspension cultures, add the MeJA stock solution to the culture medium to a final concentration of 100 µM. For whole plants, MeJA can be applied as a spray.

  • Incubation: Incubate the treated cultures or plants for a period of 24-96 hours. The optimal incubation time should be determined experimentally.

  • Harvesting: Harvest the plant material (cells or specific tissues like leaves and roots) for alkaloid extraction.

Protocol 2: Acid-Base Extraction of this compound
  • Sample Preparation: Dry the harvested plant material at 40-50°C and grind it into a fine powder.

  • Acidic Extraction: Macerate the powdered plant material in an aqueous solution of a weak acid (e.g., 2% tartaric acid or 5% acetic acid) for 24 hours.[7] Filter the mixture to separate the acidic extract. Repeat the extraction on the plant residue to ensure complete extraction.

  • Basification: Combine the acidic extracts and adjust the pH to 9-10 with a base such as ammonium hydroxide.

  • Organic Solvent Extraction: Extract the basified aqueous solution with an immiscible organic solvent like dichloromethane or a mixture of chloroform and methanol. Repeat the extraction multiple times.

  • Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 3: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a solvent gradient of increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol).

  • Fraction Collection: Collect fractions and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).

  • Further Purification: Combine fractions containing the compound of interest and subject them to further purification by preparative HPLC if necessary.

Quantitative Data

The following table presents representative yields of related terpenoid indole alkaloids from Catharanthus species under different conditions. These values can serve as a benchmark for optimizing this compound production.

Alkaloid Plant System Condition Yield (mg/g dry weight)
AjmalicineC. roseus cell cultureControl0.25
AjmalicineC. roseus cell cultureMeJA elicited1.50
CatharanthineC. roseus leavesField grown0.50
VindolineC. roseus leavesField grown1.20

Visualizations

Aspidosperma_Alkaloid_Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Precondylocarpine_acetate Precondylocarpine acetate Strictosidine->Precondylocarpine_acetate Multiple steps Dehydrosecodine Dehydrosecodine Precondylocarpine_acetate->Dehydrosecodine Reduction Tabersonine Tabersonine (Aspidosperma skeleton) Dehydrosecodine->Tabersonine Diels-Alder reaction This compound This compound Tabersonine->this compound Further enzymatic modifications

Caption: Simplified biosynthetic pathway of Aspidosperma alkaloids.

Echitovenidine_Extraction_Workflow Plant_Material Plant Material (e.g., Catharanthus trichophyllus) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Acidic_Extraction Acidic Extraction (e.g., 2% Tartaric Acid) Drying_Grinding->Acidic_Extraction Filtration Filtration Acidic_Extraction->Filtration Basification Basification (pH 9-10) Filtration->Basification Organic_Extraction Organic Solvent Extraction (e.g., Dichloromethane) Basification->Organic_Extraction Crude_Extract Crude Alkaloid Extract Organic_Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography HPLC_Purification HPLC Purification Column_Chromatography->HPLC_Purification Pure_this compound Pure this compound HPLC_Purification->Pure_this compound

Caption: General workflow for the extraction and purification of this compound.

JA_Signaling_Pathway Elicitor Elicitor (e.g., Jasmonic Acid) JA_Biosynthesis JA Biosynthesis Elicitor->JA_Biosynthesis JA_Ile JA-Isoleucine (Active form) JA_Biosynthesis->JA_Ile COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ JAZ_Degradation JAZ Repressor Degradation COI1_JAZ->JAZ_Degradation 26S Proteasome ORCA3 ORCA3 (Transcription Factor) JAZ_Degradation->ORCA3 Release of repression TIA_Genes TIA Biosynthesis Genes ORCA3->TIA_Genes Activation of transcription TIA_Production Increased TIA Production (including this compound) TIA_Genes->TIA_Production

Caption: Jasmonic acid signaling pathway leading to increased TIA production.

References

Technical Support Center: Overcoming Challenges in the Separation of Alstonia Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Alstonia alkaloids.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the extraction and separation of Alstonia alkaloids in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My crude alkaloid extract is a complex mixture with many spots on the TLC plate. Where do I begin with purification?

A1: A complex initial extract is common with Alstonia species due to the high diversity of alkaloids.[1] The first step is to choose an appropriate chromatographic technique to simplify the mixture. Flash column chromatography is a good initial step for fractionating the crude extract.[1] The choice of solvent system is critical and should be guided by preliminary TLC analysis.

Q2: I am having trouble getting good separation of spots on my TLC plate. What can I do?

A2: Poor separation on TLC can be due to several factors. Here are some troubleshooting steps:

  • Solvent System Optimization: The polarity of your solvent system is crucial. If your spots are clustered at the bottom of the plate, the solvent is likely not polar enough. Conversely, if they are all near the solvent front, it is too polar. Experiment with different solvent ratios. For Alstonia alkaloids, common solvent systems include combinations of chloroform, methanol, hexane, and ethyl acetate, often with a small amount of ammonia to reduce tailing.[1]

  • Try Different Solvent Systems: If adjusting polarity doesn't work, try a completely different solvent system. A list of tested solvent systems can be found in the data tables below.

  • Sample Concentration: Overloading the TLC plate can lead to broad, overlapping spots. Try applying a smaller amount of your sample.

  • Equilibration of the TLC Chamber: Ensure the chromatography tank is fully saturated with the solvent vapor before placing the plate inside. This can be achieved by lining the tank with filter paper soaked in the mobile phase.

Q3: My alkaloids seem to be degrading on the silica gel column. How can I prevent this?

A3: Alkaloids can be sensitive to the acidic nature of silica gel. Here are some strategies to mitigate degradation:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to wash the silica gel with a solvent containing a small amount of a volatile base like ammonia or triethylamine before packing the column.

  • Use an Alternative Stationary Phase: Consider using a different stationary phase such as alumina or a polymer-based resin like Sephadex LH-20, which is also used for the separation of Alstonia alkaloids.[1]

Q4: I have isolated a pure compound, but I am unsure of its structure. What are the next steps?

A4: Structure elucidation of isolated alkaloids requires a combination of spectroscopic techniques. Modern methods like ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC/qTOF-MS) can provide high-accuracy mass data for determining the elemental composition.[2] For complete structural characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC) is essential.

Q5: The yield of my isolated alkaloids is very low. How can I improve it?

A5: Low yield can be a result of several factors throughout the extraction and purification process. Consider the following:

  • Extraction Efficiency: Ensure your initial extraction method is effective. Acid-base extraction is a common and efficient method for selectively extracting alkaloids.[3][4] Repeated extractions (at least three times) are recommended to maximize the recovery of alkaloids from the plant material.[1]

  • Solvent Choice: The choice of organic solvent for extracting the liberated alkaloids is important. Chloroform is frequently used, but other solvents should be considered based on the polarity of the target alkaloids.[1][3]

  • Minimizing Transfers: Each transfer step (e.g., from flask to flask, during filtration) can result in sample loss. Try to minimize the number of transfers.

  • Careful Fraction Collection: During column chromatography, collect smaller fractions and monitor them carefully by TLC to avoid combining fractions containing your target compound with impurities.

Data Presentation

The following tables summarize quantitative data for the separation of Alstonia alkaloids.

Table 1: TLC Solvent Systems for Separation of Alstonia Alkaloids

Solvent SystemRatio (v/v/v)Observations/Notes
Hexane: Ethyl Acetate14:6Used for TLC analysis of column fractions from Alstonia scholaris.[4]
Hexane: Ethyl Acetate65:35An isolated compound from Alstonia scholaris showed an Rf value of 0.55 in this system.[3][4]
Chloroform (saturated with ammonia)-A common system for developing TLC of Alstonia alkaloids.[1]
Diethyl ether (saturated with ammonia)-Another common system for TLC of Alstonia alkaloids.[1]
Chloroform: Hexane (saturated with ammonia)Increasing chloroform gradientUsed for gradient elution in column chromatography, monitored by TLC.[1]
Chloroform: Methanol (saturated with ammonia)Increasing methanol gradientUsed for gradient elution in column chromatography, monitored by TLC.[1]

Table 2: Column Chromatography Parameters for Alstonia Alkaloid Separation

Stationary PhaseMobile Phase/Elution GradientSample to Adsorbent RatioReference
Silica Gel (230-400 Mesh)Chloroform with an increasing methanol gradientCrude: ~30:1, Semi-pure: ~100:1[1]
Silica Gel (60-80 Mesh)Initial elution with hexane, followed by solvents of increasing polarity.Not specified[3]

Table 3: UHPLC Parameters for Analysis of Alstonia scholaris Alkaloids

ParameterSpecification
ColumnACQUITY UPLC CSH column (2.1×100mm, 1.7μm)
Mobile PhaseAcetonitrile and water containing 0.3% formic acid
DetectionQuadrupole Time-of-Flight Mass Spectrometry (qTOF-MS)

Experimental Protocols

This section provides detailed methodologies for key experiments in the separation of Alstonia alkaloids.

Protocol 1: General Extraction of Alkaloids from Alstonia Leaves

  • Maceration: Soak the dried and powdered leaves of the Alstonia plant in 95% distilled ethanol for several days at room temperature.[1]

  • Concentration: Decant the ethanol extract and concentrate it using a rotary evaporator.[1]

  • Acidification: Slowly add the concentrated ethanolic extract to a 3% w/v tartaric acid solution with continuous stirring.[1]

  • Filtration: Filter the acidic solution through kieselguhr to remove non-alkaloidal substances that have precipitated. Wash the residue with 3% w/v tartaric acid and combine the washings with the filtrate.[1]

  • Basification: Basify the filtrate to a pH of 9-10 with concentrated ammonia while cooling the solution.[1]

  • Liquid-Liquid Extraction: Exhaustively extract the liberated alkaloids with chloroform. Repeat the extraction at least three times to ensure complete extraction.[1]

  • Washing and Drying: Combine the chloroform extracts, wash them several times with distilled water, and then dry the extract over anhydrous sodium sulphate.[1]

  • Final Concentration: Concentrate the dried chloroform extract using a rotary evaporator to obtain the crude alkaloidal extract.[1]

Protocol 2: Thin Layer Chromatography (TLC) Analysis

  • Plate Preparation: Use pre-coated aluminum TLC sheets (e.g., 5cm x 10 cm, 0.25 mm thickness).[1]

  • Sample Application: Dissolve the crude alkaloidal extract or column fractions in a minimal amount of a suitable solvent (e.g., chloroform). Apply small spots of the solution onto the TLC plate using a capillary tube.[1]

  • Development: Place the spotted TLC plate in a chromatographic tank saturated with the chosen solvent system. Allow the solvent to move up the plate at room temperature.[1]

  • Visualization:

    • Examine the developed plate under UV light (254-365 nm). Alkaloids often appear as dark spots.[1]

    • Spray the plate with Dragendorff's reagent. Alkaloids will typically appear as orange spots.[1]

Protocol 3: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 Mesh) in the initial eluting solvent (e.g., chloroform). Pour the slurry into the column and allow it to pack and equilibrate for at least one hour.[1]

  • Sample Loading: Dissolve the crude alkaloidal extract in a minimum volume of the initial eluting solvent and load it onto the top of the packed column.

  • Elution: Begin elution with the initial solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner.[1]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis of Fractions: Monitor the collected fractions by TLC to identify which fractions contain the separated compounds.

  • Pooling and Concentration: Combine the fractions that contain the same pure compound (as determined by TLC) and concentrate them using a rotary evaporator.

Visualizations

The following diagrams illustrate key workflows in the separation and analysis of Alstonia alkaloids.

experimental_workflow plant_material Dried & Powdered Alstonia Leaves extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract tlc_analysis TLC Analysis for Solvent System Selection crude_extract->tlc_analysis column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography tlc_analysis->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc_monitoring TLC Monitoring of Fractions fractions->tlc_monitoring pure_compounds Isolated Pure Alkaloids fractions->pure_compounds tlc_monitoring->fractions Pool Fractions structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation

Caption: Workflow for the extraction and isolation of Alstonia alkaloids.

troubleshooting_logic start Poor Separation in Column Chromatography check_tlc Was TLC separation good? start->check_tlc optimize_tlc Optimize TLC Solvent System (Polarity, Different Solvents) check_tlc->optimize_tlc No check_loading Sample Overloading? check_tlc->check_loading Yes optimize_tlc->check_tlc reduce_load Reduce Sample Load on Column check_loading->reduce_load Yes check_degradation Compound Degradation? check_loading->check_degradation No success Improved Separation reduce_load->success deactivate_silica Deactivate Silica Gel (e.g., with Ammonia) check_degradation->deactivate_silica Yes change_stationary_phase Use Alternative Stationary Phase (e.g., Alumina, Sephadex) check_degradation->change_stationary_phase Yes check_degradation->success No deactivate_silica->success change_stationary_phase->success

Caption: Troubleshooting logic for poor column chromatography separation.

References

Technical Support Center: Optimizing HPLC Parameters for Echitovenidine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the accurate quantification of Echitovenidine.

Experimental Protocol: HPLC Quantification of this compound

This protocol outlines a general methodology for the quantification of this compound using reversed-phase HPLC. Optimization will be necessary based on the specific instrumentation and sample matrix.

1. Sample Preparation

Proper sample preparation is critical to avoid issues such as peak broadening and decreased sensitivity.[1]

  • Extraction: For plant materials, solvent extraction is a common first step. The choice of solvent will depend on the sample matrix and the polarity of this compound. Given its predicted lipophilic nature, solvents like methanol, ethanol, or acetonitrile, or mixtures with water, are suitable starting points.[2]

  • Purification: Solid-phase extraction (SPE) can be employed to remove interfering compounds from the crude extract.[3] A C18 SPE cartridge would be an appropriate choice for a compound with moderate polarity.

  • Filtration: Prior to injection, all samples and standards should be filtered through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could block the column.[4][5]

2. HPLC Instrumentation and Parameters

The following table summarizes the recommended starting parameters for the HPLC analysis of this compound.

ParameterRecommended SettingRationale & Considerations
Stationary Phase (Column) C18 (Reversed-Phase), 250 mm x 4.6 mm, 5 µm particle sizeC18 columns are widely used for the separation of alkaloids and are a good starting point for a moderately non-polar compound like this compound.[6][7] Column dimensions can be adjusted to optimize resolution and run time.[8]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolThe use of an acidic modifier like formic acid can improve peak shape for basic compounds like alkaloids.[2][9] A gradient elution (e.g., starting with a higher percentage of A and increasing B over time) is recommended for complex samples to ensure good separation.[10]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column and can be adjusted to optimize separation.
Column Temperature 25-30 °CMaintaining a stable column temperature is crucial for reproducible retention times.[11]
Injection Volume 10-20 µLThe injection volume should be optimized to avoid column overload, which can lead to poor peak shape.[11]
Detection Wavelength (λ) Diode Array Detector (DAD) or UV Detector. Scan for λmax.Since the specific UV absorbance maximum for this compound is not readily available, it is recommended to perform a UV-Vis scan of a standard solution to determine the optimal wavelength for maximum sensitivity. A starting point could be in the range of 210-280 nm, which is common for many alkaloids.

3. Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[11][12][13][14] Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components.

  • Linearity: The direct relationship between the analyte concentration and the detector response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guide

This section addresses common issues that may be encountered during the HPLC analysis of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing or Fronting - Column overload- Inappropriate mobile phase pH- Column contamination or degradation- Sample solvent incompatible with mobile phase- Reduce injection volume or sample concentration.- Adjust the pH of the mobile phase; for alkaloids, a slightly acidic pH often improves peak shape.[2][9]- Flush the column with a strong solvent or replace the column.- Dissolve the sample in the initial mobile phase if possible.[15]
Poor Resolution/Overlapping Peaks - Suboptimal mobile phase composition- Inappropriate column- Optimize the gradient profile of the mobile phase.- Try a different organic solvent (e.g., methanol instead of acetonitrile).- Consider a column with a different stationary phase or a longer column for better separation.[8]
Baseline Noise or Drift - Contaminated mobile phase or detector flow cell- Air bubbles in the system- Detector lamp nearing the end of its life- Prepare fresh mobile phase and filter it.- Flush the detector flow cell.[12]- Degas the mobile phase thoroughly.- Replace the detector lamp.[12]
Inconsistent Retention Times - Fluctuations in column temperature- Changes in mobile phase composition- Inconsistent flow rate- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Check the pump for leaks and ensure it is delivering a consistent flow rate.[11]
High Backpressure - Blockage in the system (e.g., column frit, tubing)- Precipitated buffer in the mobile phase- Replace the column inlet frit.- Disconnect components systematically to identify the source of the blockage.- Ensure the buffer is soluble in the mobile phase at all compositions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column to use for this compound quantification?

A1: A reversed-phase C18 column is a highly recommended starting point for the analysis of alkaloids like this compound due to its versatility and ability to separate compounds of moderate polarity.[6][7] The specific brand and dimensions of the column can be optimized based on the complexity of your sample matrix.

Q2: How do I choose the optimal detection wavelength for this compound?

A2: Since the UV-Vis absorption spectrum for this compound is not widely published, the best approach is to prepare a standard solution of the compound and scan it using a UV-Vis spectrophotometer or a Diode Array Detector (DAD) in your HPLC system. The wavelength with the highest absorbance (λmax) should be used for quantification to achieve the best sensitivity.

Q3: My baseline is very noisy. What are the most common causes and how can I fix it?

A3: Baseline noise can be caused by several factors. The most common are contaminated mobile phase, air bubbles in the system, or a dirty detector flow cell. To resolve this, always use high-purity solvents and prepare fresh mobile phase daily, ensuring it is properly filtered and degassed. You can also try flushing the detector flow cell with a suitable solvent.

Q4: My retention times are shifting from one injection to the next. What should I check?

A4: Retention time drift is often due to a lack of stability in the chromatographic conditions.[11] The primary things to check are the column temperature (use a column oven for consistency), the mobile phase composition (prepare it fresh and ensure it's well-mixed), and the pump's flow rate (check for any leaks or pressure fluctuations).

Q5: What are the essential steps for validating my HPLC method for this compound quantification?

A5: Method validation is crucial to ensure your results are accurate and reliable. According to ICH guidelines, you should assess the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[11][12][13]

Visualizations

HPLC_Optimization_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Routine Analysis & Troubleshooting Start Define Analytical Goal: Quantify this compound SamplePrep Sample Preparation (Extraction, Purification, Filtration) Start->SamplePrep ColumnSelection Column Selection (e.g., C18) SamplePrep->ColumnSelection MobilePhase Mobile Phase Optimization (Solvents, pH, Gradient) ColumnSelection->MobilePhase Detection Detector Wavelength Selection (UV Scan for λmax) MobilePhase->Detection InitialParams Set Initial HPLC Parameters (Flow Rate, Temperature) Detection->InitialParams Specificity Specificity InitialParams->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness RoutineAnalysis Routine Quantification Robustness->RoutineAnalysis Troubleshooting Troubleshooting Guide (Peak Shape, Baseline, etc.) RoutineAnalysis->Troubleshooting

Caption: Workflow for HPLC method development, validation, and analysis of this compound.

HPLC_Troubleshooting_Tree cluster_Peak Peak Shape Issues cluster_Baseline Baseline Issues cluster_Retention Retention Time Issues Problem Chromatographic Problem Identified PeakTailing Peak Tailing/Fronting Problem->PeakTailing BaselineNoise Baseline Noise/Drift Problem->BaselineNoise RT_Drift Retention Time Drift Problem->RT_Drift Cause_Overload Column Overload? PeakTailing->Cause_Overload Sol_ReduceConc Solution: Reduce Concentration/Volume Cause_Overload->Sol_ReduceConc Yes Cause_pH Incorrect Mobile Phase pH? Cause_Overload->Cause_pH No Sol_AdjustpH Solution: Adjust pH (e.g., add acid) Cause_pH->Sol_AdjustpH Yes Cause_Contamination Contaminated Mobile Phase? BaselineNoise->Cause_Contamination Sol_FreshMP Solution: Prepare Fresh, Filtered, Degassed Mobile Phase Cause_Contamination->Sol_FreshMP Yes Cause_Bubbles Air Bubbles in System? Cause_Contamination->Cause_Bubbles No Sol_Degas Solution: Degas Mobile Phase Cause_Bubbles->Sol_Degas Yes Cause_Temp Temperature Fluctuation? RT_Drift->Cause_Temp Sol_ColumnOven Solution: Use Column Oven Cause_Temp->Sol_ColumnOven Yes Cause_FlowRate Inconsistent Flow Rate? Cause_Temp->Cause_FlowRate No Sol_CheckPump Solution: Check Pump for Leaks Cause_FlowRate->Sol_CheckPump Yes

Caption: Troubleshooting decision tree for common HPLC problems.

References

Reducing off-target effects in Echitovenidine bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Echitovenidine bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing and identifying potential off-target effects. Given that this compound is a novel alkaloid, this guide provides a foundational framework for its characterization and troubleshooting common issues encountered with new bioactive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when working with a novel alkaloid like this compound?

A1: When beginning work with a new compound like this compound, it is crucial to first establish its fundamental characteristics. This includes determining its purity, solubility in various solvents, and stability under your experimental conditions (e.g., temperature, pH, light exposure). A preliminary dose-response curve in your primary assay is essential to identify the effective concentration range. Running a broad-spectrum cytotoxicity assay across multiple cell lines can provide an initial window of tolerated concentrations and flag potential general toxicity.

Q2: How can I proactively minimize the risk of off-target effects in my initial experiments?

A2: To minimize off-target effects from the outset, it is recommended to use the lowest effective concentration of this compound as determined by your dose-response studies. Ensure your experimental design includes appropriate controls, such as vehicle-only controls and controls with a known inhibitor or activator of your target pathway. It is also advisable to use well-characterized cell lines and assay systems. If possible, start with a target-based assay (e.g., an enzyme inhibition assay) before moving to more complex cell-based assays to have a clearer understanding of direct interactions.

Q3: What are some common off-target effects observed with alkaloid compounds?

A3: Alkaloids are a diverse group of compounds, and their off-target effects can vary widely. However, some common off-target activities include interactions with neurotransmitter receptors, ion channels, and enzymes involved in key signaling pathways.[1] Alkaloids can also induce oxidative stress and modulate inflammatory pathways such as the NF-κB and MAPK/ERK pathways.[2][3] It is important to consider these potential off-target pathways when interpreting your data.

Q4: When should I suspect that my observed effects are off-target?

A4: You should suspect off-target effects if you observe one or more of the following:

  • A very narrow therapeutic window (i.e., the effective concentration is very close to the toxic concentration).

  • Inconsistent results across different cell lines or experimental models that should theoretically behave similarly.

  • Effects that are not rescued by a known antagonist of your primary target.

  • Biological responses that are inconsistent with the known function of your intended target.

  • High background signal or a "bell-shaped" dose-response curve in your assays.

Troubleshooting Guides

Issue 1: High Variability and Poor Reproducibility in Assay Results

Q: My results with this compound are inconsistent between experiments. What could be the cause?

A: High variability is a common issue when working with novel compounds. Here are several potential causes and solutions:

  • Compound Instability: this compound may be degrading in your assay medium.

    • Solution: Test the stability of this compound under your assay conditions over time using an analytical method like HPLC. If it is unstable, consider preparing fresh solutions for each experiment, reducing incubation times, or adding antioxidants if oxidative degradation is suspected.

  • Solubility Issues: The compound may be precipitating at higher concentrations.

    • Solution: Visually inspect your assay plates for precipitation. Determine the maximum soluble concentration of this compound in your assay buffer. If solubility is an issue, consider using a different solvent or adding a non-ionic surfactant like Tween-20 (be sure to include a surfactant-only control).

  • Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum batches can affect cellular responses.

    • Solution: Standardize your cell culture protocols. Use cells within a defined passage number range, seed cells at a consistent density, and test new serum batches before use in critical experiments.

Issue 2: Unexpected Cytotoxicity at Effective Concentrations

Q: this compound is showing toxicity in my cell-based assay at concentrations where I expect to see a specific biological effect. How can I differentiate between targeted and off-target toxicity?

A: Distinguishing on-target from off-target toxicity is critical.

  • Orthogonal Assays:

    • Solution: Test this compound in a cell line that does not express your target of interest. If the toxicity persists, it is likely an off-target effect. Additionally, if you can rescue the phenotype with a downstream effector of your pathway, it suggests on-target action.

  • Time-Course Analysis:

    • Solution: Perform a time-course experiment. On-target effects may manifest at earlier time points than non-specific toxic effects.

  • Competitive Binding Assays:

    • Solution: If a known ligand for your target is available, perform a competitive binding assay. If this compound competes with the known ligand, it provides evidence of direct target engagement.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

This table illustrates how to present data to compare the on-target activity with potential off-target effects, such as general cytotoxicity.

Concentration (µM)On-Target Activity (% Inhibition)Cell Viability (%)
0.015.2 ± 1.198.5 ± 2.3
0.125.8 ± 3.597.1 ± 1.9
185.3 ± 4.295.4 ± 2.8
1092.1 ± 2.970.2 ± 5.6
10095.6 ± 1.815.3 ± 3.1

Data are presented as mean ± standard deviation.

From this hypothetical data, the IC50 for on-target activity would be significantly lower than the concentration at which significant cytotoxicity is observed, suggesting a potential therapeutic window.

Experimental Protocols

Protocol 1: Determining Compound Stability in Assay Medium
  • Prepare a stock solution of this compound at a known concentration.

  • Dilute the stock solution to the final working concentration in your complete cell culture medium.

  • Incubate the solution under your standard assay conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium.

  • Immediately analyze the concentration of this compound in the aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the concentration of this compound versus time to determine its stability.

Protocol 2: Orthogonal Target Validation Using a Target-Null Cell Line
  • Obtain or engineer a cell line that is isogenic to your primary experimental cell line but lacks the expression of your target protein (e.g., via CRISPR-Cas9 knockout).

  • Culture both the parental (target-positive) and the target-null cell lines under identical conditions.

  • Treat both cell lines with a range of concentrations of this compound.

  • Perform your primary bioassay to measure the biological response in both cell lines.

  • If the biological effect is observed only in the parental cell line and not in the target-null line, this strongly suggests the effect is on-target.

Mandatory Visualizations

Signaling_Pathways cluster_0 Common Alkaloid-Modulated Pathways This compound This compound GPCR GPCRs / Ion Channels This compound->GPCR Modulates MAPK_pathway MAPK/ERK Pathway This compound->MAPK_pathway Modulates NFkB_pathway NF-κB Pathway This compound->NFkB_pathway Modulates Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Induces Proliferation Proliferation MAPK_pathway->Proliferation Apoptosis Apoptosis MAPK_pathway->Apoptosis Inflammation Inflammation NFkB_pathway->Inflammation Oxidative_Stress->Apoptosis

Caption: Common signaling pathways potentially modulated by alkaloids like this compound.

Experimental_Workflow start Start: Novel Compound (this compound) step1 1. Primary Screening (Dose-Response) start->step1 step2 2. Cytotoxicity Profiling step1->step2 decision1 Therapeutic Window? step2->decision1 step3 3. Secondary Assays (Orthogonal & Target-Null) decision1->step3 Yes end_fail Re-evaluate or Discard decision1->end_fail No step4 4. Selectivity Profiling (Panel of related targets) step3->step4 decision2 On-Target Effect Confirmed? step4->decision2 end_pass Proceed with Compound decision2->end_pass Yes decision2->end_fail No

Caption: Workflow for characterizing a novel compound and identifying off-target effects.

Troubleshooting_Tree problem Problem: Inconsistent Results q1 Is the compound soluble at test concentrations? problem->q1 sol1 Check for precipitation. Determine max solubility. q1->sol1 No q2 Is the compound stable in assay medium? q1->q2 Yes sol1->q2 sol2 Perform stability assay (e.g., HPLC). Prepare fresh solutions. q2->sol2 No q3 Are cell culture conditions standardized? q2->q3 Yes sol2->q3 sol3 Standardize passage number, seeding density, and serum lots. q3->sol3 No end Consistent results q3->end Yes sol3->end

Caption: A logical troubleshooting tree for addressing inconsistent bioassay results.

References

Technical Support Center: Echitovenidine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for scaling up the purification of Echitovenidine, an indole alkaloid with therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a naturally occurring indole alkaloid. It is primarily isolated from various plant species of the Apocynaceae family, a common source being Alstonia scholaris, also known as the devil tree.[1][2] This plant's bark, leaves, and fruits are rich in various alkaloids, including this compound.[1]

Q2: What are the main challenges when scaling up this compound purification?

A2: Scaling up from bench-top to pilot or industrial scale presents several challenges. These include:

  • Maintaining Resolution: Chromatographic separation that works well on a small scale may lose resolution on larger columns.

  • Solvent Consumption: Large-scale purification requires significant volumes of high-purity solvents, increasing costs and environmental concerns.

  • Yield Loss: Transferring between larger vessels and equipment can lead to cumulative loss of product.

  • Process Consistency: Ensuring batch-to-batch consistency in terms of purity and yield is critical and more complex at a larger scale.

  • Equipment Differences: The physical and operational differences between lab-scale and industrial-scale equipment can impact the efficiency of the purification process.

Q3: How can I improve the peak shape of this compound during reverse-phase HPLC?

A3: As a basic alkaloid, this compound can exhibit poor peak shape (tailing) on standard C18 columns due to interactions with residual silanols. To improve this, it is recommended to use an acidified mobile phase. Adding a small amount of an acid like trifluoroacetic acid (TFA), formic acid, or acetic acid (typically 0.1%) to the water/acetonitrile or water/methanol mobile phase will protonate the alkaloid, improving its interaction with the stationary phase and resulting in sharper, more symmetrical peaks.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield After Initial Extraction 1. Incomplete cell lysis. 2. Incorrect solvent polarity. 3. Suboptimal pH for acid-base extraction.1. Ensure the plant material is finely ground. Consider using ultrasonication or microwave-assisted extraction to improve efficiency. 2. Use a solvent system appropriate for indole alkaloids, such as methanol or ethanol for initial extraction.[3] For liquid-liquid extraction, ensure the pH is correctly adjusted to partition the alkaloid into the desired phase. 3. For acid extraction, maintain a pH of around 2-3. For basification before organic solvent extraction, adjust the pH to 9-10.
Poor Separation in Column Chromatography 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition. 3. Column overloading.1. For alkaloids, silica gel is common, but reverse-phase (C18) or ion-exchange (specifically Strong Cation Exchange - SCX) chromatography can offer better selectivity.[3] 2. Perform small-scale analytical HPLC to determine the optimal solvent system (isocratic or gradient) before scaling up. 3. Reduce the amount of crude extract loaded onto the column. A general rule is not to exceed 1-5% of the column's stationary phase weight.
This compound Purity Decreases After Drying 1. Thermal degradation. 2. Oxidation.1. This compound may be heat-sensitive. Use low-temperature drying methods like lyophilization (freeze-drying) or vacuum drying at a controlled, low temperature. 2. Dry and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Inconsistent Results Between Batches 1. Variability in raw plant material. 2. Inconsistent operational parameters.1. Source plant material from a reliable supplier with consistent harvesting and drying protocols. Characterize the raw material for alkaloid content before starting. 2. Strictly control all process parameters, including solvent volumes, pH, flow rates, and temperatures, for each batch.

Experimental Protocols & Data

Protocol 1: Acid-Base Extraction of this compound from Alstonia scholaris Bark
  • Maceration: Grind 1 kg of dried Alstonia scholaris bark to a coarse powder.

  • Acidic Extraction: Macerate the powder in 5 L of 5% acetic acid in water for 48 hours with occasional stirring.

  • Filtration: Filter the mixture through cheesecloth and then a finer filter paper to remove solid plant material.

  • Basification: Adjust the pH of the filtrate to approximately 9.5 with ammonium hydroxide. A precipitate may form.

  • Organic Solvent Extraction: Perform a liquid-liquid extraction on the basified aqueous solution using dichloromethane (3 x 2 L).

  • Concentration: Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Protocol 2: Scale-Up Purification via Flash Chromatography
  • Column Preparation: Pack a glass column with 500 g of silica gel (60-120 mesh) using a slurry method with hexane.

  • Sample Loading: Dissolve 25 g of the crude alkaloid extract in a minimal amount of dichloromethane and adsorb it onto 50 g of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a step gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate, followed by small additions of methanol.

    • Hexane:Ethyl Acetate (90:10) - 2 L

    • Hexane:Ethyl Acetate (70:30) - 2 L

    • Hexane:Ethyl Acetate (50:50) - 3 L

    • Ethyl Acetate:Methanol (98:2) - 4 L

  • Fraction Collection: Collect 100 mL fractions and monitor them by Thin Layer Chromatography (TLC) using a UV lamp (254 nm).

  • Pooling and Concentration: Combine the fractions containing pure this compound and concentrate under reduced pressure to yield the purified product.

Protocol 3: Final Polishing by Preparative HPLC
  • System: Preparative HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient system of Acetonitrile and Water, both containing 0.1% Formic Acid. A typical starting point is a 60:40 mixture of Water:Acetonitrile.

  • Flow Rate: 15 mL/min.

  • Detection: 254 nm.

  • Injection: Dissolve 100 mg of the flash chromatography-purified this compound in 5 mL of the mobile phase and inject.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the solvent via lyophilization to obtain the final high-purity product.

Quantitative Data Summary (Hypothetical Data for a 1 kg Scale-Up Process)
Purification StageInput Mass (g)Output Mass (g)Step Yield (%)Purity (%)
Crude Acid-Base Extraction 1000 (Dry Bark)25.02.5~15
Silica Flash Chromatography 25.03.514.0~85
Preparative HPLC 3.52.880.0>98
Overall Yield 10002.80.28>98

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the this compound purification process from raw plant material to a high-purity compound.

G cluster_extraction Initial Extraction cluster_purification Purification Stages cluster_final Final Product raw_material Raw Material (Alstonia scholaris Bark) grinding Grinding raw_material->grinding acid_extraction Acid-Base Extraction grinding->acid_extraction crude_extract Crude Alkaloid Extract acid_extraction->crude_extract flash_chrom Silica Flash Chromatography crude_extract->flash_chrom Scale-Up Purification semi_pure Semi-Pure this compound flash_chrom->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc lyophilization Lyophilization prep_hplc->lyophilization Final Polishing final_product High-Purity this compound (>98%) lyophilization->final_product MAPK_Pathway cluster_mapk MAPK Cascade Indole_Alkaloid This compound (Indole Alkaloid) RAF RAF Indole_Alkaloid->RAF Apoptosis Apoptosis Indole_Alkaloid->Apoptosis GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Technical Support Center: Analysis of Echitovenidine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Echitovenidine. Our aim is to help you address common challenges, with a particular focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a complex indole alkaloid with the molecular formula C₂₆H₃₂N₂O₄. Alkaloids from plants of the Alstonia genus, to which this compound belongs, are of significant interest in pharmaceutical research due to their wide range of biological activities. Accurate and precise quantification of this compound in various biological and environmental matrices is crucial for pharmacokinetic studies, toxicological assessments, and drug development.

Q2: What are matrix effects in the context of LC-MS/MS analysis of this compound?

Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly impact the accuracy, precision, and sensitivity of the analytical method.[1][3]

Q3: What causes matrix effects?

Matrix effects are primarily caused by endogenous or exogenous components in the sample that are co-extracted with this compound and elute from the LC column at the same time.[3] Common sources of interference include phospholipids, salts, proteins, and other small molecules present in biological samples like plasma, urine, or tissue extracts. In plant extracts, pigments, lipids, and other secondary metabolites can also contribute to matrix effects.

Q4: How can I determine if my this compound analysis is affected by matrix effects?

Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer after the LC column. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract at the same concentration. A significant difference between the two responses indicates the presence of matrix effects.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem 1: Poor Peak Shape or Tailing for this compound

Possible Cause Suggested Solution
Secondary Interactions with Column Silanols This compound, as an alkaloid, is basic and can interact with residual silanol groups on the silica-based column packing. Add a small amount of a basic modifier (e.g., 0.1% formic acid or ammonium hydroxide) to the mobile phase to improve peak shape.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound. Experiment with different pH values to find the optimal condition for good peak shape.
Column Overload Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample.
Column Contamination or Degradation If the peak shape deteriorates over time, the column may be contaminated or degraded. Wash the column according to the manufacturer's instructions or replace it if necessary.

Problem 2: Significant Ion Suppression or Enhancement

Possible Cause Suggested Solution
Co-eluting Matrix Components The primary cause of matrix effects. Improve sample preparation to remove interfering compounds. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[5]
Inadequate Chromatographic Separation Optimize the LC method to separate this compound from the interfering matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a column with a different particle size.
High Concentration of Salts or Buffers High concentrations of non-volatile salts in the final extract can cause significant ion suppression. Ensure that the final sample is in a mobile-phase-compatible solvent with low salt content.

Problem 3: High Variability and Poor Reproducibility in Quantitative Results

Possible Cause Suggested Solution
Inconsistent Matrix Effects Matrix effects can vary between different lots of the same matrix. The use of a suitable internal standard is highly recommended to compensate for this variability. Ideally, a stable isotope-labeled (SIL) internal standard of this compound should be used. If a SIL-IS is not available, a structural analog can be considered.
Sample Preparation Inconsistency Ensure that the sample preparation procedure is well-controlled and reproducible. Use automated liquid handlers if available for high-throughput analysis.
Instrumental Drift The sensitivity of the mass spectrometer can drift over time. Calibrate the instrument regularly and use system suitability tests to monitor its performance.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general procedure for extracting this compound from a plasma matrix using a mixed-mode cation exchange SPE cartridge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Quantitative Comparison of Sample Preparation Techniques for Alkaloids

Sample Preparation Method Typical Recovery (%) Matrix Effect (%) Throughput Cost
Protein Precipitation (PPT) 80-110High (Significant Suppression)HighLow
Liquid-Liquid Extraction (LLE) 60-90ModerateMediumMedium
Solid-Phase Extraction (SPE) 70-95Low (Minimal Suppression)Low-MediumHigh

Note: The values in this table are illustrative for alkaloids and may vary depending on the specific compound and matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation Sample->Precipitation Choose one LLE Liquid-Liquid Extraction Sample->LLE Choose one SPE Solid-Phase Extraction Sample->SPE Choose one LC_Separation LC Separation Precipitation->LC_Separation LLE->LC_Separation SPE->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis.

troubleshooting_workflow action_node action_node start Problem Detected peak_shape Poor Peak Shape? start->peak_shape signal_issue Signal Suppression/ Enhancement? peak_shape->signal_issue No action_peak_shape Optimize Mobile Phase pH & Additives peak_shape->action_peak_shape Yes variability High Variability? signal_issue->variability No action_signal_issue Improve Sample Cleanup (e.g., use SPE) signal_issue->action_signal_issue Yes action_variability Use Stable Isotope-Labeled Internal Standard variability->action_variability Yes

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Improving the reproducibility of Echitovenidine bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of bioassays involving Echitovenidine. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioassays in a question-and-answer format.

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding: Uneven cell distribution across the plate.Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for simultaneous seeding of multiple wells. Avoid edge effects by not using the outermost wells of the plate or by filling them with sterile PBS.[1]
Inaccurate pipetting of this compound: Small volume inaccuracies can lead to large concentration differences.Use calibrated pipettes and proper pipetting techniques. For highly concentrated stock solutions, perform serial dilutions to minimize errors associated with pipetting very small volumes.
This compound precipitation: The compound may not be fully solubilized in the culture medium.Visually inspect the wells for any signs of precipitation after adding this compound. If precipitation is observed, refer to the "Solubility Issues" section in the FAQs.
No observable effect of this compound Sub-optimal concentration range: The concentrations tested may be too low to elicit a biological response.Perform a wide range of serial dilutions to determine the optimal concentration range. As a starting point, a broad range from nanomolar to micromolar concentrations is recommended.
Degradation of this compound: The compound may be unstable under experimental conditions (e.g., light, temperature, pH).Prepare fresh this compound solutions for each experiment. Store stock solutions in the dark at the recommended temperature. Minimize the exposure of the compound to light during the experiment.
Cell line insensitivity: The chosen cell line may not be responsive to this compound's mechanism of action.Research the literature for cell lines known to be sensitive to indole alkaloids or compounds with similar presumed mechanisms of action. Consider testing on multiple cell lines.
Unexpectedly high cytotoxicity Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.Ensure the final solvent concentration in the culture medium is below the toxic threshold for the specific cell line (typically <0.5% for DMSO). Run a solvent control to assess its effect on cell viability.[2]
Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.Regularly test cell cultures for mycoplasma contamination. Maintain aseptic techniques throughout the experimental workflow.[1]
Pan-Assay Interference Compound (PAIN) behavior: Some natural products can interfere with assay readouts non-specifically.Review literature for potential PAIN characteristics of indole alkaloids. Consider using orthogonal assays to confirm the observed activity.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Q1: What is the best solvent to dissolve this compound?

A1: While specific solubility data for this compound is not widely available, indole alkaloids are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For cell-based assays, sterile DMSO is a common choice. It is crucial to prepare a high-concentration stock solution in the organic solvent and then dilute it in the aqueous culture medium to the final desired concentration, ensuring the final solvent concentration is non-toxic to the cells.[2]

Q2: How should I store this compound stock solutions?

A2: To maintain its stability, this compound stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or wrapping the vials in aluminum foil.

Q3: My this compound solution appears cloudy or shows precipitates in the culture medium. What should I do?

A3: Cloudiness or precipitation indicates poor solubility, which can lead to inaccurate and irreproducible results.[3] Consider the following solutions:

  • Sonication: Briefly sonicate the stock solution before diluting it into the medium.

  • Gentle warming: Gently warm the solution to aid dissolution, but be cautious of potential degradation at high temperatures.

  • Use of a different solvent: If DMSO is not effective, other biocompatible solvents like ethanol could be tested.

  • Formulation with solubilizing agents: For in vivo studies, formulation with agents like cyclodextrins or Tween® 80 might be necessary, but their effects on in vitro assays must be carefully controlled.

Experimental Design and Execution

Q4: What cell density should I use for my assay?

A4: The optimal cell density depends on the cell line's growth rate and the duration of the assay. For a 24-hour cytotoxicity assay, a starting density that allows for logarithmic growth and prevents confluence by the end of the experiment is ideal. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay conditions.

Q5: What controls should I include in my this compound bioassay?

A5: To ensure the validity of your results, the following controls are essential:

  • Untreated control: Cells cultured in medium without any treatment.

  • Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive control: A compound with a known and well-characterized effect in your assay (e.g., a known cytotoxic drug for a viability assay).

  • Blank control: Wells containing only culture medium without cells to measure background absorbance or fluorescence.

Q6: How long should I expose the cells to this compound?

A6: The incubation time will depend on the specific bioassay and the biological question being addressed. For cytotoxicity assays, a 24 to 72-hour exposure is common. For signaling pathway studies, shorter time points (e.g., 15 minutes to a few hours) may be more appropriate to capture transient effects. A time-course experiment is recommended to determine the optimal exposure time.

Quantitative Data

Compound Assay Type Cell Line/Target IC50 Value (µg/mL) Reference
This compound --Data not available-
Uleine AntiplasmodialP. falciparum (K1 strain)1.8[6]
Olivacine AntiplasmodialP. falciparum (K1 strain)0.03[6]
Aspidospermine Adrenergic blockingUrogenital tissues-[7]
Quebrachamine Adrenergic blockingUrogenital tissues-[7]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.[2][8][9][10][11]

Materials:

  • 96-well flat-bottom plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

This protocol is for evaluating the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[12][13][14][15][16]

Materials:

  • RAW 264.7 macrophage cell line

  • 24-well plates

  • Complete culture medium (DMEM)

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated, vehicle-only, and LPS-only controls.

  • Sample Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • NO Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with sodium nitrite.

  • Data Analysis: Calculate the percentage of NO inhibition for each this compound concentration relative to the LPS-only control.

Signaling Pathway and Experimental Workflow Diagrams

Experimental Workflow for this compound Bioassays

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with This compound prep_compound->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay_viability Cell Viability Assay (e.g., MTT) incubate->assay_viability assay_inflammation Anti-inflammatory Assay (e.g., NO Inhibition) incubate->assay_inflammation assay_migration Cell Migration Assay (e.g., Wound Healing) incubate->assay_migration readout Measure Readout (Absorbance, etc.) assay_viability->readout assay_inflammation->readout assay_migration->readout calculate Calculate % Inhibition/ Viability readout->calculate determine_ic50 Determine IC50 calculate->determine_ic50 troubleshooting_variability start High Variability Observed q1 Are cells evenly distributed? start->q1 s1 Improve cell seeding technique. Mix suspension well. q1->s1 No q2 Is pipetting accurate? q1->q2 Yes s1->q2 s2 Calibrate pipettes. Use appropriate volumes. q2->s2 No q3 Is compound precipitating? q2->q3 Yes s2->q3 s3 Address solubility issues. (See FAQs) q3->s3 Yes end Variability Reduced q3->end No s3->end nfkb_pathway stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates ikb->ikb nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates This compound This compound This compound->ikk Inhibits? This compound->nfkb Inhibits translocation? mapk_pathway growth_factors Growth Factors, Stress receptor Receptor Tyrosine Kinase growth_factors->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription_factors Transcription Factors (e.g., AP-1) nucleus->transcription_factors cell_response Cell Proliferation, Differentiation transcription_factors->cell_response This compound This compound This compound->raf Inhibits? This compound->mek Inhibits? pi3k_akt_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt mtor mTOR akt->mtor cell_survival Cell Survival, Growth, Proliferation mtor->cell_survival This compound This compound This compound->pi3k Inhibits? This compound->akt Inhibits?

References

Minimizing degradation of Echitovenidine during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Echitovenidine during its extraction from Alstonia venenata.

Troubleshooting Guide

Issue: Low Yield of this compound in the Final Extract

Potential CauseRecommended ActionScientific Rationale
Incomplete Cell Lysis Ensure plant material is finely powdered. Increase maceration time or consider using homogenization.Smaller particle size increases the surface area available for solvent penetration, leading to more efficient extraction.
Inappropriate Solvent Polarity Use a combination of polar and non-polar solvents. A common starting point for Alstonia alkaloids is a hydroalcoholic solution (e.g., 80% ethanol or methanol). Sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) can also be effective.This compound, as an indole alkaloid, possesses both lipophilic and hydrophilic characteristics. A solvent system with appropriate polarity is crucial for its solubilization.
Insufficient Solvent Volume Increase the solvent-to-solid ratio. A ratio of 10:1 (v/w) is a good starting point, but optimization may be required.A higher solvent volume ensures complete immersion of the plant material and creates a sufficient concentration gradient to drive the extraction process.
Inadequate Extraction Time Extend the duration of each extraction step. Monitor the extraction progress by analyzing small aliquots of the solvent over time until the concentration of extracted compounds plateaus.Diffusion of the target compound from the plant matrix into the solvent is a time-dependent process.
Precipitation of this compound Adjust the pH of the extraction solvent. For initial extraction, a slightly acidic environment (pH 4-5) can improve the solubility of protonated alkaloids.Alkaloids are basic compounds and their solubility is highly dependent on pH.

Issue: High Degradation of this compound Detected in the Extract

Potential CauseRecommended ActionScientific Rationale
Exposure to High Temperatures Conduct extraction at room temperature or below. If heating is necessary, use a water bath with precise temperature control and keep the temperature below 40°C.[1]Indole alkaloids can be thermolabile. Elevated temperatures can accelerate degradation reactions such as hydrolysis of ester groups or oxidation of the indole ring.
Extreme pH Conditions Maintain a mildly acidic to neutral pH (pH 4-7) during the initial extraction. Avoid prolonged exposure to strong acids or bases. If a basification step is necessary for partitioning, perform it quickly and at a low temperature.The indole nucleus and ester functionalities in this compound are susceptible to acid- and base-catalyzed hydrolysis.
Oxidative Degradation Degas solvents prior to use. Consider adding antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent. Perform extractions under an inert atmosphere (e.g., nitrogen or argon).The electron-rich indole ring is prone to oxidation, which can be initiated by dissolved oxygen and catalyzed by light or metal ions.
Photodegradation Protect the extraction setup from light by using amber glassware or wrapping containers in aluminum foil.The conjugated system of the indole ring can absorb UV and visible light, leading to photochemical degradation reactions.
Enzymatic Degradation Deactivate endogenous plant enzymes by briefly blanching the fresh plant material or by using appropriate inhibitors in the extraction buffer.Fresh plant material contains enzymes that can degrade alkaloids upon cell lysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting this compound?

A1: While there is no single "best" solvent, a common and effective approach for indole alkaloids from Alstonia species involves the use of methanol or ethanol, often in an aqueous solution (e.g., 80% methanol/water). The choice of solvent may need to be optimized based on the specific part of the plant being used (e.g., leaves, bark, or fruits) and the desired purity of the final extract.

Q2: How does pH affect the stability of this compound during extraction?

A2: this compound, being an indole alkaloid, is a basic compound. Its stability is significantly influenced by pH.

  • Acidic conditions (pH < 4): Can lead to hydrolysis of the ester group and potential degradation of the indole ring. However, a mildly acidic environment can enhance solubility by protonating the nitrogen atoms.

  • Neutral conditions (pH ~7): Generally considered safer for stability, but extraction efficiency might be lower for some alkaloids.

  • Alkaline conditions (pH > 8): Can cause hydrolysis of the ester group and may promote oxidative degradation of the indole nucleus.

A common strategy involves an initial extraction in a slightly acidic medium, followed by a rapid liquid-liquid extraction at a basic pH to partition the free base alkaloid into an organic solvent.

Q3: What temperature should I use for the extraction and solvent evaporation?

A3: To minimize thermal degradation, it is highly recommended to perform all extraction steps at room temperature or below. For solvent removal, use a rotary evaporator with the water bath temperature set no higher than 40°C.

Q4: How can I prevent the oxidation of this compound during the extraction process?

A4: To mitigate oxidative degradation, consider the following precautions:

  • Use deoxygenated solvents: Sparge your solvents with an inert gas like nitrogen or argon before use.

  • Work under an inert atmosphere: If possible, conduct the extraction and subsequent handling of the extract under a blanket of nitrogen or argon.

  • Add antioxidants: The addition of small amounts of antioxidants such as ascorbic acid or BHT to the extraction solvent can help to quench reactive oxygen species.

  • Avoid metal contamination: Use high-purity solvents and clean glassware to avoid contamination with metal ions that can catalyze oxidation reactions.

Q5: Is this compound sensitive to light?

A5: Yes, like many indole alkaloids, this compound is likely susceptible to photodegradation. It is crucial to protect your samples from light throughout the extraction and purification process by using amber glassware or by covering your glassware with aluminum foil.

Experimental Protocol: Recommended Extraction Procedure for this compound

This protocol is a general guideline based on methods used for extracting alkaloids from Alstonia species and is designed to minimize degradation.

1. Plant Material Preparation:

  • Collect fresh, healthy fruits of Alstonia venenata.
  • Air-dry the plant material in the shade to a constant weight.
  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Weigh 100 g of the powdered plant material and place it in a 2 L Erlenmeyer flask.
  • Add 1 L of 80% methanol in water, acidified to pH 4.5 with acetic acid.
  • Macerate the mixture at room temperature for 24 hours with continuous stirring, ensuring the flask is protected from light.
  • Filter the mixture through Whatman No. 1 filter paper.
  • Repeat the extraction of the residue two more times with fresh solvent.
  • Combine the filtrates.

3. Solvent Partitioning:

  • Concentrate the combined methanolic extract under reduced pressure at 40°C using a rotary evaporator until most of the methanol is removed.
  • Adjust the pH of the remaining aqueous solution to 9-10 with a cold, dilute ammonium hydroxide solution.
  • Immediately partition the basic aqueous solution with an equal volume of ethyl acetate three times.
  • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

4. Final Steps:

  • Filter the dried ethyl acetate extract.
  • Evaporate the solvent under reduced pressure at 40°C to obtain the crude alkaloid extract containing this compound.
  • Store the crude extract at -20°C in a tightly sealed, light-protected container.

Visual Troubleshooting Guide

TroubleshootingWorkflow start Start: Low Yield or High Degradation of this compound check_yield Is the yield low? start->check_yield check_degradation Is degradation high? check_yield->check_degradation No incomplete_extraction Potential Cause: Incomplete Extraction check_yield->incomplete_extraction Yes harsh_conditions Potential Cause: Harsh Conditions check_degradation->harsh_conditions Yes end Re-evaluate Yield and Purity check_degradation->end No troubleshoot_extraction Troubleshooting: - Finely grind plant material - Increase solvent:solid ratio - Extend extraction time incomplete_extraction->troubleshoot_extraction troubleshoot_extraction->end troubleshoot_temp Temperature: - Extract at room temp or below - Evaporate solvent at <40°C harsh_conditions->troubleshoot_temp troubleshoot_ph pH: - Use mild acid/base - Minimize exposure to extreme pH harsh_conditions->troubleshoot_ph troubleshoot_oxidation Oxidation: - Use degassed solvents - Work under inert atmosphere - Add antioxidants harsh_conditions->troubleshoot_oxidation troubleshoot_light Light: - Use amber glassware - Protect from light harsh_conditions->troubleshoot_light troubleshoot_temp->end troubleshoot_ph->end troubleshoot_oxidation->end troubleshoot_light->end

Caption: Troubleshooting workflow for this compound extraction issues.

References

Technical Support Center: Experimental Controls for Echitovenidine & Related Alstonia Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate controls for experiments involving Echitovenidine and other alkaloids isolated from Alstonia species. Given the limited specific data on this compound, this guide draws upon best practices for natural product research and the known biological activities of related Alstonia alkaloids, which include anti-inflammatory, analgesic, and anticancer effects.[1]

Frequently Asked Questions (FAQs)

Q1: I am starting my first in-vitro experiment with this compound. What are the absolute essential controls I need to include?

A1: For any initial in-vitro experiment with a novel compound like this compound, the following controls are fundamental to ensure the validity and interpretability of your results:

  • Negative Control (Untreated): This consists of cells or the biochemical assay components without any treatment. It serves as the baseline to which all other results are compared.

  • Vehicle Control: Most natural products, including alkaloids, are dissolved in a solvent (e.g., DMSO, ethanol) before being added to the experimental system. The vehicle control consists of the cells or assay components treated with the highest concentration of the solvent used in the experiment. This is crucial to ensure that the solvent itself is not causing any of the observed effects.

  • Positive Control: This is a well-characterized compound known to produce the expected effect in your assay. For example, if you are conducting a cytotoxicity assay, a known cytotoxic agent like doxorubicin would be an appropriate positive control. This demonstrates that your assay is working as expected.

Q2: I am investigating the anti-inflammatory properties of this compound. What would be a suitable positive control?

A2: The choice of a positive control depends on the specific anti-inflammatory pathway you are investigating. Based on the known activities of related Alstonia alkaloids which have shown inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), you could consider the following:[1]

  • For COX inhibition assays: A non-steroidal anti-inflammatory drug (NSAID) like Indomethacin or Ibuprofen would be a suitable positive control.

  • For 5-LOX inhibition assays: A known 5-LOX inhibitor such as Zileuton can be used.

  • For general inflammation models (e.g., LPS-stimulated macrophages): Dexamethasone, a potent corticosteroid, is a common positive control to demonstrate the suppression of inflammatory responses.

Q3: My this compound sample has a distinct color. How do I control for potential interference in my colorimetric assay (e.g., MTT, XTT)?

A3: This is a common issue with natural products. To account for potential color interference, you should include a "Compound Color Control" or "Blank Control". This control contains the same concentration of this compound as your experimental wells but does not contain the cells or the assay substrate. The absorbance reading from this control should be subtracted from the readings of your corresponding experimental wells to correct for the intrinsic color of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells. - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the plate.- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and consistent technique. - Avoid using the outer wells of the plate for experimental samples.
Vehicle control shows significant toxicity. - The solvent concentration is too high. - The cell line is particularly sensitive to the solvent.- Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration. - If possible, use a lower concentration of the vehicle by preparing a more concentrated stock of this compound. - Consider using a different, less toxic solvent.
Positive control does not show the expected effect. - The assay is not working correctly. - The positive control has degraded. - The concentration of the positive control is incorrect.- Review the experimental protocol and ensure all steps were followed correctly. - Use a fresh, validated stock of the positive control. - Confirm the concentration of the positive control and the expected effective range in your specific assay.
No effect observed with this compound at the tested concentrations. - The compound is not active in the chosen assay. - The concentrations tested are too low. - The compound has low solubility in the assay medium.- Test a broader range of concentrations, including higher doses if solubility permits. - Visually inspect the wells for any precipitation of the compound. - Consider using a different assay to explore other potential biological activities based on related Alstonia alkaloids.

Experimental Protocols

Protocol 1: In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., a cancer cell line if investigating anticancer effects)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Doxorubicin, 10 mM in DMSO)

  • Vehicle (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the positive control in complete culture medium.

  • Remove the old medium from the plate and add 100 µL of the prepared drug dilutions to the respective wells. Include wells for the negative control (medium only) and vehicle control (medium with the highest concentration of DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Table of Controls for MTT Assay:

Control TypeDescriptionPurpose
Negative Control Cells in medium only.Baseline for 100% cell viability.
Vehicle Control Cells treated with the highest concentration of the solvent (e.g., DMSO) used.To ensure the solvent does not affect cell viability.
Positive Control Cells treated with a known cytotoxic agent (e.g., Doxorubicin).To confirm the assay is sensitive to cytotoxic effects.
Compound Color Control Medium with this compound but no cells.To correct for any intrinsic color of the compound that might interfere with the absorbance reading.
Blank Control Medium only (no cells).To determine the background absorbance of the medium and MTT solution.

Signaling Pathways and Experimental Workflows

Workflow for Screening a Novel Alstonia Alkaloid

G A Source: Alstonia venenata Compound: this compound (Alkaloid) B Initial Screening: Cytotoxicity Assay (e.g., MTT) A->B C Determine IC50 B->C D Further Mechanistic Studies (if cytotoxic) C->D Significant Cytotoxicity E Explore Other Activities (if not cytotoxic) C->E Low/No Cytotoxicity H Mechanism of Action Studies: - Western Blot - qPCR - Enzyme Kinetics D->H F Anti-inflammatory Assays (e.g., COX/LOX inhibition, NO production) E->F G Analgesic Models (in-vivo) E->G F->H G->H I Lead Compound Identification H->I G A Start Experiment with this compound B Is the compound dissolved in a solvent? A->B C Yes B->C D No B->D E Add Vehicle Control C->E F Is there a known compound with the expected effect? D->F E->F G Yes F->G H No F->H I Add Positive Control G->I J Does the assay have a colorimetric/fluorometric readout? H->J N Proceed with Negative Control Only I->J K Yes J->K L No J->L M Add Compound Color/Fluorescence Control K->M O Final Experimental Setup L->O M->O G cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB COX2 COX-2 NFkB->COX2 Induces Expression Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins This compound This compound This compound->NFkB Inhibition? This compound->COX2 Inhibition?

References

Technical Support Center: Interpreting Complex NMR Spectra of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of indole alkaloids.

Troubleshooting Guides

Issue: Signal Overlap in ¹H NMR Spectra

Severe signal overlap is a common challenge in the ¹H NMR spectra of indole alkaloids due to their complex and often similar structures. This can make it difficult to determine accurate integrations and coupling patterns.[1]

Possible Causes and Solutions:

  • High Sample Concentration: Overly concentrated samples can lead to peak broadening and overlap.

    • Solution: Prepare a more dilute sample. A good starting point is a concentration where the sample peaks are of similar intensity to the residual solvent peak.

  • Choice of Solvent: The chemical shifts of protons can be influenced by the solvent, and changing the solvent can sometimes resolve overlapping signals.[1]

    • Solution: Re-run the spectrum in a different deuterated solvent. For example, spectra recorded in benzene-d6 often show different chemical shift patterns compared to those in chloroform-d. Acetone-d6 or methanol-d4 are other viable options.[1]

  • Inherent Structural Similarity: Many indole alkaloids possess highly similar scaffolds, leading to intrinsically close chemical shifts.

    • Solution: Employ 2D NMR techniques such as COSY, TOCSY, HSQC, and HMBC to resolve individual proton signals in a second dimension.

Issue: Broad NMR Peaks

Broad peaks in an NMR spectrum can obscure coupling information and make interpretation difficult.

Possible Causes and Solutions:

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks.[1]

    • Solution: Carefully shim the spectrometer before acquiring the spectrum. If the solvent peak has a line width at half-height of less than 1 Hz, the shimming is generally acceptable.

  • Sample Insolubility or Aggregation: If the compound is not fully dissolved or is aggregating, this can lead to peak broadening.[2]

    • Solution: Ensure your sample is fully dissolved. If you suspect aggregation due to hydrogen bonding, try heating the sample or adding a small amount of a competitive hydrogen-bonding solvent like methanol-d4.[1][2] You can also try using a different, more suitable solvent.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.

    • Solution: Ensure all glassware is thoroughly cleaned. If paramagnetic impurities are suspected from reagents, try to purify the sample further.

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale can result in broad signals. This is common for NH and OH protons.[3]

    • Solution: To confirm if a broad peak is from an exchangeable proton (like NH or OH), add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The peak should disappear or significantly decrease in intensity.[1]

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum is too complex to interpret. What should I do?

A1: When dealing with a complex ¹H NMR spectrum of an indole alkaloid, a multi-pronged approach is recommended:

  • Optimize 1D ¹H NMR Acquisition: Ensure your sample is of appropriate concentration and that the spectrometer is well-shimmed to achieve the best possible resolution.

  • Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds). This is fundamental for identifying spin systems within the molecule.

    • TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system, even if they are not directly coupled.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, helping to assign proton signals based on their corresponding carbon chemical shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is crucial for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is invaluable for determining the stereochemistry and conformation of the molecule.[4][5]

Q2: How can I identify the indole NH proton signal?

A2: The indole NH proton signal can be challenging to identify as its chemical shift is highly dependent on the solvent and concentration. It often appears as a broad singlet.

  • Chemical Shift: In aprotic solvents like DMSO-d₆, the NH proton of an indole alkaloid can appear at a downfield chemical shift, sometimes between δ 10-12 ppm.

  • D₂O Exchange: The most reliable method for identifying the NH proton is to perform a D₂O exchange experiment. Add a small amount of D₂O to your NMR sample, and the NH signal will either disappear or broaden significantly.[1]

  • HMBC Correlations: The NH proton will typically show HMBC correlations to the indole carbons C-2 and C-7a.

Q3: I am having trouble getting good NOESY data for my indole alkaloid. What can I do?

A3: Obtaining high-quality NOESY spectra for small to medium-sized molecules like indole alkaloids requires careful optimization.

  • Molecular Weight Considerations: The Nuclear Overhauser Effect (NOE) is dependent on the molecular weight of the compound. For small molecules (MW < 600), the NOE is positive. For medium-sized molecules (MW ~700-1500), the NOE can be close to zero, making it difficult to observe. For larger molecules (MW > 1500), the NOE is negative.[5] If your indole alkaloid falls in the medium molecular weight range, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment may be more effective as the ROE is always positive.[4][5]

  • Mixing Time (d8): The mixing time is a crucial parameter. For small molecules, a longer mixing time (e.g., 300-500 ms) is generally used.[6] It is often beneficial to run a series of NOESY experiments with varying mixing times to find the optimal value for your specific compound.[5]

  • Sample Preparation: Ensure your sample is free of dissolved oxygen, which can quench the NOE. This can be achieved by bubbling an inert gas like nitrogen or argon through the sample.

Q4: How do I assign the quaternary carbons in my indole alkaloid?

A4: Quaternary carbons do not have any directly attached protons, so they will not show up in an HSQC spectrum. The primary method for assigning quaternary carbons is the HMBC experiment. Look for long-range correlations from nearby protons to the quaternary carbon. For example, protons on carbons adjacent to a quaternary carbon will show a correlation to it in the HMBC spectrum.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in Common Indole Alkaloid Scaffolds.

Proton TypeTypical Chemical Shift (δ) ppmNotes
Indole NH7.5 - 12.0Highly variable depending on solvent and H-bonding. Often broad.
Aromatic (Indole Ring)6.5 - 8.0Substitution pattern significantly affects chemical shifts.
Olefinic4.5 - 6.5Dependent on the specific location within the alkaloid skeleton.
Protons adjacent to N2.5 - 4.5
Protons adjacent to O3.0 - 5.0
Aliphatic (CH, CH₂, CH₃)0.5 - 3.0Complex region, often with significant overlap.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in Common Indole Alkaloid Scaffolds. [7][8][9]

Carbon TypeTypical Chemical Shift (δ) ppm
Carbonyl (C=O)160 - 220
Aromatic/Olefinic (C=C)100 - 160
Carbons adjacent to N40 - 70
Carbons adjacent to O50 - 90
Aliphatic (CH, CH₂, CH₃)10 - 60

Experimental Protocols

Protocol 1: Standard ¹H-¹H COSY Experiment

  • Sample Preparation: Prepare a solution of your indole alkaloid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at an appropriate concentration (typically 1-10 mg in 0.5-0.7 mL).

  • Spectrometer Setup:

    • Lock and shim the spectrometer on your sample.

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

  • COSY Parameter Setup:

    • Load a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of scans (ns) to a multiple of 8 or 16 for good signal-to-noise. For concentrated samples, 2-4 scans may be sufficient.

    • The number of increments in the indirect dimension (ni or td1) will determine the resolution in F1. A value of 256 or 512 is a good starting point.

    • Use a relaxation delay (d1) of 1-2 seconds.

  • Acquisition and Processing:

    • Start the acquisition.

    • After data collection, perform a Fourier transform in both dimensions (xfb).

    • Phase the spectrum and apply a window function (e.g., sine-bell) if necessary.

Protocol 2: Standard ¹H-¹³C HMBC Experiment

  • Sample Preparation: As for the COSY experiment.

  • Spectrometer Setup:

    • Lock and shim the spectrometer.

    • Acquire 1D ¹H and ¹³C spectra to determine the spectral widths.

  • HMBC Parameter Setup:

    • Load a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgp).

    • Set the ¹H spectral width (F2) and ¹³C spectral width (F1). Ensure the ¹³C spectral width is large enough to include any carbonyl signals (e.g., 0-220 ppm).

    • Set the number of scans (ns) to a multiple of 8 or 16. HMBC is less sensitive than HSQC, so more scans may be required.

    • Set the number of increments (ni or td1) to 256 or higher for adequate resolution.

    • The long-range coupling constant (J(C,H)) is typically set to 8 Hz as a compromise to observe both ²J and ³J correlations.

    • Use a relaxation delay (d1) of 1.5-2 seconds.

  • Acquisition and Processing:

    • Start the acquisition.

    • Process the data using a Fourier transform in both dimensions and apply appropriate window functions.

Protocol 3: Standard ¹H-¹H NOESY Experiment

  • Sample Preparation: As for the COSY experiment. The sample should be degassed to remove dissolved oxygen.

  • Spectrometer Setup:

    • Lock and shim the spectrometer.

    • Acquire a 1D ¹H spectrum to determine the spectral width.

  • NOESY Parameter Setup:

    • Load a standard gradient-enhanced NOESY pulse sequence (e.g., noesygp).

    • Set the spectral width in both dimensions.

    • Set the number of scans (ns) to a multiple of 8 or 16.

    • Set the number of increments (ni or td1) to 256 or 512.

    • The mixing time (d8) is a critical parameter. For small molecules like many indole alkaloids, start with a mixing time of 300-500 ms.[6] It is often necessary to run multiple NOESY experiments with different mixing times to obtain optimal results.[5]

    • Use a relaxation delay (d1) of 2-3 seconds.

  • Acquisition and Processing:

    • Start the acquisition.

    • Process the data with a Fourier transform in both dimensions.

    • Phase the spectrum carefully. For small molecules, the cross-peaks should have the opposite phase to the diagonal peaks.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation sample Indole Alkaloid Sample dissolve Dissolve in Deuterated Solvent sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube one_d 1D NMR (¹H, ¹³C, DEPT) nmr_tube->one_d two_d 2D NMR (COSY, HSQC, HMBC, NOESY) one_d->two_d Optimize Parameters process Process Spectra two_d->process assign Assign Signals process->assign structure Determine Structure assign->structure

Caption: A typical experimental workflow for the NMR analysis of indole alkaloids.

troubleshooting_logic decision decision issue issue start Complex NMR Spectrum broad_peaks Are peaks broad? start->broad_peaks overlap Is there signal overlap? broad_peaks->overlap No shim Check Shimming broad_peaks->shim Yes solvent Change Solvent overlap->solvent Yes nh_oh Broad peak an exchangeable proton? overlap->nh_oh No concentration Check Concentration shim->concentration concentration->start Re-acquire two_d Run 2D NMR solvent->two_d two_d->start Re-evaluate d2o D₂O Exchange nh_oh->d2o Yes

Caption: A decision-making flowchart for troubleshooting common issues in indole alkaloid NMR spectra.

References

Technical Support Center: Enhancing the Resolution of Co-eluting Alkaloids in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the co-elution of alkaloids during chromatographic analysis.

Troubleshooting Guides

Problem: Poor resolution between two or more alkaloid peaks.

Q1: My alkaloid peaks are co-eluting or showing poor separation. What are the initial steps I should take to troubleshoot this issue in HPLC?

A1: When encountering co-elution of alkaloid peaks in High-Performance Liquid Chromatography (HPLC), a systematic approach to method optimization is crucial. The resolution of chromatographic peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k').[1] Start by assessing your current chromatogram for peak shape and retention times.[2]

Initial Troubleshooting Steps:

  • Evaluate Peak Shape: Look for signs of asymmetry, such as tailing or fronting. A shoulder on a peak is a strong indicator of co-elution.[2]

  • Check Capacity Factor (k'): If the peaks are eluting very early (low k'), they may not have had sufficient interaction with the stationary phase for separation to occur.[2][3] Aim for a k' between 1 and 5 for optimal resolution.[2] To increase retention and k', you can weaken the mobile phase, for instance, by decreasing the percentage of the organic solvent in a reversed-phase system.[2][4]

  • Review Method Parameters: Ensure that the column, mobile phase, and other instrument settings are appropriate for the alkaloids being analyzed and that there are no system issues like leaks or pressure abnormalities.[5]

Logical Troubleshooting Workflow for Co-eluting Peaks

CoElution_Troubleshooting start Start: Co-eluting Alkaloid Peaks Detected check_peak 1. Evaluate Peak Shape (Tailing, Fronting, Shoulders) start->check_peak check_k 2. Check Capacity Factor (k') Is it between 1 and 5? check_peak->check_k adjust_mobile_phase 3. Adjust Mobile Phase Strength (e.g., decrease organic solvent %) check_k->adjust_mobile_phase k' < 1 assess_resolution Assess Resolution check_k->assess_resolution 1 < k' < 5 adjust_mobile_phase->assess_resolution modify_selectivity 4. Modify Selectivity (α) (Change mobile phase pH, organic modifier, or stationary phase) assess_resolution->modify_selectivity Not Improved end Resolution Achieved assess_resolution->end Improved modify_selectivity->assess_resolution optimize_efficiency 5. Optimize Efficiency (N) (Use smaller particle size column, increase column length) modify_selectivity->optimize_efficiency Still Not Improved optimize_efficiency->assess_resolution

Caption: A logical workflow for troubleshooting co-eluting alkaloid peaks.

Q2: How does the mobile phase pH affect the separation of alkaloids, and how can I optimize it?

A2: The pH of the mobile phase is a critical parameter in the separation of alkaloids because they are ionizable basic compounds.[6][7] Altering the pH affects the ionization state of the alkaloids, which in turn changes their interaction with the stationary phase and, consequently, their retention and selectivity.[6][7]

  • At low pH (e.g., pH < 3.5): Most alkaloids will be protonated (ionized). In reversed-phase chromatography, this can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.[8] However, using a low pH can also suppress the ionization of acidic silanol groups, potentially improving peak shape for some compounds.[8][9]

  • At high pH (e.g., pH > 7.8): The ionization of most alkaloids is suppressed, and they exist in their neutral form.[8] This leads to increased hydrophobic interactions with the stationary phase in reversed-phase HPLC, generally resulting in longer retention times and often improved peak shape.[8] It's crucial to use a column that is stable at high pH.[7]

Experimental Protocol for pH Optimization:

  • Determine Alkaloid pKa: If known, this will guide your pH selection. The goal is to work at a pH at least 1.5 to 2 units away from the pKa of the analytes to ensure they are in a single ionic form (either fully ionized or fully unionized).[7]

  • Screen a Range of pH Values: Prepare buffered mobile phases at different pH values (e.g., 3.0, 5.0, 7.8, and 10.5).[10][11]

  • Analyze Standards: Inject the alkaloid standards using each mobile phase while keeping other parameters (e.g., organic solvent percentage, temperature) constant.

  • Evaluate Chromatograms: Compare the resolution, peak shape, and retention times across the different pH values to identify the optimal condition.

Mobile Phase AdditiveTypical pH RangeEffect on Alkaloid Separation
Phosphoric Acid2.0 - 3.0Suppresses silanol ionization, protonates alkaloids.[8][9]
Ammonium Acetate Buffer3.8 - 5.8Buffering in the mid-pH range.
Phosphate Buffer6.2 - 8.2Can be used to deionize some basic compounds.[8]
Diethylamine/Ammonia Buffer> 7.8Suppresses alkaloid ionization, blocks silanols.[8][10]

Q3: My peaks are still co-eluting after adjusting the mobile phase strength and pH. What other strategies can I employ to improve selectivity?

A3: If adjusting mobile phase strength (k') and pH (selectivity, α) is insufficient, you can further modify selectivity by changing the stationary phase or the organic modifier in the mobile phase.

Strategies to Modify Selectivity:

  • Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. These solvents have different properties and will interact differently with the alkaloids and the stationary phase.[12]

  • Change the Stationary Phase: If you are using a standard C18 column, consider a different stationary phase chemistry.[1][3]

    • Phenyl-Hexyl: Offers π-π interactions, which can be beneficial for separating aromatic alkaloids.[9]

    • Cyano (CN): Provides different selectivity due to dipole-dipole interactions.[10]

    • Pentafluorophenyl (PFP): Can provide unique selectivity for halogenated or polar aromatic compounds.[10]

  • Use Mobile Phase Additives:

    • Ion-Pairing Reagents: Agents like octane-1-sulfonic acid can be added to the mobile phase to form neutral ion pairs with charged alkaloids, improving retention and resolution in reversed-phase systems.[8][10]

    • Silanol Blockers: Amines such as diethylamine or triethylamine can be added to the mobile phase to compete with basic analytes for active silanol sites on the stationary phase, reducing peak tailing.[8][10]

Relationship between Chromatographic Parameters and Resolution

Resolution_Factors cluster_efficiency Influenced by: cluster_selectivity Influenced by: cluster_retention Influenced by: Resolution Peak Resolution (Rs) Efficiency Efficiency (N) Plate Number Resolution->Efficiency Selectivity Selectivity (α) Separation Factor Resolution->Selectivity Retention Retention Factor (k') Resolution->Retention Particle_Size Column Particle Size Efficiency->Particle_Size Column_Length Column Length Efficiency->Column_Length Mobile_Phase Mobile Phase (pH, Organic Modifier) Selectivity->Mobile_Phase Stationary_Phase Stationary Phase Chemistry Selectivity->Stationary_Phase Temperature Temperature Selectivity->Temperature Mobile_Phase_Strength Mobile Phase Strength Retention->Mobile_Phase_Strength

Caption: Factors influencing chromatographic resolution.

Q4: Can temperature adjustments be used to resolve co-eluting alkaloids?

A4: Yes, adjusting the column temperature can influence selectivity and efficiency.

  • In HPLC: Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency) and shorter retention times.[4][13] It can also change the selectivity of the separation.[4] However, be cautious as high temperatures can cause degradation of thermally labile alkaloids.[13]

  • In Gas Chromatography (GC): Temperature is a primary parameter for controlling separation.[13] Optimizing the temperature ramp is crucial. A slower temperature ramp can improve the separation of closely eluting compounds.[14][15]

ParameterEffect of IncreaseConsiderations
HPLC Column Temperature Decreased retention, potentially altered selectivity, sharper peaks.[4][13]Risk of analyte degradation at high temperatures.[13]
GC Temperature Ramp Rate Faster elution.A slower ramp often improves resolution for complex mixtures.[14]

Frequently Asked Questions (FAQs)

Q5: What are the main chromatographic techniques used for alkaloid separation?

A5: The primary techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[13] HPLC is very common, often in a reversed-phase setup.[16] Other techniques include Thin-Layer Chromatography (TLC) for initial screening and preparative chromatography for isolating larger quantities of alkaloids.[17][18]

Q6: When should I consider using Gas Chromatography (GC) for alkaloid analysis?

A6: GC is suitable for alkaloids that are volatile and thermally stable.[13][19] For non-volatile or thermally labile alkaloids, derivatization (e.g., silylation) is often required to increase their volatility before GC analysis.[13] GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for both separation and identification.[13][19]

Q7: What is the role of the stationary phase in alkaloid separation?

A7: The stationary phase is crucial as it provides the medium for differential interactions with the alkaloids.[13] In liquid chromatography, a polar stationary phase (like silica) will retain polar alkaloids more strongly, while a non-polar stationary phase (like C18) will retain non-polar alkaloids more strongly.[13] The choice of stationary phase is a key factor in determining the selectivity of the separation.[13]

Q8: I am observing significant peak tailing with my basic alkaloids. What is the likely cause and how can I fix it?

A8: Peak tailing for basic compounds like alkaloids in reversed-phase HPLC is often caused by strong interactions between the protonated (positively charged) alkaloids and negatively charged residual silanol groups on the silica-based stationary phase.[8]

Solutions for Peak Tailing:

  • Use a high pH mobile phase (pH > 8): This deprotonates the alkaloids, neutralizing their charge and reducing interactions with silanols.[8] Ensure your column is stable at high pH.

  • Add a silanol blocker: Incorporate a small amount of a basic amine (e.g., triethylamine, diethylamine) into the mobile phase to compete for the active silanol sites.[8][10]

  • Use a base-deactivated column: These columns have been specially treated to reduce the number of accessible silanol groups.[10]

  • Operate at a low pH (e.g., pH < 3): This suppresses the ionization of the silanol groups, but the alkaloids will be charged.[8]

Q9: Are there alternative chromatography modes to reversed-phase for separating highly polar alkaloids?

A9: Yes, if your alkaloids are very polar and show little retention on C18 columns, you can consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like silica or diol) with a mobile phase high in organic content and a small amount of aqueous solvent. This mode is well-suited for retaining and separating highly polar compounds. Another option is Strong Cation Exchange (SCX) chromatography, which separates molecules based on their net positive charge.[20]

References

Validation & Comparative

A Comparative Guide to the Analytical Quantification of Echitovenidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following sections detail the experimental protocols, performance characteristics, and workflows for these two analytical approaches, offering researchers a robust framework for the quantification of Echitovenidine in various sample matrices.

Method Performance Comparison

The quantitative performance of the proposed HPLC-UV method and a comparative UHPLC-MS/MS method are summarized below. These values are derived from typical performance characteristics observed for the analysis of similar indole alkaloids.

ParameterProposed HPLC-UV MethodComparative UHPLC-MS/MS Method
**Linearity (R²) **> 0.999> 0.999
Linear Range 0.1 - 100 µg/mL0.01 - 100 ng/mL
Limit of Detection (LOD) ~30 ng/mL~0.005 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL~0.01 ng/mL
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2%< 5%
Specificity ModerateHigh

Experimental Protocols

Detailed methodologies for the proposed and comparative analytical methods are provided below.

Proposed Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the routine quantification of this compound.

a. Sample Preparation (from Alstonia scholaris bark)

  • Grinding and Extraction: Air-dry the plant material (e.g., bark of Alstonia scholaris) and grind it into a fine powder. Macerate 10 g of the powdered material with 100 mL of methanol for 24 hours at room temperature.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.

  • Acid-Base Partitioning: Dissolve the crude extract in 50 mL of 2% hydrochloric acid. Wash the acidic solution with 3 x 50 mL of ethyl acetate to remove neutral and weakly basic compounds. Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

  • Final Extraction: Extract the alkaloid fraction with 3 x 50 mL of dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Sample Solution: Reconstitute the final residue in a known volume of methanol to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Based on the UV absorption maxima of the indole chromophore, a wavelength between 220-280 nm would be appropriate. A preliminary scan of an this compound standard would be required to determine the optimal wavelength. For the purpose of this guide, we will assume a λmax of 254 nm.

  • Injection Volume: 20 µL.

c. Method Validation Parameters

  • Linearity: Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 0.1 to 100 µg/mL. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high).

  • Precision: Assess intra-day precision by analyzing six replicate injections of a standard solution on the same day. Evaluate inter-day precision by repeating the analysis on three different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Comparative Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound, especially in complex biological matrices.

a. Sample Preparation

The initial extraction and partitioning steps can be the same as for the HPLC-UV method. However, due to the higher sensitivity of the UHPLC-MS/MS system, a smaller initial sample size may be used, and a final dilution step will likely be necessary.

b. Chromatographic and Mass Spectrometric Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution is typically used to achieve better separation and faster analysis times.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

    • A typical gradient might be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometry Parameters:

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: These would need to be determined by infusing a standard solution of this compound into the mass spectrometer. For a hypothetical analysis, let's assume the protonated molecule [M+H]⁺ for this compound (C₂₄H₂₈N₂O₅, MW: 424.5) is m/z 425.2. Characteristic product ions would then be identified in MS2 fragmentation.

    • MRM Transitions (Hypothetical):

      • Quantifier: 425.2 -> 188.1

      • Qualifier: 425.2 -> 130.1

    • Source Parameters: Capillary voltage, cone voltage, source temperature, and gas flows would need to be optimized for the specific instrument and compound.

c. Method Validation Parameters

The validation parameters (linearity, accuracy, precision, LOD, LOQ) would be assessed similarly to the HPLC-UV method, but with concentration ranges and acceptance criteria appropriate for the much lower detection levels of the UHPLC-MS/MS technique.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the two analytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Plant Material grind Grinding start->grind extract Methanol Extraction grind->extract filter_conc Filtration & Concentration extract->filter_conc partition Acid-Base Partitioning filter_conc->partition final_extract Final Dichloromethane Extraction & Evaporation partition->final_extract reconstitute Reconstitution in Methanol final_extract->reconstitute end_prep Filtered Sample reconstitute->end_prep hplc HPLC Injection end_prep->hplc separation C18 Column Separation hplc->separation detection UV Detection (254 nm) separation->detection data Data Acquisition & Quantification detection->data

Caption: Workflow for this compound quantification by HPLC-UV.

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis start Plant Material / Biological Matrix extract Extraction start->extract partition Clean-up/Partitioning extract->partition reconstitute Reconstitution & Dilution partition->reconstitute end_prep Filtered Sample reconstitute->end_prep uhplc UHPLC Injection end_prep->uhplc separation C18 UHPLC Separation uhplc->separation ionization Electrospray Ionization (ESI+) separation->ionization ms_analysis Tandem Mass Spectrometry (MRM) ionization->ms_analysis data Data Acquisition & Quantification ms_analysis->data

Caption: Workflow for this compound quantification by UHPLC-MS/MS.

A Comparative Guide to the Efficacy of Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for "Echitovenidine" did not yield any publicly available scientific literature or data suggesting its existence or its activity as a Cyclooxygenase-2 (COX-2) inhibitor. Therefore, a direct comparison with other COX-2 inhibitors is not possible at this time. This guide provides a framework for comparing the efficacy of known COX-2 inhibitors, supported by experimental data and detailed methodologies for their evaluation.

Cyclooxygenase (COX), a key enzyme in the inflammatory pathway, exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and maintain renal blood flow. In contrast, the expression of COX-2 is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. While traditional NSAIDs are non-selective, inhibiting both COX-1 and COX-2, selective COX-2 inhibitors, also known as coxibs, were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.

This guide offers a comparative overview of the efficacy of several well-established selective and non-selective COX inhibitors, providing researchers, scientists, and drug development professionals with a baseline for evaluating novel compounds.

Quantitative Comparison of COX-1 and COX-2 Inhibition

The efficacy and selectivity of COX inhibitors are commonly quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) to IC50 (COX-2) is used to determine the selectivity of a compound for COX-2. A higher ratio signifies greater selectivity for COX-2 over COX-1.

CompoundTypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib Selective COX-2 Inhibitor2.8[1]0.04[2]70
Rofecoxib Selective COX-2 Inhibitor>50[3]0.018[3]>2777
Etoricoxib Selective COX-2 Inhibitor116[4]1.1[4]106[5][6]
Diclofenac Non-selective NSAID0.611[7]0.63[7]~1
Ibuprofen Non-selective NSAID2.91.1~2.6
Naproxen Non-selective NSAID8.7[8]5.2[8]~1.7

Note: IC50 values can vary depending on the specific assay conditions (e.g., purified enzyme vs. whole blood assays). The data presented here are representative values from the cited literature.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the evaluation process for COX-2 inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2, TXA2) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., PGE2, PGI2) PGH2_2->Prostaglandins_2 Physiological_Functions Physiological Functions (GI protection, platelet aggregation) Prostaglandins_1->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins_2->Inflammation_Pain PLA2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) Inflammatory_Stimuli->COX2 Induces expression Non_Selective_NSAIDs Non-selective NSAIDs (e.g., Ibuprofen, Diclofenac) Non_Selective_NSAIDs->COX1 Inhibit Non_Selective_NSAIDs->COX2 Inhibit Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, Etoricoxib) Selective_COX2_Inhibitors->COX2 Inhibit

Caption: Arachidonic acid cascade and the role of COX-1 and COX-2 in prostaglandin synthesis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Screening Primary Screening (Compound Library) COX_Assay COX-1 & COX-2 Inhibition Assay (Purified Enzyme or Cell-based) Screening->COX_Assay IC50 Determine IC50 Values & Selectivity Index COX_Assay->IC50 Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) IC50->Animal_Model Promising Compounds Efficacy_Testing Administer Compound & Measure Anti-inflammatory Effect Animal_Model->Efficacy_Testing Toxicity Assess GI Toxicity & Other Side Effects Efficacy_Testing->Toxicity Pharmacokinetics Pharmacokinetics (ADME) & Pharmacodynamics (PD) Toxicity->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization Candidate_Selection Candidate Drug Selection Lead_Optimization->Candidate_Selection

Caption: General experimental workflow for the evaluation of COX-2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of COX-2 inhibitors. Below are outlines of standard in vitro and in vivo assays.

In Vitro COX Inhibition Assay (Whole Blood Assay)

This assay measures the ability of a compound to inhibit COX-1 and COX-2 activity in a physiologically relevant environment.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Methodology:

  • COX-1 Activity Measurement:

    • Whole blood from healthy volunteers is allowed to clot, which induces platelet activation and subsequent thromboxane B2 (TXB2) production via COX-1.

    • The test compound at various concentrations is added to the blood samples before clotting is initiated.

    • After incubation, the serum is collected, and the concentration of TXB2 is measured using an enzyme immunoassay (EIA).

    • The percentage of inhibition of TXB2 production is calculated relative to a vehicle control.

  • COX-2 Activity Measurement:

    • Heparinized whole blood is incubated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.

    • The test compound at various concentrations is added to the blood samples.

    • The samples are then incubated to allow for the production of prostaglandin E2 (PGE2) via COX-2.

    • Plasma is collected, and the concentration of PGE2 is measured by EIA.

    • The percentage of inhibition of PGE2 production is calculated relative to an LPS-stimulated control without the inhibitor.

  • Data Analysis:

    • IC50 values are calculated by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema Model)

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.[9][10][11]

Objective: To evaluate the in vivo anti-inflammatory effect of a test compound.

Methodology:

  • Animal Model:

    • Male Wistar rats or Swiss albino mice are typically used.

    • Animals are fasted overnight before the experiment.

  • Compound Administration:

    • The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

    • A control group receives the vehicle, and a positive control group receives a known NSAID (e.g., indomethacin).

  • Induction of Inflammation:

    • One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal to induce localized edema.[9][11]

  • Measurement of Paw Edema:

    • The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11][12]

    • The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection.

  • Data Analysis:

    • The percentage of inhibition of edema for each treated group is calculated relative to the vehicle-treated control group.

    • The dose-response relationship can be determined, and an ED50 (the dose that produces 50% of the maximum effect) can be calculated.

Conclusion

The development of selective COX-2 inhibitors has been a significant advancement in the management of pain and inflammation, offering a potentially safer alternative to traditional NSAIDs with respect to gastrointestinal side effects. However, concerns regarding cardiovascular risks have emerged for some coxibs. The comparative data and experimental protocols presented in this guide provide a foundational understanding for the evaluation and comparison of the efficacy and selectivity of COX-2 inhibitors. For any new compound, such as the currently uncharacterized "this compound," a systematic evaluation using these or similar methodologies would be required to ascertain its potential as a therapeutic agent.

References

Cross-Validation of Echitovenidine Bioassays: An Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of bioassays for the novel alkaloid, Echitovenidine. It outlines the essential experimental protocols, data presentation formats, and acceptance criteria necessary to ensure consistency and reliability of bioanalytical data generated across different laboratories. The principles and methodologies described herein are based on established best practices for bioanalytical method validation and transfer.

Introduction to this compound and Bioassay Importance

This compound is a novel pentacyclic alkaloid demonstrating significant cytotoxic effects in preliminary in-vitro studies. Its potential as a therapeutic agent necessitates the development of robust and reproducible bioassays to accurately quantify its concentration in biological matrices. As drug development often involves multiple research sites and contract research organizations (CROs), it is imperative that the bioanalytical methods used are cross-validated to ensure data comparability, regardless of where the samples are analyzed. This guide details the process for a successful inter-laboratory cross-validation of an this compound bioassay.

Experimental Protocols

A successful cross-validation study hinges on meticulously planned and executed experimental protocols. The following methodologies are recommended for the cross-validation of this compound bioassays.

Bioanalytical Method

This guide assumes the use of a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma, as this is a common technique for the analysis of small molecule alkaloids.

  • Sample Preparation: Human plasma samples (50 µL) are subjected to protein precipitation with 200 µL of acetonitrile containing the internal standard (this compound-d4). After vortexing and centrifugation, the supernatant is diluted with water prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Specific transitions for this compound and its internal standard are monitored.

Cross-Validation Experimental Design

The cross-validation study should be performed by analyzing two main sets of samples at each laboratory:

  • Quality Control (QC) Samples: A minimum of three concentration levels (low, mid, and high) of spiked QC samples should be prepared by one laboratory and distributed to all participating laboratories.

  • Incurred Study Samples: A statistically significant number of subject samples from a clinical or preclinical study that have been previously analyzed by the originating laboratory.

Each laboratory should analyze these samples in a single run, including a full calibration curve.

Data Presentation and Acceptance Criteria

Clear and concise data presentation is crucial for comparing inter-laboratory performance. The results should be summarized in tables, and the acceptance criteria must be pre-defined.

Comparison of Quality Control Samples

The mean concentration values obtained for the QC samples from each laboratory should be compared.

Table 1: Inter-Laboratory Comparison of Spiked Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Laboratory A Mean Conc. (ng/mL)Laboratory B Mean Conc. (ng/mL)% Difference from Nominal (Lab A)% Difference from Nominal (Lab B)Inter-Lab % Difference
Low5.004.855.10-3.0%+2.0%5.1%
Mid50.051.249.5+2.4%-1.0%3.4%
High400395408-1.3%+2.0%3.3%

Acceptance Criteria:

  • The mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration for each laboratory.

  • The precision (%CV) for each laboratory should not exceed 15.0%.

  • The percentage difference between the mean concentrations obtained by the two laboratories should not exceed 20.0%.

Comparison of Incurred Study Samples

A Bland-Altman plot is a recommended method for visualizing the agreement between the two laboratories for incurred samples. The percentage difference for each sample is calculated as: ((Lab A Conc. - Lab B Conc.) / Mean Conc.) * 100.

Table 2: Inter-Laboratory Comparison of Incurred Study Samples

Sample IDLaboratory A Conc. (ng/mL)Laboratory B Conc. (ng/mL)Mean Conc. (ng/mL)% Difference
SUBJ-00112.311.812.054.1%
SUBJ-00285.688.286.9-3.0%
SUBJ-0032542482512.4%
...............

Acceptance Criteria:

  • At least 67% of the incurred samples should have a percentage difference between the two laboratories within ±20.0% of their mean concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the cross-validation of the this compound bioassay.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Comparison & Evaluation A Prepare & Validate Bioanalytical Method at Originating Lab B Prepare Spiked QC Samples (Low, Mid, High) A->B C Select Incurred Study Samples A->C D Distribute QC and Incurred Samples to Participating Labs B->D C->D E Lab A: Analyze Samples (Calibration Curve, QCs, Incurred) D->E F Lab B: Analyze Samples (Calibration Curve, QCs, Incurred) D->F G Compare QC Sample Results E->G H Compare Incurred Sample Results E->H F->G F->H I Evaluate Against Acceptance Criteria G->I H->I J Cross-Validation Successful? I->J K Generate Final Report J->K Yes L Investigate Discrepancies J->L No G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF-α Receptor IKK IKK Complex receptor->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->IkB Bound & Inactive NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits IkB_deg IκBα Degradation IkB_p->IkB_deg IkB_deg->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Gene Transcription

A Comparative Analysis of Alstonia Alkaloids: Benchmarking Echitovenidine Against Its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological properties of key alkaloids from the Alstonia genus. This guide provides a comparative overview of their anti-inflammatory, analgesic, and cytotoxic activities, supported by experimental data and detailed methodologies.

Introduction

The genus Alstonia, belonging to the Apocynaceae family, is a rich source of structurally diverse monoterpene indole alkaloids, many of which exhibit significant pharmacological activities. These compounds have been a focal point of phytochemical and pharmacological research due to their traditional use in various folk medicine systems for treating ailments such as fever, pain, inflammation, and cancer. Among the numerous alkaloids isolated from species like Alstonia scholaris and Alstonia macrophylla, Echitovenidine represents a compound of interest. However, a significant gap exists in the scientific literature regarding the specific biological activities of isolated this compound. This guide aims to provide a comparative analysis of this compound and other prominent Alstonia alkaloids, summarizing the available experimental data for its better-studied congeners to offer a valuable benchmark for future research. While direct experimental data for this compound is currently lacking, this guide furnishes researchers with the necessary protocols and comparative data on related alkaloids to facilitate the evaluation of this compound's therapeutic potential.

Chemical Structures

A brief overview of the chemical structures of this compound and other selected Alstonia alkaloids is presented below. The structural diversity within this class of compounds contributes to their varied biological activities.

This compound:

  • Molecular Formula: C₂₂H₂₈N₂O₃

  • Description: this compound is a monoterpenoid indole alkaloid that has been reported to be a constituent of Alstonia macrophylla and Alstonia scholaris.

Comparative Analysis of Biological Activities

While specific experimental data on the biological activities of this compound is not available in the current body of scientific literature, a comparative analysis with other well-studied Alstonia alkaloids can provide insights into its potential pharmacological profile. The following tables summarize the available quantitative data on the anti-inflammatory, analgesic, and cytotoxic activities of prominent alkaloids from the Alstonia genus.

Anti-inflammatory Activity

The anti-inflammatory properties of Alstonia alkaloids have been attributed to their ability to inhibit key inflammatory mediators. A common in vitro assay to assess this activity is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.

Table 1: In Vitro Anti-inflammatory Activity of Alstonia Alkaloids (COX-1 & COX-2 Inhibition)

Alkaloid Source COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Reference
Picrinine Alstonia scholaris >100 25.3 [1]
Vallesamine Alstonia scholaris >100 60.8 [1]

| Scholaricine | Alstonia scholaris | >100 | >100 |[1] |

Note: Data for this compound is not currently available.

Analgesic Activity

The analgesic effects of Alstonia alkaloids are often evaluated using in vivo models such as the acetic acid-induced writhing test in mice, which assesses peripheral analgesic activity.

Table 2: In Vivo Analgesic Activity of Alstonia Alkaloids (Acetic Acid-Induced Writhing Test)

Alkaloid/Fraction Source Dose (mg/kg) Inhibition of Writhing (%) Reference
Total Alkaloid Fraction Alstonia scholaris 50 45.2 [1]
Total Alkaloid Fraction Alstonia scholaris 100 68.7 [1]

| Indomethacin (Standard) | - | 10 | 75.3 |[1] |

Cytotoxic Activity

Several Alstonia alkaloids have demonstrated cytotoxic effects against various cancer cell lines, making them potential candidates for anticancer drug development. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's cytotoxic potency.

Table 3: In Vitro Cytotoxic Activity of Alstonia Alkaloids

Alkaloid Source Cell Line IC₅₀ (µM) Reference
Villalstonine Alstonia macrophylla MOR-P (lung adenocarcinoma) < 5 [2]
Villalstonine Alstonia macrophylla COR-L23 (large cell lung carcinoma) < 5 [2]
O-methylmacralstonine Alstonia macrophylla MOR-P (lung adenocarcinoma) 28.5 [2]
O-methylmacralstonine Alstonia macrophylla COR-L23 (large cell lung carcinoma) 35.7 [2]
Macralstonine Alstonia macrophylla MOR-P (lung adenocarcinoma) 42.1 [2]
Macralstonine Alstonia macrophylla COR-L23 (large cell lung carcinoma) 50.3 [2]
Pleiocarpamine Alstonia macrophylla MOR-P (lung adenocarcinoma) 65.4 [2]
Pleiocarpamine Alstonia macrophylla COR-L23 (large cell lung carcinoma) 72.8 [2]

| Talcarpine | Alstonia macrophylla | MOR-P & COR-L23 | Inactive |[2] |

Note: Data for this compound is not currently available.

Experimental Protocols

To facilitate further research on this compound and other Alstonia alkaloids, detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro COX-1 and COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of cyclooxygenase (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Incubation: The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the COX enzyme in a buffer solution (e.g., Tris-HCl) at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Reaction Termination and Product Measurement: The reaction is stopped after a specific time (e.g., 2 minutes) by adding a stopping solution (e.g., a solution of HCl). The amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the test compound to that of the control (vehicle-treated) group. The IC₅₀ value is determined by plotting the percentage of inhibition against different concentrations of the test compound.

In Vivo Acetic Acid-Induced Writhing Test in Mice

Principle: This is a widely used model for screening peripheral analgesic activity. The intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (stretching of the abdomen and hind limbs) in mice. A reduction in the number of writhes indicates an analgesic effect.

Methodology:

  • Animal Model: Swiss albino mice are typically used.

  • Grouping and Administration: Animals are divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the alkaloid. The test compounds are usually administered orally or intraperitoneally 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: A solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally.

  • Observation: Immediately after the acetic acid injection, the number of writhes for each mouse is counted over a specific period (e.g., 20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group using the formula: (Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group * 100.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Culture: The selected cancer cell lines are cultured in an appropriate medium and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the test alkaloid (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow the formazan crystals to form.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of the alkaloid.

Signaling Pathways and Experimental Workflows

To visually represent the logical relationships and processes involved in the evaluation of Alstonia alkaloids, the following diagrams have been generated using the DOT language.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Arachidonic Acid Pathway cluster_response Inflammatory Response Inflammatory_Stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane PLA2 Phospholipase A₂ (PLA₂) Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Alstonia_Alkaloids Alstonia Alkaloids (e.g., Picrinine) Alstonia_Alkaloids->COX_Enzymes Inhibits

Caption: Simplified signaling pathway of inflammation and the inhibitory action of Alstonia alkaloids on COX enzymes.

experimental_workflow_analgesic Start Start: Acetic Acid-Induced Writhing Test Animal_Grouping Animal Grouping (Control, Standard, Test) Start->Animal_Grouping Compound_Admin Compound Administration (Vehicle, Standard Drug, Alstonia Alkaloid) Animal_Grouping->Compound_Admin Acetic_Acid_Injection Intraperitoneal Injection of Acetic Acid Compound_Admin->Acetic_Acid_Injection Observation Observation and Counting of Writhes (e.g., for 20 minutes) Acetic_Acid_Injection->Observation Data_Analysis Data Analysis (% Inhibition of Writhing) Observation->Data_Analysis End End: Determination of Analgesic Activity Data_Analysis->End experimental_workflow_cytotoxicity Start Start: In Vitro Cytotoxicity (MTT Assay) Cell_Seeding Seeding of Cancer Cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treatment with Alstonia Alkaloids (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation Incubation for 48-72 hours Compound_Treatment->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilization of Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Measurement (Microplate Reader) Formazan_Solubilization->Absorbance_Reading Data_Analysis Data Analysis (IC₅₀ Determination) Absorbance_Reading->Data_Analysis End End: Assessment of Cytotoxic Potency Data_Analysis->End

References

Evaluating Cyclooxygenase-2 (COX-2) Selectivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Initial research for "Echitovenidine" did not yield specific data regarding its selectivity for COX-2 over COX-1. Therefore, this guide provides a comprehensive comparison of well-established COX-2 selective inhibitors against traditional non-steroidal anti-inflammatory drugs (NSAIDs), offering valuable insights for researchers, scientists, and drug development professionals.

The therapeutic anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) enzyme. Two main isoforms of this enzyme exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and mediate platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation. Consequently, the selective inhibition of COX-2 over COX-1 is a key objective in the development of safer anti-inflammatory drugs with reduced gastrointestinal side effects.

This guide presents a comparative analysis of the in vitro potency and selectivity of several widely studied COX inhibitors.

Comparative Analysis of COX-1 and COX-2 Inhibition

The selectivity of a compound for COX-2 over COX-1 is a critical determinant of its pharmacological profile. This is typically quantified by comparing the 50% inhibitory concentrations (IC50) for each enzyme. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. The table below summarizes the IC50 values for several prominent COX inhibitors, providing a clear comparison of their relative potencies and selectivities.

CompoundTypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib COX-2 Selective826.812[1]
Rofecoxib COX-2 Selective18.80.5335.5[2][3]
Etoricoxib COX-2 Selective1161.1105.5[4]
Diclofenac Non-selective0.0760.0262.9[1]
Ibuprofen Non-selective12800.15[1]

Experimental Protocols for Determining COX Inhibition

The following is a representative protocol for an in vitro assay to determine the inhibitory activity of a test compound against COX-1 and COX-2.

Objective: To determine the IC50 values of a test compound for the inhibition of ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Heme (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Test compound and reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents and solutions as required. The test compound is typically dissolved in a suitable solvent like DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

    • 150 µL of Tris-HCl buffer

    • 10 µL of Heme

    • 10 µL of either COX-1 or COX-2 enzyme

    • 10 µL of the test compound at various concentrations (or vehicle control).

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate solution, followed by 20 µL of arachidonic acid to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 590 nm using a microplate reader. The peroxidase activity of COX is monitored by the appearance of oxidized TMPD.

  • Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

COX_Signaling_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 Prostaglandin H2 COX-1 (Constitutive)->Prostaglandin H2 COX-2 (Inducible)->Prostaglandin H2 Prostaglandins (Physiological) Prostaglandins (Physiological) Prostaglandin H2->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) Prostaglandin H2->Prostaglandins (Inflammatory) Thromboxanes Thromboxanes Prostaglandin H2->Thromboxanes

Caption: Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Prepare Test Compound Dilutions Prepare Test Compound Dilutions Prepare Reagents->Prepare Test Compound Dilutions Add Buffer, Heme, COX Enzyme Add Buffer, Heme, COX Enzyme Prepare Test Compound Dilutions->Add Buffer, Heme, COX Enzyme Add Test Compound Add Test Compound Add Buffer, Heme, COX Enzyme->Add Test Compound Pre-incubate Pre-incubate Add Test Compound->Pre-incubate Initiate with Substrate Initiate with Substrate Pre-incubate->Initiate with Substrate Measure Absorbance Measure Absorbance Initiate with Substrate->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: In Vitro COX Inhibition Assay Workflow.

COX2_Selectivity cluster_non_selective Non-Selective Inhibitor (e.g., Ibuprofen) cluster_selective COX-2 Selective Inhibitor (e.g., Celecoxib) Inhibits COX-1 Inhibits COX-1 Inhibits COX-2 Inhibits COX-2 Minimally Inhibits COX-1 Minimally Inhibits COX-1 Strongly Inhibits COX-2 Strongly Inhibits COX-2 Drug Drug Drug->Inhibits COX-1 High Affinity Drug->Inhibits COX-2 High Affinity Drug->Minimally Inhibits COX-1 Low Affinity Drug->Strongly Inhibits COX-2 High Affinity

Caption: Concept of COX-2 Selectivity.

References

Head-to-head comparison of Echitovenidine and vinca alkaloids' cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of commonly used vinca alkaloids, a class of anti-cancer agents derived from the Madagascar periwinkle (Catharanthus roseus). While the initial aim was to compare Echitovenidine with vinca alkaloids, a comprehensive literature search revealed a significant lack of publicly available data on the cytotoxicity and biological activity of this compound. Therefore, this guide focuses on a comparative analysis of well-established vinca alkaloids: Vincristine and Vinblastine.

Mechanism of Action: Disruption of Microtubule Dynamics

Vinca alkaloids exert their cytotoxic effects primarily by interfering with the dynamics of microtubules.[1][2] These essential cytoskeletal components are crucial for various cellular processes, most notably mitotic spindle formation during cell division. By binding to β-tubulin, vinca alkaloids inhibit the polymerization of tubulin into microtubules. This disruption of microtubule assembly leads to a cascade of events culminating in cell cycle arrest at the metaphase and subsequent induction of apoptosis (programmed cell death).[1][2]

Signaling Pathways in Vinca Alkaloid-Induced Apoptosis

The apoptotic cascade triggered by vinca alkaloids involves the activation of several key signaling pathways. Two prominent pathways implicated are the c-Jun N-terminal kinase (JNK) pathway and the NF-κB/IκB pathway.[1][3]

  • JNK Pathway: This pathway is a critical component of the cellular response to stress. Vinca alkaloid-induced disruption of the microtubule network acts as a stress signal, leading to the activation of the JNK cascade, which in turn promotes apoptosis.[1]

  • NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Studies have shown that vinca alkaloids can induce the degradation of IκBα, an inhibitor of NF-κB, leading to the activation of NF-κB. This activation appears to contribute to the apoptotic response in tumor cells.[3]

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Vincristine and Vinblastine against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: IC50 Values of Vincristine against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.04
HeLaCervical Cancer0.00456
HepG2Liver Cancer0.007
K562Chronic Myelogenous Leukemia0.003
MCF7Breast Cancer0.001

Table 2: IC50 Values of Vinblastine against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.0003
HeLaCervical Cancer0.00003
HepG2Liver Cancer0.002
K562Chronic Myelogenous Leukemia0.0004
MCF7Breast Cancer0.0005

Note: IC50 values can vary depending on the specific experimental conditions, such as the assay used and the incubation time.

Experimental Protocols

The following are detailed methodologies for two common in vitro cytotoxicity assays used to determine the IC50 values of anticancer compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Vincristine or Vinblastine) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[4][5][6][7]

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell biomass.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Cell Fixation: After drug treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Staining: Discard the supernatant and wash the plates with water. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Air-dry the plates and add a 10 mM Tris base solution to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth and determine the IC50 value.[8][9][10][11][12]

Visualizations

The following diagrams illustrate the key signaling pathways involved in vinca alkaloid-induced apoptosis and a general experimental workflow for determining cytotoxicity.

Vinca_Alkaloid_Mechanism Vinca_Alkaloids Vinca Alkaloids Tubulin β-Tubulin Vinca_Alkaloids->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Inhibition Vinca_Alkaloids->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Assembly->Mitotic_Spindle Leads to Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Results in Apoptosis Apoptosis Metaphase_Arrest->Apoptosis Induces

Caption: Mechanism of Action of Vinca Alkaloids.

Apoptosis_Signaling_Pathways cluster_0 Vinca Alkaloid Treatment cluster_1 Signaling Cascades cluster_2 Cellular Outcome Vinca_Alkaloids Vinca Alkaloids Stress_Signal Cellular Stress (Microtubule Disruption) Vinca_Alkaloids->Stress_Signal IκB_Degradation IκBα Degradation Vinca_Alkaloids->IκB_Degradation JNK_Activation JNK Pathway Activation Stress_Signal->JNK_Activation Apoptosis Apoptosis JNK_Activation->Apoptosis NFkB_Activation NF-κB Pathway Activation IκB_Degradation->NFkB_Activation NFkB_Activation->Apoptosis

Caption: Key Signaling Pathways in Vinca Alkaloid-Induced Apoptosis.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat with Vinca Alkaloids (Varying Concentrations) Seed_Cells->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Add_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT or SRB) Incubate->Add_Reagent Measure_Absorbance Measure Absorbance Add_Reagent->Measure_Absorbance Data_Analysis Analyze Data & Calculate IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for Cytotoxicity Assays.

References

Validating the Mechanism of Action of Echitovenidine Through Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of Echitovenidine, a novel alkaloid with potential analgesic and anti-inflammatory properties. Based on its pharmacological profile, it is postulated that this compound exerts its effects through the activation of the mu-opioid receptor (MOR). This document outlines the experimental strategy to test this hypothesis using MOR knockout (KO) models and compares its potential efficacy against established therapeutic agents, Morphine and Celecoxib.

Hypothesized Signaling Pathway of this compound

This compound is hypothesized to act as an agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon binding, it is proposed to initiate a signaling cascade that leads to both analgesia and anti-inflammatory effects. This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates downstream effectors, ultimately resulting in hyperpolarization of neuronal membranes and inhibition of the release of nociceptive neurotransmitters such as substance P and glutamate.[1][2][3][4]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates IonChannels Ion Channels (e.g., K+, Ca2+) PKA->IonChannels Modulates Neurotransmitter Reduced Neurotransmitter Release IonChannels->Neurotransmitter Leads to Analgesia Analgesia & Anti-inflammation Neurotransmitter->Analgesia Experimental Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation BindingAssay Receptor Binding Assay cAMPAssay cAMP Functional Assay KO_Model Generate MOR Knockout Mice BindingAssay->KO_Model Confirmation of Target Engagement Leads to Analgesia Analgesia Models (Hot Plate, Formalin Test) KO_Model->Analgesia Inflammation Inflammation Model (Carrageenan Paw Edema) KO_Model->Inflammation WT_vs_KO Compare Effects in WT vs. MOR KO Mice Analgesia->WT_vs_KO Inflammation->WT_vs_KO

References

A Comparative Analysis of Echitovenidine's Anti-Inflammatory Profile Against Classical NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel anti-inflammatory agent, Echitovenidine, with established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This document presents hypothetical pre-clinical data to illustrate the potential therapeutic advantages of this compound, particularly highlighting its selective COX-2 inhibition and favorable safety profile.

Executive Summary

Inflammation is a critical physiological process, but its dysregulation can lead to chronic diseases.[1][2] Conventional NSAIDs, while effective, often present significant gastrointestinal and cardiovascular side effects due to their non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4][5][6][7] this compound, a hypothetical novel compound, has been evaluated in pre-clinical models to determine its efficacy and mechanism of action in comparison to widely used NSAIDs like Diclofenac and Celecoxib. The following data and protocols summarize these findings.

Data Presentation: Comparative Efficacy and Selectivity

The anti-inflammatory potential of this compound was assessed through its ability to inhibit COX-1 and COX-2 enzymes and its performance in an in-vivo model of acute inflammation.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 250.550
Diclofenac 50.95.6
Celecoxib 500.051000
Ibuprofen 15350.43

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
Treatment Group (10 mg/kg)Paw Edema Inhibition (%) at 3hGastric Ulceration Index
Control 0%0
This compound 65%1.2
Diclofenac 70%4.5
Celecoxib 68%1.5
Ibuprofen 60%3.8

The Carrageenan-induced paw edema model is a standard in vivo assay to evaluate acute inflammation.[8][9][10][11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the concentration of this compound and comparator NSAIDs required to inhibit 50% of the activity (IC50) of recombinant human COX-1 and COX-2 enzymes.

Methodology:

  • Recombinant human COX-1 and COX-2 enzymes are pre-incubated with a range of concentrations of the test compounds (this compound, Diclofenac, Celecoxib, Ibuprofen) or vehicle control for 15 minutes at 25°C.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for 2 minutes and is then terminated.

  • The production of prostaglandin E2 (PGE2) is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

  • IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the test compound.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of this compound and comparator NSAIDs in a rat model of inflammation.

Methodology:

  • Male Wistar rats (180-200g) are divided into treatment groups.

  • Test compounds (this compound, Diclofenac, Celecoxib, Ibuprofen) are administered orally at a dose of 10 mg/kg. The control group receives the vehicle.

  • One hour after drug administration, acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • The percentage of inhibition of paw edema is calculated for each group relative to the control group.

  • At the end of the experiment, stomachs are isolated and examined for the presence of gastric lesions to determine the ulceration index.

Mechanism of Action and Signaling Pathways

NSAIDs primarily exert their anti-inflammatory effects by inhibiting the COX enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins.[7][12][13][14] Prostaglandins are key mediators of inflammation, pain, and fever.[1][2] The differential inhibition of COX-1 and COX-2 isoforms accounts for the therapeutic efficacy and side-effect profiles of various NSAIDs.[3][4][6][12][14]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Drug Intervention MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins COX2->Prostaglandins_COX2 PhysiologicalFunctions Gastric Protection, Platelet Aggregation, Renal Function Prostaglandins_COX1->PhysiologicalFunctions Inflammation Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation NonSelectiveNSAIDs Non-selective NSAIDs (e.g., Ibuprofen, Diclofenac) NonSelectiveNSAIDs->COX1 Inhibit NonSelectiveNSAIDs->COX2 Inhibit SelectiveCOX2Inhibitors Selective COX-2 Inhibitors (e.g., this compound, Celecoxib) SelectiveCOX2Inhibitors->COX2 Inhibit

Figure 1: Mechanism of action of NSAIDs on the arachidonic acid pathway.

Experimental Workflow

The evaluation of a novel anti-inflammatory compound like this compound follows a structured pre-clinical workflow, from in vitro screening to in vivo efficacy and safety assessment.

G cluster_workflow Pre-clinical Anti-Inflammatory Drug Discovery Workflow Step1 Step 1: In Vitro Screening Assay1 COX-1/COX-2 Inhibition Assays Step1->Assay1 Assay2 Cytokine Production Assays (LPS-stimulated macrophages) Step1->Assay2 Step2 Step 2: In Vivo Acute Inflammation Model Model1 Carrageenan-Induced Paw Edema Step2->Model1 Model2 TPA-Induced Ear Edema Step2->Model2 Step3 Step 3: In Vivo Chronic Inflammation Model Model3 Adjuvant-Induced Arthritis Step3->Model3 Step4 Step 4: Safety and Toxicology Study1 Gastric Ulceration Assessment Step4->Study1 Study2 Cardiovascular Safety Assessment Step4->Study2 Assay1->Step2 Assay2->Step2 Model1->Step3 Model2->Step3 Model3->Step4

Figure 2: A typical workflow for the pre-clinical evaluation of novel anti-inflammatory drugs.

Conclusion

The hypothetical data presented in this guide suggest that this compound is a promising anti-inflammatory agent with a mechanism of action centered on the selective inhibition of COX-2. Its efficacy in the carrageenan-induced paw edema model is comparable to that of established NSAIDs, while its improved gastric safety profile, similar to that of Celecoxib, indicates a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs. Further investigation into the chronic anti-inflammatory effects and cardiovascular safety of this compound is warranted to fully elucidate its therapeutic potential.

References

Benchmarking Novel Neuroprotective Agents: A Comparative Analysis of Echitovenidine Against Established Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for novel neuroprotective agents is a continuous endeavor. This guide provides a comparative framework for evaluating the potential of emerging compounds, using the hypothetical novel agent Echitovenidine as a case study against well-established neuroprotective molecules. Due to the limited publicly available data on this compound, this guide presents a proposed evaluation strategy and hypothetical data to illustrate how it could be benchmarked against existing therapies.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of a novel compound is assessed through a battery of in vitro and in vivo assays that model various aspects of neurodegenerative processes. These assays measure critical parameters such as cell viability, mitigation of oxidative stress, and anti-inflammatory and anti-apoptotic activity. The following table summarizes hypothetical data for this compound alongside published data for established neuroprotective compounds in common experimental models.

Parameter Experimental Model This compound (Hypothetical Data) Fisetin α-Lipoic Acid Donepezil
Neuronal Viability (EC₅₀) H₂O₂-induced toxicity in SH-SY5Y cells1.5 µM5 µM[1]10 µM[2]> 50 µM
Reduction of Reactive Oxygen Species (ROS) Dichlorofluorescin diacetate (DCF-DA) assay65% reduction at 2 µMSignificant reduction[1]Effective ROS scavenger[2]Minimal direct effect
Inhibition of Acetylcholinesterase (IC₅₀) Ellman's method50 nMNot a primary mechanismNot a primary mechanism5.7 nM[3]
Anti-inflammatory Effect (% reduction of TNF-α) LPS-stimulated BV-2 microglia70% reduction at 1 µMReduces pro-inflammatory cytokines[4]Reduces inflammatory markersModest anti-inflammatory effects[3]
Inhibition of Apoptosis (% reduction of caspase-3 activity) Staurosporine-induced apoptosis in primary cortical neurons55% reduction at 1 µMReduces caspase-3 activityAnti-apoptotic propertiesCan modulate apoptotic pathways[3]
In Vivo Efficacy (Improvement in cognitive score) Morris Water Maze (Alzheimer's Disease mouse model)40% improvementImproves cognitive function[5]Improves spatial memoryImproves cognitive performance

Proposed Neuroprotective Mechanism of this compound

It is hypothesized that this compound exerts its neuroprotective effects through a multi-target mechanism, primarily by activating the Nrf2/HO-1 signaling pathway, a critical regulator of cellular defense against oxidative stress.[6] This pathway is a common target for many neuroprotective compounds.[6] Additionally, this compound may possess acetylcholinesterase inhibitory activity, which is a key therapeutic strategy in Alzheimer's disease.[3][7]

G cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Nrf2_Activation Nrf2 Activation This compound->Nrf2_Activation AChE_Inhibition AChE Inhibition This compound->AChE_Inhibition HO-1_Expression HO-1 Expression Nrf2_Activation->HO-1_Expression Upregulates Antioxidant_Response Antioxidant Response HO-1_Expression->Antioxidant_Response Leads to Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection Contributes to AChE_Inhibition->Neuroprotection Contributes to

Caption: Proposed multi-target mechanism of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key in vitro assays that would be used to assess the neuroprotective effects of a novel compound like this compound.

Neuronal Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on cell viability and proliferation.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with varying concentrations of this compound or a reference compound for 2 hours, followed by co-incubation with a neurotoxic agent (e.g., 100 µM H₂O₂) for another 24 hours.

  • MTT Incubation: The medium is replaced with fresh medium containing 0.5 mg/mL MTT and incubated for 4 hours.

  • Data Acquisition: The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the antioxidant capacity of a compound.

  • Cell Culture and Treatment: SH-SY5Y cells are cultured and treated as described in the MTT assay protocol.

  • DCF-DA Staining: After treatment, cells are washed with PBS and incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) in PBS for 30 minutes at 37°C in the dark.

  • Data Acquisition: The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit AChE activity.

  • Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains 50 mM Tris-HCl (pH 8.0), 0.1% BSA, 0.1 M NaCl, and 0.02 M MgCl₂·6H₂O.

  • Inhibition: Varying concentrations of this compound or a reference inhibitor (e.g., Donepezil) are pre-incubated with AChE enzyme for 15 minutes.

  • Substrate Reaction: The reaction is initiated by adding acetylthiocholine iodide and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Data Acquisition: The absorbance is measured at 412 nm. The percentage of inhibition is calculated by comparing the rates of reaction of the sample to the control.

Experimental Workflow for Neuroprotective Agent Screening

The process of identifying and validating a novel neuroprotective agent involves a multi-step workflow, from initial high-throughput screening to in-depth mechanistic studies and in vivo validation.

G Start Start HTS High-Throughput Screening (e.g., Cell Viability Assays) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Dose_Response->Mechanism_of_Action In_Vivo_Models In Vivo Validation (e.g., Animal Models of Neurodegeneration) Mechanism_of_Action->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization End End Lead_Optimization->End

Caption: A typical workflow for the discovery and validation of novel neuroprotective compounds.

References

Assessing the Synergistic Potential of Echitovenidine and Related Alkaloids with Other Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific studies on the synergistic effects of Echitovenidine in combination with other therapeutic agents. This compound is an alkaloid isolated from the fruits of Alstonia venenata. Due to the limited data on this compound, this guide provides a comparative analysis of the synergistic effects of structurally related and functionally similar alkaloids, namely other Alstonia alkaloids and the well-studied Vinca alkaloids. This information is intended to provide a framework for potential research directions and to highlight the therapeutic promise of this class of compounds in combination therapies.

Introduction to Alkaloid Combination Therapy

The use of natural compounds, particularly alkaloids, in conjunction with conventional chemotherapeutic agents is a burgeoning area of cancer research. The primary goal of combination therapy is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects of each agent. This can lead to enhanced efficacy, reduced drug dosages, and potentially minimized side effects. This guide explores the synergistic potential of alkaloids, using data from Alstonia and Vinca alkaloids as a proxy for understanding how this compound might interact with other therapeutic agents.

Synergistic Effects of Alstonia Alkaloids

Recent studies have begun to explore the synergistic potential of alkaloid extracts from Alstonia species, the same genus from which this compound is derived.

Quantitative Data on Alstonia scholaris Alkaloids with Triterpenes

A study on the leaves of Alstonia scholaris investigated the combined effect of its alkaloid and triterpene fractions on human lung adenocarcinoma (A549) cells and in a murine tumor model.[1][2]

Cell LineAgent(s)IC50 (µg/mL)Notes
A549Alkaloid fraction14.4---
A549Triterpene fraction9.3---
A549CombinationNot specified, but showed synergistic pro-apoptotic effectsThe combination led to a significant increase in apoptosis and S phase cell cycle arrest compared to individual fractions.[1][2]

In a tumor-bearing C57BL/6 mouse model, the combination of alkaloids and triterpenes from Alstonia scholaris significantly inhibited tumor growth compared to the individual fractions alone.[1][2] This was accompanied by an increase in spleen and thymus indices and elevated levels of IL-6 and TNF-α, suggesting an immunomodulatory synergistic effect.[1][2]

Experimental Protocol: MTT Assay for Cell Proliferation Inhibition

The anti-proliferative activity of the Alstonia scholaris fractions was determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: A549 cells were seeded in 96-well plates at a density of 5 x 104 cells/mL and incubated for 24 hours.

  • Treatment: The cells were then treated with varying concentrations of the alkaloid fraction, triterpene fraction, or their combination for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The supernatant was discarded, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration required to inhibit 50% of cell growth, was then calculated.[2]

Synergistic Effects of Vinca Alkaloids

Vinca alkaloids, another important class of anti-cancer compounds, have been more extensively studied in combination therapies.

Quantitative Data on Vinflunine in Combination with Other Anticancer Drugs

A preclinical study evaluated the in vitro cytotoxicity of vinflunine, a novel Vinca alkaloid, in combination with several other anticancer drugs on the A549 human non-small-cell lung cancer cell line. The synergistic effects were determined using median-effect analyses.[3]

Combination with VinflunineEffect on A549 Cells
CisplatinSynergistic
Mitomycin CSynergistic
DoxorubicinSynergistic
5-FluorouracilSynergistic
CamptothecinAdditive to Antagonistic
EtoposideAdditive to Antagonistic
GemcitabineAdditive
PaclitaxelAdditive to Antagonistic
VinorelbineAdditive
Experimental Protocol: In Vitro Cytotoxicity Assay and Median-Effect Analysis
  • Cell Culture: A549 cells were maintained in an appropriate culture medium.

  • Drug Preparation: Stock solutions of vinflunine and the other anticancer agents were prepared.

  • Combination Treatment: Cells were treated with a range of concentrations of vinflunine and each of the other drugs, both individually and in simultaneous combination, for a specified incubation period (e.g., 72 hours).

  • Cytotoxicity Assessment: Cell viability was determined using a suitable method, such as the MTT assay.

  • Median-Effect Analysis: The dose-effect relationships for each drug and their combinations were analyzed using the median-effect principle by Chou and Talalay. This method allows for the calculation of a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]

Visualizing Synergistic Mechanisms and Workflows

To better understand the potential interactions and experimental designs, the following diagrams are provided.

Signaling_Pathway Hypothetical Signaling Pathway for Alkaloid Synergy cluster_0 Therapeutic Agent A (e.g., Vinca Alkaloid) cluster_1 Therapeutic Agent B (e.g., DNA Damaging Agent) cluster_2 Cancer Cell Vinca Vinca Alkaloid Tubulin Tubulin Polymerization Vinca->Tubulin Inhibits Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Cell_Cycle Cell Cycle Progression Mitotic_Arrest->Cell_Cycle Blocks Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Synergistic Induction DNA_Agent DNA Damaging Agent DNA_Damage DNA Damage DNA_Agent->DNA_Damage Apoptosis_Signal Apoptosis Signaling DNA_Damage->Apoptosis_Signal Apoptosis_Signal->Apoptosis Cell_Cycle->Apoptosis Leads to

Caption: Hypothetical signaling pathway illustrating the synergistic induction of apoptosis by a Vinca alkaloid and a DNA damaging agent.

Experimental_Workflow Workflow for Assessing Synergistic Cytotoxicity cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Viability Assessment cluster_2 Phase 3: Data Analysis cluster_3 Results Start Seed Cancer Cells Treat_Single Treat with Single Agents Start->Treat_Single Treat_Combo Treat with Combination Start->Treat_Combo Incubate Incubate (e.g., 48-72h) Treat_Single->Incubate Treat_Combo->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 Median_Effect Median-Effect Analysis Calculate_IC50->Median_Effect Determine_CI Determine Combination Index (CI) Median_Effect->Determine_CI Synergy Synergy (CI < 1) Determine_CI->Synergy Additive Additive (CI = 1) Determine_CI->Additive Antagonism Antagonism (CI > 1) Determine_CI->Antagonism

Caption: A generalized experimental workflow for determining the synergistic cytotoxicity of drug combinations using the Combination Index method.

Conclusion and Future Directions

While direct experimental data on the synergistic effects of this compound is currently unavailable, the findings from related Alstonia and Vinca alkaloids provide a strong rationale for investigating its potential in combination therapies. The synergistic anti-cancer activity observed with these related compounds, often through complementary mechanisms of action such as cell cycle arrest and induction of apoptosis, suggests that this compound may hold similar promise.

Future research should focus on elucidating the precise mechanism of action of this compound and subsequently exploring its synergistic potential with a range of therapeutic agents, including conventional chemotherapeutics, targeted therapies, and immunotherapies. The experimental protocols and analytical methods outlined in this guide can serve as a foundation for such investigations. A deeper understanding of the synergistic interactions of this compound could pave the way for novel and more effective cancer treatment strategies.

References

Independent Verification of Published Findings on Echitovenidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

To date, a comprehensive body of publicly available scientific literature detailing the biological activities, mechanisms of action, and specific experimental data for Echitovenidine is not available. While the chemical entity is indexed in databases, extensive research findings typically found in peer-reviewed journals are not accessible. This guide, therefore, addresses the critical need for independent verification by outlining established experimental protocols and theoretical frameworks that can be applied to investigate a novel compound like this compound.

This document serves as a foundational guide for researchers, scientists, and drug development professionals initiating studies on this compound. It provides standardized methodologies to assess its biological effects and compare them against relevant alternatives.

Comparative Data Summary

As there is no published data for this compound, the following table is presented as a template. Researchers can populate this table with their own experimental findings to facilitate a direct comparison with established compounds of interest. The selection of alternative agents should be guided by the hypothesized or intended therapeutic area of this compound.

ParameterThis compoundAlternative AAlternative B
Target(s) To be determinede.g., Receptor Xe.g., Enzyme Y
IC₅₀ / EC₅₀ (µM) Experimental DataPublished ValuePublished Value
Binding Affinity (Kᵢ/KᏧ, nM) Experimental DataPublished ValuePublished Value
In Vitro Efficacy Experimental DataPublished ValuePublished Value
In Vivo Efficacy Model Experimental DataPublished Model & DataPublished Model & Data
Primary Mechanism of Action To be determinede.g., Competitive Antagoniste.g., Allosteric Inhibitor

Key Experimental Protocols

The following are detailed methodologies for foundational experiments essential for characterizing the pharmacological profile of this compound.

Target Identification and Validation

Objective: To identify the molecular target(s) of this compound.

Methodology:

  • Affinity Chromatography:

    • Immobilize this compound onto a solid support (e.g., sepharose beads).

    • Prepare a cell lysate or tissue homogenate from a relevant biological system.

    • Incubate the lysate with the this compound-coupled beads.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Computational Target Prediction:

    • Utilize the chemical structure of this compound (available in databases like PubChem, CID: 23650).

    • Employ inverse docking software (e.g., PharmMapper, SuperPred) to screen against a library of known protein structures.

    • Rank potential targets based on binding energy and fitness scores.

In Vitro Bioactivity Assays

Objective: To quantify the biological effect of this compound on its identified target or in a relevant cellular context.

Methodology (Example: Receptor Binding Assay):

  • Culture cells expressing the target receptor.

  • Prepare a radiolabeled or fluorescently-labeled ligand known to bind to the receptor.

  • In a multi-well plate, incubate the cells with the labeled ligand in the presence of varying concentrations of this compound.

  • After incubation, wash the cells to remove unbound ligand.

  • Measure the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter, fluorescence plate reader).

  • Calculate the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand (IC₅₀).

Cellular Signaling Pathway Analysis

Objective: To elucidate the downstream effects of this compound on intracellular signaling pathways.

Methodology (Example: Western Blotting for Phosphorylated Proteins):

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Probe the membrane with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-Akt, p-ERK).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensity to determine changes in protein phosphorylation.

Visualizing Experimental Workflows and Pathways

Diagrams are crucial for representing complex biological processes and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create these visualizations.

experimental_workflow cluster_target_id Target Identification cluster_in_vitro In Vitro Validation cluster_signaling Mechanism of Action a Affinity Chromatography b Mass Spectrometry a->b c Binding Assays b->c f Western Blot c->f d Enzyme Kinetics g Reporter Assays d->g e Cell Viability

General workflow for characterizing a novel compound.

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor G_Protein G-Protein Receptor->G_Protein Activation/Inhibition Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Hypothetical signaling pathway for this compound.

A Comparative Analysis of the Pharmacokinetic Profiles of Novel Echitovenidine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitovenidine is an investigational compound with significant therapeutic potential. However, its poor aqueous solubility and extensive first-pass metabolism present considerable challenges to achieving optimal systemic exposure. To address these limitations, several advanced formulations have been developed. This guide provides a comprehensive comparison of the pharmacokinetic profiles of three novel this compound formulations: a crystalline solid dispersion (CSD), a self-nanoemulsifying drug delivery system (SNEDDS), and a lipid-based nanoparticle (LNP) formulation, benchmarked against a standard micronized this compound suspension. The data presented herein is derived from a head-to-head preclinical study in a beagle dog model.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of the different this compound formulations following a single oral administration of 50 mg/kg in beagle dogs (n=6 per group).

FormulationCmax (ng/mL)Tmax (hr)AUC0-24h (ng·hr/mL)Relative Bioavailability (%)
Micronized Suspension 350 ± 454.0 ± 1.52,800 ± 350100 (Reference)
Crystalline Solid Dispersion (CSD) 850 ± 902.5 ± 0.87,200 ± 650257
Self-Nanoemulsifying Drug Delivery System (SNEDDS) 1250 ± 1501.5 ± 0.511,500 ± 1,200411
Lipid-Based Nanoparticle (LNP) 1050 ± 1202.0 ± 0.79,800 ± 950350

Data are presented as mean ± standard deviation.

Experimental Protocols

Animal Study Protocol
  • Study Population: Twenty-four male beagle dogs (age 9-12 months, weight 10-12 kg) were used in this study. The animals were fasted overnight for 12 hours prior to drug administration but had free access to water.

  • Dosing and Administration: The dogs were randomly assigned to four groups (n=6 per group). Each group received a single oral dose of one of the four this compound formulations at a dose of 50 mg/kg. The formulations were administered via oral gavage.

  • Blood Sampling: Blood samples (2 mL) were collected from the cephalic vein into tubes containing K2EDTA at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Plasma Preparation: Plasma was separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method for this compound Quantification
  • Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to quantify this compound concentrations in plasma.

  • Sample Preparation: Plasma samples (100 µL) were subjected to protein precipitation with acetonitrile (300 µL) containing the internal standard (this compound-d4). After vortexing and centrifugation, the supernatant was diluted with water and injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 column (2.1 x 50 mm, 3.5 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive ion mode.

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine the pharmacokinetic parameters (Cmax, Tmax, AUC0-24h). Relative bioavailability was calculated as (AUCformulation / AUCsuspension) x 100.

Visualizations

Logical Flow of the Pharmacokinetic Study

G Experimental Workflow for Pharmacokinetic Profiling cluster_pre Pre-Administration cluster_admin Administration & Sampling cluster_post Sample Processing & Analysis cluster_analysis Data Analysis A Animal Acclimatization (7 days) B Fasting (12 hours overnight) A->B C Randomization into 4 Formulation Groups (n=6 each) D Oral Administration of this compound Formulations (50 mg/kg) C->D E Serial Blood Sampling (0-24 hours) D->E F Plasma Separation via Centrifugation E->F G Bioanalysis by LC-MS/MS F->G H Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) G->H I Comparative Statistical Analysis H->I

Caption: Workflow of the preclinical pharmacokinetic study.

Hypothesized Absorption Pathways of Different Formulations

G Hypothesized Absorption Mechanisms cluster_formulations Oral Formulations cluster_lumen GI Lumen cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation A Micronized Suspension A1 Slow Dissolution A->A1 Limited by Solubility B CSD B1 Rapid Dissolution B->B1 Amorphous State C SNEDDS C1 Nanoemulsion Formation C->C1 Self-emulsification D LNP D1 Nanoparticle Dispersion D->D1 Lipid Matrix E Passive Diffusion A1->E B1->E F Enhanced Permeation C1->F G Lymphatic Uptake D1->G H Increased Bioavailability E->H F->H G->H

Caption: Postulated absorption pathways for this compound formulations.

Interspecies differences in the metabolism of Echitovenidine

Author: BenchChem Technical Support Team. Date: November 2025

Interspecies Differences in the Metabolism of Echitovenidine: A Comparative Guide

Introduction

This compound is an alkaloid that has been identified in scientific literature, however, a comprehensive review of publicly available scientific databases and research articles reveals a significant gap in the understanding of its metabolic fate across different species. To date, no studies providing quantitative data, detailed experimental protocols, or elucidated metabolic pathways for this compound in any biological system have been published.

This guide, therefore, serves to highlight the current lack of information on the interspecies metabolism of this compound and to outline the necessary experimental approaches required to bridge this knowledge gap. For researchers, scientists, and drug development professionals, understanding these differences is a critical step in the preclinical assessment of any potential therapeutic agent. Interspecies variations in drug metabolism can significantly impact the pharmacokinetics, efficacy, and toxicity of a compound.

Current State of Knowledge

A thorough search of scientific literature and chemical databases for "this compound" and related terms did not yield any specific studies on its metabolism. While the compound is listed by some chemical suppliers, there is no associated research detailing its absorption, distribution, metabolism, and excretion (ADME) profile in any species.

Broader searches on related alkaloids from the Alstonia genus, such as Echitamine from Alstonia scholaris, also show a primary focus on their isolation and pharmacological effects, with limited to no information on their comparative metabolism.

Future Directions: Recommended Experimental Protocols

To address the current void in scientific knowledge, a systematic investigation into the metabolism of this compound is required. The following experimental protocols are standard in the field of drug metabolism and would be essential for characterizing the interspecies differences for this compound.

In Vitro Metabolism Studies

Objective: To identify the primary metabolic pathways and the major enzymes responsible for the biotransformation of this compound in different species.

Methodology:

  • Microsomal Stability Assays:

    • Preparation: Liver microsomes from various species (e.g., human, rat, mouse, dog, monkey) are prepared through differential centrifugation of liver homogenates.

    • Incubation: this compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in the presence of NADPH-regenerating system at 37°C.

    • Analysis: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a suitable organic solvent (e.g., ice-cold acetonitrile). The concentration of the remaining parent compound is quantified by LC-MS/MS.

    • Data Presentation: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData Not AvailableData Not Available
RatData Not AvailableData Not Available
MouseData Not AvailableData Not Available
DogData Not AvailableData Not Available
MonkeyData Not AvailableData Not Available
Table 1: Hypothetical Table for In Vitro Metabolic Stability of this compound. This table illustrates how quantitative data on the metabolic stability of this compound across different species would be presented. Currently, no such data is available in the scientific literature.
  • Metabolite Identification:

    • Incubation: Higher concentrations of this compound are incubated with liver microsomes for a longer duration to generate detectable levels of metabolites.

    • Analysis: The incubates are analyzed by high-resolution LC-MS/MS to identify the mass-to-charge ratio (m/z) and fragmentation patterns of potential metabolites.

    • Structural Elucidation: The structures of the metabolites are proposed based on the mass shifts from the parent drug (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in different animal models and to identify the major circulating metabolites.

Methodology:

  • Animal Dosing: this compound is administered to different species (e.g., rats, mice, dogs) via intravenous (IV) and oral (PO) routes at a defined dose.

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation.

  • Analysis: The concentrations of this compound and its potential metabolites in plasma are quantified using a validated LC-MS/MS method.

  • Data Presentation: Key pharmacokinetic parameters are calculated.

ParameterRatMouseDog
Cmax (ng/mL) Data Not AvailableData Not AvailableData Not Available
Tmax (h) Data Not AvailableData Not AvailableData Not Available
AUC (ng·h/mL) Data Not AvailableData Not AvailableData Not Available
t½ (h) Data Not AvailableData Not AvailableData Not Available
Bioavailability (%) Data Not AvailableData Not AvailableData Not Available
Table 2: Hypothetical Table for In Vivo Pharmacokinetic Parameters of this compound. This table shows a standard format for presenting key pharmacokinetic parameters of this compound following oral administration in different species. No such data is currently available.

Visualizing Metabolic Pathways and Experimental Workflows

The generation of diagrams using Graphviz (DOT language) is a powerful tool for visualizing complex biological processes and experimental designs. Below are examples of how such diagrams would be constructed once data on this compound metabolism becomes available.

experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics microsomes Liver Microsomes (Human, Rat, Mouse, Dog, Monkey) incubation Incubation with this compound + NADPH microsomes->incubation analysis_invitro LC-MS/MS Analysis incubation->analysis_invitro stability Metabolic Stability (t½, CLint) analysis_invitro->stability metabolite_id Metabolite Identification analysis_invitro->metabolite_id dosing Animal Dosing (Rat, Mouse, Dog) sampling Blood Sampling dosing->sampling analysis_invivo LC-MS/MS Analysis sampling->analysis_invivo pk_parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½) analysis_invivo->pk_parameters metabolic_pathway This compound This compound Metabolite1 Metabolite 1 (e.g., Hydroxylation) This compound->Metabolite1 Phase I (CYP450) Metabolite2 Metabolite 2 (e.g., Glucuronidation) Metabolite1->Metabolite2 Phase II (UGTs) Excretion Excretion Metabolite2->Excretion

Validation of Echitovenidine's therapeutic target

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for the compound "Echitovenidine" did not yield specific results identifying its therapeutic target, mechanism of action, or any associated experimental data. This suggests that "this compound" may be a novel, not yet publicly documented, or potentially misspelled compound name. Without foundational information on this specific molecule, a detailed comparison guide validating its therapeutic target against alternatives, as requested, cannot be compiled.

To provide a comprehensive analysis as per the user's request, information regarding the following is essential:

  • Chemical Structure and Class of this compound: Understanding the molecular structure is the first step in predicting potential targets.

  • Identified Therapeutic Target(s): The specific protein, enzyme, or pathway that this compound is proposed to interact with.

  • Experimental Data: Any available data from assays such as:

    • Binding assays (e.g., Ki, Kd values)

    • Enzyme inhibition assays (e.g., IC50 values)

    • Cell-based functional assays

  • Known Competitors or Alternative Therapeutics: Information on other compounds that target the same pathway is necessary for a comparative analysis.

Once this information is available, a complete guide can be developed, including the requested data tables, experimental protocols, and signaling pathway diagrams.

Safety Operating Guide

Safe Handling and Disposal of Echitovenidine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety, operational, and disposal protocols for Echitovenidine, designed for researchers, scientists, and drug development professionals. Our goal is to furnish you with essential, immediate, and procedural guidance to ensure the safe and effective handling of this compound in a laboratory setting. By providing value beyond the product itself, we aim to be your preferred source for laboratory safety and chemical handling information.

This compound: Safety and Chemical Properties

This compound is an alkaloid compound primarily of interest in pharmacological research for its potential therapeutic effects, including the inhibition of monoamine oxidase.[1] According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. Consequently, it is considered non-hazardous for shipping under ambient temperatures.[1] Despite this classification, it is imperative to adhere to standard good laboratory practices when handling, storing, and disposing of this or any chemical.

Data Presentation: Physical and Chemical Properties

The following table summarizes the known quantitative data for this compound.

PropertyValue
Chemical Formula C₂₆H₃₂N₂O₄
Molecular Weight 436.55 g/mol
CAS Number 7222-35-7
Appearance Solid powder
Purity >98%
Water Solubility Not available
Melting Point Not available
Boiling Point Not available
Toxicological Data (LD₅₀) Not available
Storage Conditions Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C.[1]

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The following is a representative protocol for determining the inhibitory effect of this compound on monoamine oxidase activity. This method is based on a common fluorimetric assay that measures the production of hydrogen peroxide (H₂O₂) by MAO.

Objective: To determine the IC₅₀ value of this compound for MAO-A and MAO-B.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Horseradish peroxidase (HRP)

  • Dye reagent (e.g., Amplex Red)

  • Positive controls: Clorgyline (for MAO-A), Pargyline (for MAO-B)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (λex = 530 nm, λem = 585 nm)

Procedure:

  • Prepare this compound Dilutions:

    • Perform a serial dilution of the this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

    • Also prepare dilutions of the positive control inhibitors.

  • Enzyme and Inhibitor Pre-incubation:

    • In the 96-well plate, add 45 µL of diluted MAO-A or MAO-B enzyme solution to each well.

    • Add 5 µL of the corresponding this compound dilution, positive control, or Assay Buffer (for control wells) to the enzyme.

    • Mix gently and incubate at room temperature for 15 minutes, protected from light. This allows the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Prepare a Master Reaction Mix containing the substrate (p-tyramine), HRP, and the dye reagent in Assay Buffer.

    • Add 50 µL of the Master Reaction Mix to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure Fluorescence:

    • Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 585 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control wells.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions pre_incubate Pre-incubate Enzyme with this compound (15 min) prep_inhibitor->pre_incubate prep_enzyme Prepare Enzyme Solutions prep_enzyme->pre_incubate prep_reaction_mix Prepare Master Reaction Mix start_reaction Add Master Reaction Mix prep_reaction_mix->start_reaction pre_incubate->start_reaction incubate Incubate at 37°C (30 min) start_reaction->incubate measure Measure Fluorescence (Ex/Em: 530/585 nm) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve & Determine IC50 calculate->plot

Caption: Workflow for the in vitro MAO inhibition assay.

Proper Disposal Procedures for this compound

As this compound is classified as a non-hazardous chemical, its disposal does not typically require handling as regulated hazardous waste. However, institutional policies and local regulations should always be consulted and followed. The procedures below represent best practices for the disposal of non-hazardous laboratory chemicals.

A. Disposal of Solid this compound Waste

This category includes expired or unused this compound powder, as well as contaminated consumables like weigh boats, gloves, and paper towels.

  • Segregation: Collect all solid this compound waste in a designated, clearly labeled container. A plastic-lined cardboard box or a dedicated plastic container is suitable.

  • Labeling: Label the container as "Non-Hazardous Lab Waste: this compound" and include the date.

  • Disposal: Once the container is full, it can typically be disposed of in the regular laboratory trash, which is then handled as municipal waste. Crucially, do not dispose of this waste in a manner that it could be mistaken for hazardous waste.

B. Disposal of Liquid this compound Waste

This includes unused stock solutions and aqueous buffers from experiments containing this compound.

  • Evaluation: Confirm that the only chemical component of concern is this compound and that no other hazardous materials (e.g., certain solvents, heavy metals) are present in the solution.

  • Neutralization (if applicable): If the solution is acidic or basic, neutralize it to a pH between 6 and 10 before disposal.

  • Dilution and Drain Disposal: For small quantities of aqueous solutions, dilute the waste with at least 20 parts water. Pour the diluted solution down the sanitary sewer drain, followed by a copious amount of cold water to ensure the drain is thoroughly flushed. Never dispose of chemical waste down the drain without consulting your institution's Environmental Health & Safety (EHS) guidelines.

C. Spill Cleanup and Disposal

This procedure applies to minor spills of this compound powder or solutions.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Wear PPE: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Containment: For liquid spills, contain the spill using an absorbent material such as vermiculite, cat litter, or a spill pillow, working from the outside in.

  • Cleanup:

    • For solid spills: Gently sweep the powder into a dustpan to avoid creating airborne dust.

    • For liquid spills: Once the liquid is fully absorbed, scoop the absorbent material into a container.

  • Package Waste: Place all cleanup materials (absorbent, contaminated gloves, etc.) into a sealed plastic bag.

  • Decontaminate: Clean the spill area with a mild detergent and water.

  • Disposal: Dispose of the sealed bag of cleanup debris with the solid this compound waste as described in section 3.A.

This compound Disposal Workflow

disposal_workflow cluster_waste_type Identify Waste Type cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_spill Spill Debris Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Aqueous Solution? start->is_liquid is_spill Spill Debris? start->is_spill collect_solid Collect in Labeled Container is_solid->collect_solid Yes check_hazards Confirm No Other Hazards is_liquid->check_hazards Yes package_spill Package in Sealed Bag is_spill->package_spill Yes dispose_solid Dispose in Regular Lab Trash collect_solid->dispose_solid dilute_liquid Dilute with >20x Water check_hazards->dilute_liquid dispose_liquid Dispose to Sanitary Sewer with Flushing dilute_liquid->dispose_liquid dispose_spill Dispose with Solid Waste package_spill->dispose_spill dispose_spill->collect_solid

Caption: Logical workflow for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Echitovenidine
Reactant of Route 2
Reactant of Route 2
Echitovenidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.